molecular formula C26H53NO2 B164098 Lignoceroyl Ethanolamide CAS No. 10015-68-6

Lignoceroyl Ethanolamide

Cat. No.: B164098
CAS No.: 10015-68-6
M. Wt: 411.7 g/mol
InChI Key: HJPVEPFLQVCCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)tetracosanamide represents a significant synthetic ceramide analog with substantial research potential in dermatological and biophysical studies. This long-chain fatty acid amide derivative demonstrates remarkable structural similarity to natural ceramides, particularly in its C24 hydrocarbon backbone and hydroxyethyl head group, making it invaluable for investigating skin barrier function and lipid membrane dynamics . Researchers primarily utilize this compound in cutaneous research models to examine stratum corneum organization and transepidermal water loss mechanisms, with emerging applications in designing liquid crystal formulations that mimic natural lipid matrices . The molecular architecture of N-(2-Hydroxyethyl)tetracosanamide, characterized by its extensive alkyl chain and polar head group, enables precise investigation of lipid bilayer organization and ceramide-mediated signaling pathways in synthetic membrane systems . Current scientific exploration focuses on its potential role in advanced cosmetic formulations and as a reference standard in analytical methods development for ceramide quantification and characterization. Additional research applications include its use as a structural component in biomimetic lipid membranes for permeability studies and as a biochemical tool for probing sphingolipid metabolism pathways in experimental models . The compound's amphiphilic nature and temperature-dependent phase behavior make it particularly suitable for investigating lipid polymorphism and developing novel lipid-based delivery systems for pharmaceutical research.

Properties

IUPAC Name

N-(2-hydroxyethyl)tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPVEPFLQVCCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560546
Record name N-(2-Hydroxyethyl)tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10015-68-6
Record name N-(2-Hydroxyethyl)tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lignoceroyl Ethanolamide: An In-depth Technical Guide on its Endogenous Function in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl ethanolamide is a long-chain saturated N-acylethanolamine (NAE) present in the central nervous system (CNS). As a member of the endocannabinoidome, its functions are still under investigation, but are thought to be linked to the roles of other NAEs in neuroinflammation and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's biosynthesis, degradation, and potential endogenous functions within the CNS. It details relevant experimental protocols for its study and proposes signaling pathways based on the known activities of related lipid mediators. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of very-long-chain saturated NAEs.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes in the central nervous system, including neuromodulation, inflammation, and energy metabolism.[1] While much of the research has focused on unsaturated NAEs like anandamide, and shorter-chain saturated NAEs such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), the functions of very-long-chain saturated NAEs like this compound (LEA) are less understood.[2] LEA is the amide of lignoceric acid, a 24-carbon saturated fatty acid, and ethanolamine (B43304). The metabolism of very-long-chain fatty acids (VLCFAs) is critically dependent on peroxisomes, and defects in this process lead to severe neurological disorders, suggesting that VLCFA derivatives like LEA may play important roles in CNS homeostasis.[3][4] This guide synthesizes the available information on LEA and provides a framework for future research into its neurobiological significance.

Biosynthesis and Degradation

The metabolic pathways for LEA are believed to follow the general scheme established for other NAEs.

Biosynthesis

The primary route for NAE biosynthesis is a two-step enzymatic process.[5]

  • Formation of N-lignoceroyl-phosphatidylethanolamine (NLPE): This step involves the transfer of a lignoceroyl group from a donor phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT).

  • Hydrolysis of NLPE: The newly formed NLPE is then hydrolyzed to produce LEA and phosphatidic acid. This reaction is primarily catalyzed by an N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[6]

Alternative, NAPE-PLD-independent pathways for NAE synthesis have been identified, which may also contribute to LEA formation in the brain.[5]

Degradation

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine.[7] It is presumed that LEA is also a substrate for FAAH. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), which shows preference for saturated NAEs like PEA, may also be involved in LEA degradation.[8]

cluster_biosynthesis Biosynthesis cluster_degradation Degradation Lignoceroyl-CoA Lignoceroyl-CoA NAT N-Acyltransferase (NAT) Lignoceroyl-CoA->NAT PE Phosphatidylethanolamine PE->NAT NLPE N-Lignoceroyl- phosphatidylethanolamine (NLPE) NAT->NLPE Ca2+ dependent NAPE_PLD NAPE-PLD NLPE->NAPE_PLD LEA_bio This compound (LEA) NAPE_PLD->LEA_bio PA Phosphatidic Acid NAPE_PLD->PA LEA_deg This compound (LEA) FAAH Fatty Acid Amide Hydrolase (FAAH) LEA_deg->FAAH NAAA N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) LEA_deg->NAAA Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NAAA->Lignoceric_Acid NAAA->Ethanolamine

Biosynthesis and degradation of this compound.

Quantitative Data

Specific quantitative data for LEA in the CNS is sparse in the literature. However, based on the known distribution of other NAEs and the prevalence of lignoceric acid in myelin, it is hypothesized that LEA levels would be detectable in various brain regions. The following table presents hypothetical, yet plausible, concentrations of LEA in different CNS compartments, which can serve as a reference for future quantitative studies.

CNS Region/FluidHypothetical LEA Concentration (pmol/g tissue or ml fluid)Reference NAEs (pmol/g or ml)
Cerebral Cortex 0.5 - 2.0PEA: 10-50, OEA: 2-10
Hippocampus 0.2 - 1.5PEA: 15-60, OEA: 3-12
Cerebellum 1.0 - 5.0PEA: 20-80, OEA: 5-20
Spinal Cord 2.0 - 10.0PEA: 30-120, OEA: 8-30
Cerebrospinal Fluid 0.05 - 0.2PEA: 0.5-2, OEA: 0.1-0.5

Note: These values are estimations and require experimental validation.

Endogenous Function in the CNS

While direct evidence for the endogenous function of LEA is limited, its role can be inferred from the functions of its precursor, lignoceric acid, and other related NAEs.

Role in Peroxisomal Biogenesis Disorders

Lignoceric acid metabolism is impaired in peroxisomal biogenesis disorders (PBDs) such as Zellweger spectrum disorder and X-linked adrenoleukodystrophy, leading to an accumulation of VLCFAs and severe neurological symptoms.[9][10] It is plausible that altered levels of LEA in these conditions could contribute to the pathophysiology, potentially through effects on neuroinflammation or neuronal signaling.

Modulation of Neuroinflammation

Saturated NAEs like PEA are well-known for their anti-inflammatory and neuroprotective effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[11][12] Given its structural similarity, LEA may also act as a ligand for PPARα, thereby modulating microglial activation and the production of pro-inflammatory cytokines in the CNS.[11][13]

cluster_PPARa PPARα Pathway cluster_GPR55 GPR55 Pathway LEA This compound (LEA) PPARa PPARα LEA->PPARa binds to GPR55 GPR55 LEA->GPR55 may bind to RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Transcription Gene Transcription (Anti-inflammatory genes) PPRE->Gene_Transcription regulates Neuroinflammation Neuroinflammation Gene_Transcription->Neuroinflammation reduces G_protein Gq/13 GPR55->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca2+ Release IP3->Ca_release leads to Ca_release->Neuroinflammation modulates

Hypothesized signaling pathways for this compound.
Interaction with GPR55

The orphan G protein-coupled receptor GPR55 has been identified as a receptor for certain cannabinoids and other lipid messengers.[14][15] Some NAEs have been shown to interact with GPR55, leading to the modulation of intracellular calcium levels and neurotransmitter release.[16] It is possible that LEA could also signal through GPR55 in the CNS, although this requires experimental verification.

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol describes a method for the extraction and quantification of LEA from brain tissue using liquid chromatography-tandem mass spectrometry.

Materials:

  • Brain tissue samples

  • Deuterated LEA internal standard (LEA-d4)

  • Chloroform, Methanol, Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Homogenization: Homogenize frozen brain tissue in a 2:1:1 mixture of chloroform:methanol:water. Add a known amount of LEA-d4 internal standard.

  • Lipid Extraction: Centrifuge the homogenate to separate the phases. Collect the lower organic phase.

  • Solid Phase Extraction (SPE): Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of a non-polar solvent and load onto a pre-conditioned SPE cartridge.

  • Elution: Wash the cartridge with a non-polar solvent to remove neutral lipids. Elute the NAE fraction with a more polar solvent mixture (e.g., 9:1 chloroform:methanol).

  • LC-MS/MS Analysis: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis. Use a C18 column with a gradient of water and acetonitrile/isopropanol, both containing 0.1% formic acid. Detection is performed in positive ion mode using multiple reaction monitoring (MRM).

NAPE-PLD Activity Assay

This protocol measures the activity of NAPE-PLD in converting NLPE to LEA.

Materials:

  • Brain tissue homogenate or cell lysate

  • Radiolabeled or fluorescent NLPE substrate

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • Thin-layer chromatography (TLC) plates or fluorescence plate reader

Procedure:

  • Reaction Setup: Incubate the tissue homogenate or cell lysate with the NLPE substrate in the assay buffer at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent mixture (e.g., 2:1 chloroform:methanol).

  • Product Separation and Detection:

    • Radiometric Assay: Separate the radiolabeled LEA product from the unreacted substrate using TLC and quantify using a phosphorimager or scintillation counting.[17]

    • Fluorometric Assay: If using a fluorescent substrate, measure the increase in fluorescence using a plate reader.[18]

FAAH Activity Assay

This protocol measures the activity of FAAH in hydrolyzing LEA.

Materials:

  • Brain tissue homogenate or cell lysate

  • Radiolabeled LEA substrate

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • Scintillation cocktail

Procedure:

  • Reaction Setup: Incubate the tissue homogenate or cell lysate with radiolabeled LEA in the assay buffer at 37°C.

  • Reaction Termination: Stop the reaction by adding an acidic solution.

  • Product Quantification: Extract the radiolabeled ethanolamine product into the aqueous phase and quantify using liquid scintillation counting.[7]

cluster_quantification Quantification Workflow cluster_activity_assay Enzyme Activity Assay Workflow start_quant Brain Tissue Sample homogenization Homogenization with Internal Standard start_quant->homogenization extraction Lipid Extraction homogenization->extraction spe Solid Phase Extraction extraction->spe lcms LC-MS/MS Analysis spe->lcms end_quant LEA Quantification lcms->end_quant start_assay Tissue/Cell Lysate incubation Incubation with Substrate start_assay->incubation termination Reaction Termination incubation->termination detection Product Detection (TLC/Fluorescence/Scintillation) termination->detection end_assay Enzyme Activity detection->end_assay

General experimental workflows.

Conclusion and Future Directions

This compound represents an understudied component of the endocannabinoidome with potential significance in CNS health and disease. Its connection to VLCFA metabolism suggests a possible role in the pathophysiology of peroxisomal disorders. Future research should focus on:

  • Accurate Quantification: Developing and applying robust methods to quantify LEA levels in different brain regions under various physiological and pathological conditions.

  • Functional Characterization: Elucidating the specific molecular targets of LEA, including its interaction with PPARα, GPR55, and other potential receptors.

  • In Vivo Studies: Utilizing animal models of neuroinflammation and peroxisomal disorders to investigate the effects of modulating LEA levels.

A deeper understanding of the endogenous function of this compound in the CNS will be crucial for exploring its therapeutic potential for a range of neurological disorders.

References

The Enigmatic Signaling of Lignoceroyl Ethanolamide: A Technical Guide to Its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Lignoceroyl ethanolamide (LEA) is a very long-chain saturated N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. While direct research on LEA's mechanism of action is sparse, its structural similarity to the well-characterized NAE, palmitoylethanolamide (B50096) (PEA), allows for informed postulation of its biological activities. This guide synthesizes the known mechanisms of action for long-chain saturated NAEs, primarily PEA, as a proxy to understand the potential signaling pathways of LEA. The primary molecular targets are presumed to be the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the orphan G protein-coupled receptor 55 (GPR55). Furthermore, its metabolic pathway is likely governed by the enzymes Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). This document provides a comprehensive overview of these potential mechanisms, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visual diagrams of the signaling cascades.

Introduction

N-acylethanolamines (NAEs) are a family of lipid amides that play crucial roles in various physiological processes, including inflammation, pain, and neuroprotection. This compound (N-tetracosanoylethanolamine) is a member of this family, characterized by a 24-carbon saturated acyl chain.[1] While present in biological systems, the specific signaling pathways and molecular targets of LEA remain largely uninvestigated.[1] However, the extensive research on palmitoylethanolamide (PEA, a 16-carbon saturated NAE) provides a robust framework for predicting the mechanism of action of LEA. This guide will, therefore, extrapolate from the known pharmacology of PEA to delineate the probable signaling pathways of this compound. Recent studies have indicated the potential importance of very long-chain NAEs, including LEA, in gut health and inflammatory conditions.[2][3]

Presumed Molecular Targets and Signaling Pathways

Based on the evidence from structurally similar NAEs, LEA is likely to exert its biological effects through two primary molecular targets: PPARα and GPR55.

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the regulation of gene expression involved in lipid metabolism and inflammation.

PEA is a known direct agonist of PPARα.[4][5][6] It is hypothesized that LEA, as a fellow long-chain saturated NAE, also functions as a PPARα agonist.

Signaling Pathway:

  • Binding and Activation: LEA is presumed to enter the cell and bind directly to the ligand-binding domain of PPARα in the nucleus.

  • Heterodimerization: Ligand-bound PPARα forms a heterodimer with RXR.

  • DNA Binding: The PPARα/RXR heterodimer binds to PPREs on target genes.

  • Transcriptional Regulation: This binding recruits co-activator proteins, leading to the transcription of genes that mediate anti-inflammatory effects. For instance, activated PPARα can inhibit the expression of pro-inflammatory cytokines.

PPAR_alpha_signaling LEA Lignoceroyl Ethanolamide (LEA) PPARa PPARa LEA->PPARa Binds and Activates CellMembrane Cytoplasm Nucleus PPARa_RXR PPARa_RXR PPARa->PPARa_RXR Heterodimerizes with PPRE PPRE PPARa_RXR->PPRE Binds to RXR RXR RXR->PPARa_RXR Gene Gene PPRE->Gene mRNA mRNA Gene->mRNA Transcription AntiInflammatory AntiInflammatory mRNA->AntiInflammatory Translation

Caption: Presumed PPARα signaling pathway for this compound.

G protein-coupled receptor 55 (GPR55)

GPR55 is an orphan receptor that has been implicated as a cannabinoid receptor, although its pharmacology is distinct from the classical CB1 and CB2 receptors. PEA has been shown to act as an agonist at GPR55.[7] Therefore, it is plausible that LEA also interacts with this receptor.

Signaling Pathway:

Activation of GPR55 by PEA has been shown to modulate intracellular calcium levels and glutamate (B1630785) release.[8] The downstream signaling can be complex and cell-type dependent, often involving Gαq and Gα12/13 proteins.

  • Receptor Binding: LEA is hypothesized to bind to and activate GPR55 on the cell surface.

  • G-protein Activation: This leads to the activation of associated G proteins (e.g., Gαq).

  • Downstream Effectors: Activated Gαq stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

  • Cellular Response: The increase in intracellular calcium can trigger various cellular responses, including neurotransmitter release and activation of protein kinase C (PKC) by DAG.

GPR55_signaling LEA Lignoceroyl Ethanolamide (LEA) GPR55 GPR55 LEA->GPR55 Binds and Activates G_protein Gαq GPR55->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_response Cellular Response DAG->Cellular_response Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_response

Caption: Hypothesized GPR55 signaling cascade for this compound.

Metabolism of this compound

The endogenous levels of NAEs are tightly regulated by their biosynthesis and degradation.

Biosynthesis

NAEs are synthesized "on demand" from N-acyl-phosphatidylethanolamines (NAPEs) present in cell membranes. The primary enzyme responsible for this conversion is N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

Biosynthesis Workflow:

  • N-acylation of PE: A fatty acyl group (lignoceric acid in the case of LEA) is transferred from a phospholipid to the amine head group of phosphatidylethanolamine (B1630911) (PE) to form N-lignoceroyl-phosphatidylethanolamine.

  • Hydrolysis by NAPE-PLD: NAPE-PLD then hydrolyzes N-lignoceroyl-phosphatidylethanolamine to produce this compound and phosphatidic acid.

Biosynthesis_Workflow Phospholipid Phospholipid (with Lignoceric acid) NAPE N-Lignoceroyl- phosphatidylethanolamine Phospholipid->NAPE N-acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE LEA Lignoceroyl Ethanolamide (LEA) NAPE->LEA NAPE-PLD PA Phosphatidic Acid NAPE->PA NAPE-PLD

Caption: Biosynthesis of this compound.

Degradation

The biological activity of LEA is terminated by enzymatic hydrolysis. Two key enzymes are involved in the degradation of NAEs: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[9]

  • FAAH: A membrane-bound enzyme that hydrolyzes a broad range of fatty acid amides.[10]

  • NAAA: A lysosomal enzyme with a preference for saturated and monounsaturated NAEs like PEA.[11][12]

The relative contribution of FAAH and NAAA to the degradation of LEA is currently unknown. Studies on NAAA's substrate specificity suggest a preference for shorter saturated acyl chains, with reactivity decreasing for stearoylethanolamide (18 carbons) compared to PEA (16 carbons).[11] This might imply that the very long chain of LEA could make it a less favorable substrate for NAAA.

Quantitative Data (Based on Palmitoylethanolamide)

Due to the absence of specific quantitative data for this compound, the following table summarizes the key parameters for its closest well-studied analog, Palmitoylethanolamide (PEA).

ParameterTarget/EnzymeValueSpeciesAssay MethodReference
EC50 PPARα3.1 ± 0.4 µMHumanCell-based reporter assay[5][6]
EC50 GPR554 nMHumanGTPγS binding assay[7]

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of NAEs can be adapted to study this compound. Below are outlines of key experimental procedures.

PPARα Activation Assay (Cell-based Reporter Assay)

Objective: To determine if LEA can activate PPARα and to quantify its potency (EC50).

Methodology:

  • Cell Culture: HeLa or HEK293 cells are cultured in appropriate media.

  • Transfection: Cells are transiently co-transfected with:

    • An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a known PPARα agonist (e.g., GW7647) for 24 hours.

  • Lysis and Reporter Gene Assay: Cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The data are then plotted against the concentration of the test compound, and the EC50 value is calculated using a sigmoidal dose-response curve fit.

PPARa_Assay_Workflow start Start cell_culture Culture HeLa/HEK293 cells start->cell_culture transfection Co-transfect with: - PPARα-GAL4 vector - Luciferase reporter vector - β-galactosidase vector cell_culture->transfection treatment Treat with varying concentrations of this compound transfection->treatment lysis Cell Lysis treatment->lysis measurement Measure Luciferase and β-galactosidase activity lysis->measurement analysis Normalize and calculate EC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for PPARα Activation Assay.

NAAA Activity Assay

Objective: To determine if LEA is a substrate for NAAA and to characterize the kinetics of its hydrolysis.

Methodology:

  • Enzyme Source: Lysosomal extracts from cells overexpressing NAAA or purified recombinant NAAA are used.

  • Substrate: Radiolabeled ([¹⁴C] or [³H]) this compound is required.

  • Reaction: The enzyme source is incubated with the radiolabeled substrate in an acidic buffer (pH 4.5-5.0) at 37°C for a defined period.

  • Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol mixture.

  • Separation: The radiolabeled product (lignoceric acid) is separated from the unreacted substrate using thin-layer chromatography (TLC).

  • Quantification: The radioactivity in the spots corresponding to the substrate and product is quantified using a scintillation counter.

  • Data Analysis: Enzyme activity is calculated as the amount of product formed per unit time per amount of protein. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion and Future Directions

The mechanism of action of this compound is largely unexplored. However, based on its structural similarity to other long-chain saturated N-acylethanolamines, it is reasonable to hypothesize that it functions as an agonist for PPARα and GPR55, and is metabolized by FAAH and NAAA. The limited available data suggesting a role for very long-chain NAEs in gut health warrants further investigation into the specific biological functions of LEA.

Future research should focus on:

  • Direct Binding and Activation Studies: Conducting experiments to confirm the interaction of LEA with PPARα and GPR55 and to determine its binding affinity and functional potency.

  • Enzyme Kinetics: Characterizing the hydrolysis of LEA by FAAH and NAAA to understand its metabolic fate and regulation.

  • In Vivo Studies: Investigating the physiological and pharmacological effects of LEA in animal models of inflammation and pain to validate the proposed mechanisms of action.

A deeper understanding of the mechanism of action of this compound and other very long-chain NAEs will provide valuable insights into the broader physiological roles of this class of lipid mediators and may open new avenues for therapeutic intervention.

References

Unveiling Lignoceroyl Ethanolamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl ethanolamide is a distinct member of the N-acylethanolamine (NAE) family of endogenous bioactive lipids. This document provides a detailed overview of its discovery, biochemical characteristics, and the methodologies employed for its study. While research specifically focused on this compound is still emerging, this guide consolidates the current understanding within the broader context of very-long-chain saturated NAEs and outlines established protocols for its synthesis, purification, and analysis. Furthermore, it explores its putative signaling pathways, drawing parallels with other well-characterized NAEs that interact with the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs). This guide serves as a foundational resource to stimulate and support further investigation into the physiological significance and therapeutic potential of this unique lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a myriad of physiological processes, including inflammation, pain perception, and energy metabolism.[1][2] These molecules are structurally characterized by a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond. While unsaturated NAEs like anandamide (B1667382) are well-known for their cannabimimetic properties, the biological roles of saturated and very-long-chain NAEs, such as this compound, are less understood.

This compound, also known as N-tetracosanoylethanolamine, is distinguished by its 24-carbon saturated acyl chain (lignoceric acid). The presence of this very-long-chain fatty acid suggests a potential involvement in specific cellular functions and metabolic pathways, possibly related to peroxisomal activity, given the established role of peroxisomes in the metabolism of very-long-chain fatty acids. This guide aims to provide a thorough technical understanding of this compound, from its fundamental properties to the experimental approaches required for its investigation.

Discovery and Characterization

The discovery of individual NAEs has been a progressive endeavor, building upon the initial identification of this class of lipids. While the specific first report of endogenous this compound is not prominently documented in readily available literature, its existence as a naturally occurring lipid amide is inferred from the broader discovery and characterization of various NAEs in mammalian tissues. Early studies in the mid-20th century laid the groundwork by identifying fatty acid amides in biological extracts. Subsequent advancements in analytical techniques, particularly mass spectrometry, have enabled the identification and quantification of a wide array of NAEs, including very-long-chain species.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its study, influencing everything from extraction procedures to analytical detection.

PropertyValue
Chemical Formula C₂₆H₅₃NO₂
Molecular Weight 411.70 g/mol
CAS Number 10015-68-6
Appearance White to off-white solid
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and methanol. Poorly soluble in aqueous solutions.

Experimental Protocols

The following sections detail the methodologies for the chemical synthesis, purification, and analysis of this compound. These protocols are based on established methods for other N-acylethanolamines and can be adapted for this very-long-chain saturated analogue.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of lignoceric acid or its derivatives with ethanolamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Materials:

  • Lignoceric acid

  • Ethanolamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve lignoceric acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethanolamine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve DCC or HATU (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC/HATU solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the pure this compound, and confirm the identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Lignoceric_acid Lignoceric Acid Reaction_Vessel Reaction in DCM Lignoceric_acid->Reaction_Vessel Ethanolamine Ethanolamine Ethanolamine->Reaction_Vessel DCC_HATU DCC / HATU DCC_HATU->Reaction_Vessel DMAP DMAP DMAP->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Analysis NMR & MS Analysis Chromatography->Analysis

Caption: Workflow for the chemical synthesis of this compound.

Purification and Characterization

Purification is critical to remove unreacted starting materials and byproducts. As described in the synthesis protocol, silica gel column chromatography is the standard method for purifying NAEs.

Characterization of the purified this compound should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs in biological matrices.[3][4][5]

Sample Preparation (from tissue):

  • Homogenize a known weight of frozen tissue in a suitable solvent, typically a mixture of organic solvent and aqueous buffer (e.g., 2:1:1 chloroform:methanol:Tris buffer), containing an appropriate internal standard (e.g., deuterated this compound).

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Centrifuge to separate the layers and collect the organic phase.

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Typical MRM Transitions for NAEs: The most common product ion for NAEs corresponds to the protonated ethanolamine headgroup (m/z 62).[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound [M+H]⁺ (412.4)62.1
Internal Standard (d₄-Lignoceroyl ethanolamide) [M+H]⁺ (416.4)66.1

Diagram of Analytical Workflow:

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenization Tissue Homogenization with Internal Standard Extraction Lipid Extraction Homogenization->Extraction Drying_Reconstitution Drying & Reconstitution Extraction->Drying_Reconstitution LC_Separation LC Separation (C18 Column) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Putative Signaling Pathways

The signaling pathways of this compound have not been directly elucidated. However, based on its structural similarity to other NAEs, several potential pathways can be hypothesized.

Endocannabinoid System

While very-long-chain saturated NAEs are generally considered to have low affinity for the canonical cannabinoid receptors CB1 and CB2, potential interactions cannot be entirely ruled out, especially in specific cellular contexts. Furthermore, the endocannabinoid system is complex, involving numerous enzymes and receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Saturated and monounsaturated NAEs are known to be endogenous ligands for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1] It is plausible that this compound could also interact with PPARs, potentially regulating the expression of genes involved in fatty acid oxidation.

Metabolic Pathways

This compound is synthesized from N-acyl-phosphatidylethanolamine (NAPE) and is degraded by fatty acid amide hydrolase (FAAH).[6][7][8][9][10]

Biosynthesis: The primary biosynthetic pathway for NAEs involves the transfer of an acyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE) to form NAPE, which is then cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to release the NAE.

Degradation: The primary catabolic enzyme for NAEs is FAAH, a serine hydrolase that breaks the amide bond, releasing the fatty acid (lignoceric acid) and ethanolamine.[6][7][8][9][10]

Diagram of Putative Signaling and Metabolism:

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PC Phosphatidylcholine NAT N-Acyltransferase PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Lignoceroyl- phosphatidylethanolamine LEA Lignoceroyl Ethanolamide NAPE->LEA NAPE-PLD FAAH FAAH LEA->FAAH PPARs PPARs LEA->PPARs ? Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Gene_Expression Gene Expression PPARs->Gene_Expression NAT->NAPE NAPE_PLD NAPE-PLD

Caption: Putative metabolic and signaling pathways of this compound.

Conclusion and Future Directions

This compound represents an understudied member of the N-acylethanolamine family. Its very-long-chain saturated structure suggests unique biological roles that are yet to be fully uncovered. This technical guide provides a comprehensive framework for its synthesis, purification, and analysis, empowering researchers to delve into its physiological and pathophysiological significance.

Future research should focus on:

  • Quantitative Profiling: Determining the endogenous levels of this compound in various tissues and disease states.

  • Receptor Deorphanization: Identifying the specific receptors and binding partners for this compound.

  • Functional Studies: Elucidating the cellular and physiological effects of this lipid mediator.

  • Therapeutic Potential: Investigating its potential as a therapeutic agent in diseases related to lipid metabolism and inflammation.

By applying the methodologies outlined in this guide and pursuing these future research directions, the scientific community can begin to fully appreciate the role of this compound in health and disease.

References

The Physiological Significance of Very Long-Chain Fatty Acid Amides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Signaling, and Analytical Methodologies of a Critical Lipid Subclass

Introduction

Very long-chain fatty acid amides (VLCFA-amides) represent a specialized class of lipids characterized by a fatty acid chain of 22 carbon atoms or more, linked to a primary amine or a more complex head group via an amide bond. These molecules, once considered mere structural components of cellular membranes, are now recognized as critical players in a multitude of physiological and pathophysiological processes. Their unique biophysical properties, conferred by their extended acyl chains, allow them to participate in the formation of highly ordered membrane domains and engage in specific molecular interactions that underpin their diverse biological functions.

This technical guide provides a comprehensive overview of the physiological relevance of VLCFA-amides, with a particular focus on their roles in skin barrier function and neurological processes. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed look into their biosynthesis and degradation, associated signaling pathways, and the analytical techniques required for their study.

Physiological Roles of Very Long-Chain Fatty Acid Amides

VLCFA-amides are integral to the proper functioning of several organ systems, most notably the skin and the central nervous system. Their roles range from maintaining the structural integrity of tissues to acting as signaling molecules in complex cellular pathways.

Epidermal Barrier Function

The skin's primary role as a protective barrier against the external environment is critically dependent on the unique lipid composition of the stratum corneum, the outermost layer of the epidermis. Very long-chain (VLC) ceramides (B1148491), a prominent class of VLCFA-amides, are essential for the formation and maintenance of the epidermal permeability barrier.[1][2] These ceramides, containing fatty acids with chain lengths of C28 and longer, are synthesized by the coordinated action of enzymes such as ELOVL4 (Elongation of Very Long Chain Fatty Acids 4) and CERS3 (Ceramide Synthase 3).[1][3]

A deficiency in VLC-ceramides leads to a defective skin barrier, resulting in increased transepidermal water loss and neonatal lethality in mouse models lacking ELOVL4.[2][4] The very long acyl chains of these ceramides are crucial for the formation of the highly ordered and impermeable lipid lamellae in the stratum corneum.[5]

Neurological Function and Disease

In the central nervous system, VLCFA-amides are important constituents of myelin, the protective sheath that insulates nerve fibers.[6] The accumulation of VLCFAs, often incorporated into complex lipids including amides, is a hallmark of several neurodegenerative disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[7][8] This accumulation is due to a defect in the ABCD1 transporter, which is responsible for importing VLCFAs into peroxisomes for degradation.[7][8]

The excess of VLCFAs in X-ALD leads to a cascade of detrimental effects, including mitochondrial dysfunction, increased oxidative stress, and a pronounced neuroinflammatory response, ultimately causing demyelination and axonal damage.[8][9] The inflammatory signaling in X-ALD involves the activation of pathways such as NF-κB, leading to the production of pro-inflammatory cytokines.[9]

Other N-acylethanolamines (NAEs), which can include VLCFA derivatives, act as signaling molecules in the brain, interacting with cannabinoid and other receptors to modulate neurotransmission and inflammation.[10][11]

Quantitative Data on VLCFA-Amides

The following tables summarize key quantitative data related to the analysis and biological activity of various VLCFA-amides and related molecules.

AnalyteMatrixConcentration Range / ValueAnalytical MethodReference
Ceramide (C22:0)Human Plasma0.02 - 4 µg/mL (Linear Dynamic Range)LC-MS/MS[9]
Ceramide (C24:0)Human Plasma0.08 - 16 µg/mL (Linear Dynamic Range)LC-MS/MS[9]
N-arachidonoyl glycine (B1666218) (NAGly)Mouse Brain13.1 ± 2.1 pmol/gLC-MS/MS[12]
N-arachidonoyl serine (NASer)Mouse Brain3.1 ± 0.5 pmol/gLC-MS/MS[12]
N-oleoylethanolamine (OEA)Mouse Brain~66 pmol/gLC-MS/MS[13]
N-stearoylethanolamine (SEA)Rat PlasmaIncreased levels observed after OEA administrationUPLC-MS/MS[14]
LigandReceptor/EnzymeBinding Affinity (Ki / Kd) / Kinetic Parameter (Km / Vmax)Assay TypeReference
OleamideCannabinoid Receptor 1 (CB1)Ki = 1.14 µMRadioligand Binding Assay[1][15]
VLCFA-CoAs (C20-C24)PPARαKd = 3-29 nMFluorescence Quenching[6]
Oleamide (trifluoromethyl ketone analog)Fatty Acid Amide Hydrolase (FAAH)Ki = 82 nMEnzyme Inhibition Assay[16]
N-acylethanolaminesFatty Acid Amide Hydrolase (FAAH)Km and Vmax values vary with time of day in different brain regionsEnzyme Kinetics Assay[9]

Signaling Pathways Involving VLCFA-Amides

VLCFA-amides are involved in intricate signaling pathways that regulate a variety of cellular processes. Below are diagrams illustrating some of the key pathways.

VLCFA_Ceramide_Synthesis_and_Function VLCFA-Ceramide Synthesis and Epidermal Barrier Function cluster_ER Endoplasmic Reticulum cluster_SC Stratum Corneum Long-chain Fatty Acyl-CoA Long-chain Fatty Acyl-CoA ELOVL4 ELOVL4 Long-chain Fatty Acyl-CoA->ELOVL4 Elongation VLC-Fatty Acyl-CoA VLC-Fatty Acyl-CoA ELOVL4->VLC-Fatty Acyl-CoA CERS3 CERS3 VLC-Fatty Acyl-CoA->CERS3 Acylation VLC-Dihydroceramide VLC-Dihydroceramide CERS3->VLC-Dihydroceramide DEGS1 DEGS1 VLC-Dihydroceramide->DEGS1 Desaturation VLC-Ceramide VLC-Ceramide DEGS1->VLC-Ceramide Lipid Lamellae Lipid Lamellae VLC-Ceramide->Lipid Lamellae Incorporation Sphinganine Sphinganine Sphinganine->CERS3 Epidermal Permeability Barrier Epidermal Permeability Barrier Lipid Lamellae->Epidermal Permeability Barrier

VLCFA-Ceramide Synthesis Pathway in Keratinocytes.

X_ALD_Pathophysiology Pathophysiological Cascade in X-Linked Adrenoleukodystrophy ABCD1 Mutation ABCD1 Mutation Defective Peroxisomal VLCFA Transport Defective Peroxisomal VLCFA Transport ABCD1 Mutation->Defective Peroxisomal VLCFA Transport VLCFA Accumulation VLCFA Accumulation Defective Peroxisomal VLCFA Transport->VLCFA Accumulation Mitochondrial Dysfunction Mitochondrial Dysfunction VLCFA Accumulation->Mitochondrial Dysfunction Oxidative Stress (ROS) Oxidative Stress (ROS) VLCFA Accumulation->Oxidative Stress (ROS) Neuroinflammation Neuroinflammation VLCFA Accumulation->Neuroinflammation Mitochondrial Dysfunction->Oxidative Stress (ROS) Oxidative Stress (ROS)->Neuroinflammation Demyelination & Axonal Damage Demyelination & Axonal Damage Oxidative Stress (ROS)->Demyelination & Axonal Damage NF-kB Activation NF-kB Activation Neuroinflammation->NF-kB Activation Neuroinflammation->Demyelination & Axonal Damage Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production

Simplified Signaling Cascade in X-Linked Adrenoleukodystrophy.

Experimental Protocols & Workflows

The accurate analysis of VLCFA-amides is crucial for understanding their physiological roles. This section provides detailed methodologies for their extraction, quantification, and the assessment of related enzyme activities.

Lipid Extraction from Tissues for LC-MS/MS Analysis

Objective: To extract total lipids, including VLCFA-amides, from tissue samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue sample (10-50 mg)

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl3), HPLC grade

  • Water, LC-MS grade

  • Internal standards (e.g., deuterated ceramide analogs)

  • Homogenizer

  • Centrifuge

  • Glass vials with Teflon-lined caps

  • Nitrogen evaporator or vacuum centrifuge

Protocol:

  • Homogenization: Homogenize the weighed tissue sample in a pre-chilled solvent mixture, typically a monophasic mixture of chloroform and methanol (e.g., 1:2 v/v).[17][18]

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of approximately 2:2:1.8 (chloroform:methanol:water).[18]

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.

  • Lipid Collection: Carefully collect the lower organic phase into a clean glass vial.

  • Re-extraction: Re-extract the remaining aqueous phase and protein pellet with chloroform to ensure complete lipid recovery. Combine the organic phases.

  • Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:methanol (1:1 v/v).

Lipid_Extraction_Workflow Workflow for Lipid Extraction from Tissues start Start: Tissue Sample homogenize Homogenize in CHCl3:MeOH start->homogenize phase_separation Add CHCl3 & H2O (Induce Phase Separation) homogenize->phase_separation centrifuge1 Centrifuge phase_separation->centrifuge1 collect_organic Collect Lower (Organic) Phase centrifuge1->collect_organic re_extract Re-extract Aqueous Phase with CHCl3 centrifuge1->re_extract Aqueous Phase combine_organic Combine Organic Phases collect_organic->combine_organic centrifuge2 Centrifuge re_extract->centrifuge2 centrifuge2->combine_organic Organic Phase dry_down Evaporate Solvent (Nitrogen Stream) combine_organic->dry_down reconstitute Reconstitute in LC-MS/MS Solvent dry_down->reconstitute end End: Sample for Analysis reconstitute->end

Experimental Workflow for Tissue Lipid Extraction.
Ceramide Synthase Activity Assay

Objective: To measure the activity of ceramide synthases (CERS) by monitoring the formation of a fluorescently labeled ceramide product.

Materials:

  • Cell or tissue homogenate containing CERS

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C24:0-CoA)

  • Bovine serum albumin (BSA), defatted

  • Reaction buffer

  • Chloroform/Methanol mixture

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the cell/tissue homogenate, NBD-sphinganine, defatted BSA, and the specific fatty acyl-CoA in a reaction buffer.[1][19]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture to extract the lipids.

  • Lipid Extraction and Drying: Extract the lipids as described in the previous protocol and dry the lipid extract.

  • HPLC Analysis: Resuspend the dried lipids in an appropriate solvent and inject into an HPLC system. Separate the fluorescent substrate (NBD-sphinganine) from the fluorescent product (NBD-ceramide) using a suitable column and gradient.[1][19]

  • Quantification: Quantify the amount of NBD-ceramide produced by measuring the fluorescence intensity and comparing it to a standard curve.

Conclusion

Very long-chain fatty acid amides are a fascinating and physiologically vital class of lipids. Their roles in maintaining the integrity of the skin barrier and ensuring proper neurological function are now well-established. The dysregulation of their metabolism is clearly implicated in serious human diseases. The continued development of advanced analytical techniques and further exploration of their complex signaling pathways will undoubtedly open new avenues for therapeutic intervention in a range of dermatological and neurological disorders. This guide provides a foundational understanding and practical methodologies to aid researchers in their exploration of this critical area of lipid biology.

References

The Neuroprotective Role of Fatty Acid Ethanolamides in Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic brain injury (TBI) and ischemic stroke set off a complex cascade of secondary injuries, including neuroinflammation, excitotoxicity, oxidative stress, and apoptosis, which significantly contribute to long-term neurological deficits. Fatty acid ethanolamides (FAEs), a class of endogenous lipid mediators, have emerged as promising therapeutic agents due to their multifaceted neuroprotective properties. This technical guide provides an in-depth analysis of the role of FAEs in brain injury, focusing on their mechanisms of action, experimental evidence from preclinical models, and potential for therapeutic development. We consolidate quantitative data into structured tables, detail key experimental protocols, and provide visual representations of the core signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction to Fatty Acid Ethanolamides (FAEs)

FAEs are a family of lipid signaling molecules derived from the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[1][2][3]. Key members of this family include:

  • Anandamide (AEA): An endocannabinoid that acts as a partial agonist at cannabinoid receptors CB1 and CB2.[4][5][6]

  • Palmitoylethanolamide (B50096) (PEA): Known for its anti-inflammatory and analgesic properties, primarily acting through peroxisome proliferator-activated receptor-alpha (PPARα).[7][8][9]

  • Oleoylethanolamide (OEA): Another PPARα agonist, also involved in the regulation of inflammation and neuronal survival.[7][10][11]

Following a brain injury, the levels of these FAEs are often dysregulated, suggesting an endogenous response to the pathological insult[12][13][14]. The therapeutic potential of FAEs lies in their ability to modulate multiple pathways involved in the secondary injury cascade.[7][14]

Mechanisms of Neuroprotection

The neuroprotective effects of FAEs are mediated through a variety of receptor-dependent and -independent mechanisms. These lipids can influence neurotransmission, reduce neuroinflammation, mitigate excitotoxicity, and protect against oxidative stress.[14][15][16]

Modulation of Neuroinflammation

A hallmark of secondary brain injury is a robust inflammatory response characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines.[17][18] FAEs have demonstrated potent anti-inflammatory effects:

  • PEA and OEA exert their anti-inflammatory actions primarily through the activation of PPARα. This nuclear receptor, when activated, can suppress the transcription of pro-inflammatory genes by inhibiting signaling pathways such as NF-κB.[5][6][10][11]

  • AEA , through its interaction with CB2 receptors, can modulate microglial activation and reduce the production of inflammatory mediators.[5]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) , the primary catabolic enzyme for AEA and other FAEs, leads to an increase in their endogenous levels. FAAH inhibitors have been shown to reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in TBI models.[4][17][18][19]

Attenuation of Excitotoxicity

Excessive release of the excitatory neurotransmitter glutamate (B1630785) following brain injury leads to overstimulation of NMDA receptors, resulting in an influx of calcium and subsequent neuronal death. The endocannabinoid system, particularly through AEA's activation of CB1 receptors, can modulate this process. CB1 receptors are predominantly located on presynaptic terminals and their activation can inhibit the release of glutamate, thereby reducing excitotoxicity.[5][6]

Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage after injury. FAEs have been shown to possess antioxidant properties. For instance, PEA has been demonstrated to protect neuronal cells from oxidative damage.[20]

Signaling Pathways of FAEs in Neuroprotection

The diverse biological activities of FAEs are a result of their interaction with multiple signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.

Anandamide (AEA) Signaling

AEA primarily signals through CB1 and CB2 receptors. In the context of brain injury, CB1 receptor activation is largely associated with reducing excitotoxicity, while CB2 receptor activation is linked to the modulation of neuroinflammation.[5] AEA can also interact with TRPV1 channels, which may play a role in its effects on blood-brain barrier permeability.[12]

AEA_Signaling AEA Anandamide (AEA) FAAH FAAH (degradation) AEA->FAAH inhibition CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 Channel AEA->TRPV1 Glutamate_Release ↓ Glutamate Release CB1->Glutamate_Release Neuroinflammation ↓ Neuroinflammation CB2->Neuroinflammation BBB_Permeability Modulation of BBB Permeability TRPV1->BBB_Permeability

AEA Signaling in Neuroprotection
Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) Signaling

PEA and OEA primarily exert their neuroprotective effects through the activation of PPARα. This leads to the downregulation of pro-inflammatory gene expression. While they do not directly bind to cannabinoid receptors, they can potentiate the effects of endocannabinoids, a phenomenon known as the "entourage effect."

PEA_OEA_Signaling PEA_OEA PEA / OEA PPARa PPARα PEA_OEA->PPARa activates NFkB NF-κB Pathway PPARa->NFkB inhibits Proinflammatory_Genes ↓ Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Neuroinflammation ↓ Neuroinflammation Proinflammatory_Genes->Neuroinflammation

PEA and OEA Signaling via PPARα

Experimental Evidence and Protocols

A substantial body of preclinical evidence supports the neuroprotective role of FAEs in various models of brain injury.

Quantitative Data on FAE Efficacy

The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effects of FAEs and FAAH Inhibitors on Brain Injury Outcomes

Compound/TargetAnimal ModelKey OutcomeResultReference
PF-3845 (FAAH Inhibitor) Mouse TBIBehavioral DeficitsReversed impairments in fine motor movement and working memory.[4]
PF-04457845 (FAAH Inhibitor) Repetitive Closed Head Injury (Mouse)Inflammatory Cytokines (cortex, hippocampus)Significantly reduced IL-1β, IL-6, and TNF-α.[17][18]
PF-04457845 (FAAH Inhibitor) Repetitive Closed Head Injury (Mouse)Synaptic ProteinsNormalized the expression of synaptophysin.[17][18]
Palmitoylethanolamide (PEA) Controlled Cortical Impact (CCI) TBI (Mouse)Edema and Infarct VolumeReduced edema and brain infractions.[8][21]
Palmitoylethanolamide (PEA) Controlled Cortical Impact (CCI) TBI (Mouse)Inflammatory MarkersReduced expression of iNOS, CD11b, and GFAP.[8][21]
Oleoylethanolamide (OEA) Middle Cerebral Artery Occlusion (MCAO) Stroke (Mouse)Microglial PolarizationPromoted a switch from M1 to M2 protective phenotype.[11]
Co-ultramicronized PEA-Luteolin TBI (Mouse)Infarct VolumeReduced by 60-70%.[22]

Table 2: Endogenous FAE Level Changes Post-Brain Injury

FAEInjury ModelBrain RegionTime PointChange in LevelReference
Anandamide (AEA) NMDA Excitotoxicity (Rat)Ipsilateral Cortex4 hours4-fold increase[12][13]
Anandamide (AEA) NMDA Excitotoxicity (Rat)Ipsilateral Cortex24 hours14-fold increase[12][13]
Anandamide (AEA) Concussive Head Trauma (Rat)Ipsilateral Cortex-Modest increase[12][13]
Anandamide (AEA) TBI (Mouse)Ipsilateral Brain3 days1.5-fold increase[12][13]
2-Arachidonoylglycerol (2-AG) TBI (Mouse)Ipsilateral Brain1 to 24 hoursUp to 10-fold increase[12][13]
Detailed Experimental Protocols

The following are representative experimental protocols used to investigate the role of FAEs in brain injury.

Protocol 1: Controlled Cortical Impact (CCI) Model for TBI

  • Animal Model: Adult male mice.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform a craniotomy over the sensorimotor cortex.

    • Use a controlled cortical impactor device to induce a standardized injury.

  • Drug Administration:

    • Palmitoylethanolamide (PEA): Administer systemically (e.g., intraperitoneally) at a specified dose (e.g., 10 mg/kg) at various time points post-injury (e.g., 1 hour after injury).[22]

  • Outcome Measures:

    • Histology: Assess lesion size, apoptosis (e.g., TUNEL staining), and inflammatory cell infiltration (e.g., immunohistochemistry for CD11b, GFAP).[8][21]

    • Biochemical Analysis: Measure levels of inflammatory markers (e.g., iNOS, nitrotyrosine) and signaling proteins (e.g., pJNK, NF-κB) using Western blot or ELISA.[8][21]

    • Behavioral Tests: Evaluate neurobehavioral function using tests such as the Morris water maze, Y-maze, and beam walk test.[17][18]

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

  • Animal Model: Adult male mice (Wild-type and PPARα knockout).

  • Surgical Procedure:

    • Anesthetize the animal.

    • Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 1 hour).

  • Drug Administration:

    • Oleoylethanolamide (OEA): Administer at a specified dose.

  • Outcome Measures:

    • Infarct Volume: Measure using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Microglial Polarization: Analyze the expression of M1 (e.g., CD16/32, TNF-α, IL-1β) and M2 (e.g., Arginase-1, Ym1) markers using immunofluorescence and Western blot.[11]

    • Blood-Brain Barrier Integrity: Assess by measuring the expression of tight junction proteins like ZO-1 and Occludin.[10]

Therapeutic Potential and Future Directions

The ability of FAEs to target multiple aspects of the secondary injury cascade makes them highly attractive candidates for the treatment of brain injuries.[12][13][14] Strategies to enhance the signaling of endogenous FAEs, such as the use of FAAH inhibitors, offer a promising therapeutic avenue that may avoid the side effects associated with direct cannabinoid receptor agonists.[4][23]

Future research should focus on:

  • Clinical Trials: While preclinical data is robust, well-controlled clinical trials are needed to establish the efficacy of FAE-based therapies in human patients with TBI and stroke. Some preliminary clinical evidence suggests benefits for PEA in improving cognitive function after stroke.[24]

  • Combination Therapies: Investigating the synergistic effects of FAEs with other neuroprotective agents could lead to more effective treatment strategies. The combination of PEA with luteolin, for example, has shown enhanced efficacy.[22]

  • Drug Delivery: Developing methods to improve the bioavailability and central nervous system penetration of FAEs will be crucial for their therapeutic success. Ultramicronized formulations of PEA have been developed to enhance absorption.[9]

Conclusion

Fatty acid ethanolamides represent a versatile and promising class of endogenous lipids with significant potential for the treatment of traumatic and ischemic brain injuries. Their ability to modulate neuroinflammation, excitotoxicity, and oxidative stress through multiple signaling pathways provides a strong rationale for their further investigation and clinical development. The data and protocols summarized in this guide offer a foundational resource for researchers dedicated to advancing novel therapies for brain injury.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of FAEs in a model of brain injury.

Experimental_Workflow Model Brain Injury Model (e.g., CCI, MCAO) Treatment FAE Administration (e.g., PEA, OEA, FAAH inhibitor) Model->Treatment Behavior Behavioral Assessment (Motor, Cognitive) Treatment->Behavior Histology Histological Analysis (Lesion volume, Cell death) Treatment->Histology Biochemistry Biochemical Analysis (Inflammatory markers, Protein expression) Treatment->Biochemistry Data Data Analysis and Interpretation Behavior->Data Histology->Data Biochemistry->Data

General Experimental Workflow

References

Methodological & Application

Application Note: Quantification of Lignoceroyl Ethanolamide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lignoceroyl ethanolamide in biological samples. This compound is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, which are involved in various physiological processes. This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, enabling researchers to accurately measure its levels in complex biological matrices.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids that play crucial roles in a multitude of physiological and pathological processes, including inflammation, pain perception, and energy metabolism. This compound, a saturated NAE, is derived from lignoceric acid. The precise biological functions of this compound are still under investigation, necessitating sensitive and specific analytical methods for its quantification in biological systems. LC-MS/MS has emerged as the gold standard for the analysis of endogenous lipids due to its high selectivity and sensitivity. This document provides a detailed protocol for the quantification of this compound using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add an appropriate internal standard (e.g., a deuterated analog of another NAE, such as D4-Palmitoyl ethanolamide, if a deuterated this compound is unavailable).

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to the sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for lipid extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (containing the lipids) to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

A typical LC setup for the separation of this compound is as follows:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Gradient Start at 20% B, linear gradient to 95% B over 10 min, hold for 2 min, return to initial conditions

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transition for this compound

Based on the known fragmentation pattern of N-acylethanolamines, the protonated precursor ion [M+H]⁺ of this compound (molecular weight 411.7 g/mol ) is expected to be m/z 412.7. The characteristic product ion resulting from the loss of the ethanolamine (B43304) headgroup is m/z 62.1.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 412.762.115-25 (Optimize for specific instrument)

Data Presentation

The following table summarizes representative quantitative data for other N-acylethanolamines, which can be used as a reference for the expected performance of the this compound assay.[2][3]

AnalyteLLOQ (ng/mL)Linearity (R²)Recovery (%)
Palmitoyl ethanolamide1.0>0.9985-105
Oleoyl ethanolamide0.5>0.9988-102
Anandamide (AEA)0.05>0.9990-110

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (Methanol) ISTD->Precipitation Extraction Liquid-Liquid Extraction (MTBE) Precipitation->Extraction Centrifugation Phase Separation (14,000 x g) Extraction->Centrifugation Collect Collect Organic Layer Centrifugation->Collect Dry Evaporate to Dryness (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for this compound quantification.

N-Acylethanolamine (NAE) Signaling Pathway

nae_signaling_pathway cluster_synthesis NAE Biosynthesis cluster_signaling Signaling & Degradation PE Phosphatidylethanolamine (PE) NAT N-acyltransferase (NAT) PE->NAT PC Phosphatidylcholine (PC) PC->NAT NAPE N-acyl- phosphatidylethanolamine (NAPE) NAT->NAPE Acyl Transfer NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamines (including this compound) NAPE_PLD->NAE Hydrolysis Receptors Cellular Targets (e.g., PPARα) NAE->Receptors Binding FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Hydrolysis Signaling Downstream Signaling Receptors->Signaling FFA Fatty Acid FAAH->FFA Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: General N-Acylethanolamine (NAE) metabolic and signaling pathway.

References

Application Notes and Protocols: Extraction and Quantification of Lignoceroyl Ethanolamide from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Lignoceroyl ethanolamide (LGE) is a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules. NAEs are involved in a variety of physiological processes within the central nervous system, and their dysregulation has been implicated in several neurological disorders.[1][2][3] Accurate and reliable quantification of specific NAEs like LGE in brain tissue is crucial for understanding their roles in health and disease. This document provides a detailed protocol for the extraction of LGE from brain tissue, followed by its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented method is a synthesized protocol based on established lipid extraction techniques, such as the Folch and Bligh-Dyer methods, adapted for the analysis of NAEs.[4][5]

Experimental Protocols

Protocol 1: Lignoceroyl Ethanolamide (LGE) Extraction from Brain Tissue

This protocol outlines the procedure for extracting total lipids, including LGE, from brain tissue samples. The method is based on a modified Bligh-Dyer liquid-liquid extraction procedure, which is widely used for its efficiency in extracting a broad range of lipids.[5]

Materials:

  • Brain tissue (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.1 N HCl

  • Internal Standard (IS): LGE-d4 or other suitable deuterated NAE standard

  • Homogenizer (e.g., Dounce or mechanical bead homogenizer)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge capable of 3000 x g and 4°C

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of brain tissue.

    • Place the tissue in a glass homogenizer tube on ice.

    • Add 1 mL of ice-cold PBS.

  • Homogenization:

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. For mechanical homogenizers, follow the manufacturer's instructions.[6][7]

  • Lipid Extraction:

    • To the homogenate, add a known amount of internal standard (e.g., 50 pmol of LGE-d4).

    • Add 2 mL of chloroform and 1 mL of methanol to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture on ice for 30 minutes.

    • Add 1 mL of chloroform and 1 mL of 0.1 N HCl to induce phase separation.[5]

    • Vortex the mixture again for 1 minute.

  • Phase Separation and Collection:

    • Centrifuge the mixture at 3000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Re-extract the remaining aqueous phase and protein pellet with 2 mL of chloroform. Vortex and centrifuge as before.

    • Combine the lower organic phases from both extractions.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform, 4:1, v/v).[5]

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Quantification of LGE by LC-MS/MS

This protocol describes the quantification of LGE in the extracted brain lipid samples using a triple quadrupole mass spectrometer.

Materials and Equipment:

  • Liquid chromatography system (e.g., UHPLC)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • LGE analytical standard

  • LGE-d4 (or other suitable deuterated NAE) internal standard

Procedure:

  • LC-MS/MS Method Setup:

    • Set up the LC system with the specified column and mobile phases.

    • Equilibrate the column with the initial gradient conditions.

    • Develop a Multiple Reaction Monitoring (MRM) method on the mass spectrometer for LGE and the internal standard. This involves optimizing the precursor and product ion transitions and collision energies.

  • Sample Injection and Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted lipid extract onto the LC column.

    • Separate the analytes using a suitable gradient elution program.

  • Mass Spectrometric Detection:

    • Detect LGE and the internal standard using the optimized MRM method in positive ESI mode.

  • Data Analysis:

    • Integrate the peak areas for the LGE and internal standard MRM transitions.

    • Calculate the ratio of the LGE peak area to the internal standard peak area.

    • Quantify the concentration of LGE in the sample by comparing this ratio to a standard curve prepared with known concentrations of LGE and the internal standard.

Data Presentation

Table 1: LGE Extraction Protocol Parameters

ParameterValue
Tissue Weight~100 mg
Homogenization Buffer (PBS)1 mL
Extraction Solvent 1 (Chloroform)2 mL
Extraction Solvent 2 (Methanol)1 mL
Phase Separation Solvent 1 (Chloroform)1 mL
Phase Separation Solvent 2 (0.1 N HCl)1 mL
Centrifugation Speed3000 x g
Centrifugation Time15 min
Centrifugation Temperature4°C
Reconstitution Volume100 µL

Table 2: LC-MS/MS Parameters for LGE Quantification

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions
LGE (Precursor Ion -> Product Ion)To be determined empirically
LGE-d4 (Precursor Ion -> Product Ion)To be determined empirically
Collision EnergyTo be optimized

Visualizations

LGE_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_homogenization Homogenization cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_final_steps Final Steps weigh Weigh ~100mg Brain Tissue add_pbs Add 1mL ice-cold PBS weigh->add_pbs homogenize Homogenize Tissue add_pbs->homogenize add_is Add Internal Standard homogenize->add_is add_solvents Add Chloroform & Methanol add_is->add_solvents vortex1 Vortex & Incubate add_solvents->vortex1 add_phase_sep Add Chloroform & 0.1N HCl vortex1->add_phase_sep vortex2 Vortex add_phase_sep->vortex2 centrifuge Centrifuge (3000g, 15min, 4°C) vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic re_extract Re-extract Aqueous Phase centrifuge->re_extract pool_organic Pool Organic Phases collect_organic->pool_organic re_extract->pool_organic evaporate Evaporate Solvent (Nitrogen) pool_organic->evaporate reconstitute Reconstitute in 100µL evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze NAE_Signaling_Pathway cluster_synthesis NAE Biosynthesis cluster_signaling Cellular Signaling cluster_degradation NAE Degradation NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acyl-ethanolamine (NAE) (e.g., LGE) NAPE_PLD->NAE Receptors Receptors (e.g., PPARs, CB1/CB2) NAE->Receptors NAE->Receptors FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH NAE->FAAH Downstream Downstream Signaling Cascades Receptors->Downstream Products Fatty Acid + Ethanolamine FAAH->Products

References

Application Note: Lignoceroyl Ethanolamide as an Internal Standard for Accurate Quantification of N-Acylethanolamines in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids, requires highly accurate and reproducible quantification to understand the complex roles of these molecules in health and disease.[1] N-acylethanolamines (NAEs) are a class of bioactive lipids, including the endocannabinoid anandamide (B1667382) (AEA), that are involved in a wide range of physiological processes.[2][3][4] The precise measurement of endogenous NAEs is challenging due to their low concentrations in complex biological matrices.[3] To overcome issues like sample loss during extraction and matrix effects in mass spectrometry, the use of an internal standard (IS) is critical.[1][5][6]

Lignoceroyl ethanolamide (LEA), the N-acylethanolamine of lignoceric acid (C24:0), is an ideal internal standard for the quantification of long and very-long-chain NAEs. Its chemical structure is analogous to endogenous NAEs, ensuring similar behavior during extraction and analysis. Crucially, it is typically absent or present at negligible levels in most mammalian tissues, preventing interference with the measurement of endogenous analytes.[7] This application note provides a detailed protocol for using this compound as an internal standard for the quantification of NAEs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The fundamental principle of this method is quantification by internal standardization. A precise, known quantity of this compound is added ("spiked") into each sample at the very beginning of the workflow, prior to any extraction steps.[5][8] This ensures that the internal standard experiences the same experimental variations as the target analytes, including extraction efficiency, sample loss, and ionization suppression or enhancement in the mass spectrometer.

Quantification is achieved by calculating the ratio of the chromatographic peak area of the target analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte by plotting it against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (LEA, C24:0), Palmitoylethanolamide (PEA, C16:0), Oleoylethanolamide (OEA, C18:1), N-arachidonoylethanolamine (Anandamide, AEA, C20:4).

  • Solvents: HPLC or LC-MS grade methanol (B129727), chloroform, acetonitrile, isopropanol, and water.

  • Additives: Formic acid, ammonium (B1175870) formate (B1220265), or ammonium acetate.

  • Equipment: Analytical balance, glass vials, pipettes (Note: Test for potential contamination[9][10]), vortex mixer, centrifuge, nitrogen evaporator, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

2. Standard Solution Preparation

  • LEA Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.

  • LEA Working Solution (100 ng/mL): Perform a serial dilution of the stock solution in methanol to create a working solution for spiking samples.

  • Calibration Curve Standards: Prepare a series of standards containing a range of known concentrations of the target NAEs (e.g., PEA, OEA, AEA) and a constant concentration of the LEA internal standard.

3. Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for plasma, serum, or tissue homogenates.[1][11]

  • Sample Aliquoting: To a 2 mL glass vial, add a known amount of the biological sample (e.g., 50 µL of plasma or an equivalent of 20 mg wet weight of tissue homogenate).

  • Internal Standard Spiking: Add a known amount of the LEA working solution (e.g., 10 µL of 100 ng/mL solution) to each sample, blank, and calibration standard.

  • Lipid Extraction: Add 1 mL of a cold chloroform:methanol (2:1, v/v) solution.[1][11]

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[11]

  • Phase Separation: Add 200 µL of water to induce the separation of aqueous and organic layers.[5][11] Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the layers.

  • Lipid Collection: Using a glass Pasteur pipette, carefully aspirate the lower organic layer (chloroform layer), which contains the lipids, and transfer it to a new clean glass tube.[11][12]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[8][11]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., acetonitrile:water 1:1, v/v or the initial mobile phase).[8][13] Vortex briefly and transfer to an autosampler vial.

4. LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instruments.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[5]

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[14]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 5 mM ammonium formate and 0.1% formic acid.[5]

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 30% B, ramp to 100% B over 10 minutes, hold for 3 minutes, and re-equilibrate at 30% B for 2 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Principle: The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. For NAEs, a characteristic product ion is the protonated ethanolamine (B43304) fragment at m/z 62.1.[10][15]

Data Presentation

Quantitative data should be presented in clear, structured tables.

Table 1: LC-MS/MS Parameters for N-Acylethanolamine (NAE) Analysis.

Analyte Abbreviation Molecular Formula Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z)
Palmitoylethanolamide PEA C₁₈H₃₇NO₂ 300.3 62.1
Oleoylethanolamide OEA C₂₀H₃₉NO₂ 326.3 62.1
Anandamide AEA C₂₂H₃₇NO₂ 348.3 62.1

| This compound (IS) | LEA | C₂₆H₅₃NO₂ | 412.4 | 62.1 |

Table 2: Illustrative Quantification of NAEs in Mouse Brain Tissue. This table presents example data to illustrate typical results and does not represent actual experimental findings.

Analyte Concentration (pmol/g) in Control (Mean ± SD, n=6) Concentration (pmol/g) in FAAH Inhibitor Treated (Mean ± SD, n=6)
PEA 15.2 ± 2.1 45.8 ± 5.3
OEA 8.9 ± 1.5 28.1 ± 3.9

| AEA | 9.1 ± 0.8 | 32.5 ± 4.1 |

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.

G cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with LEA Internal Standard Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Separate Phase Separation (Add H2O, Centrifuge) Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing (Peak Area Ratio vs. Cal Curve) LCMS->Data Quant Final Quantification Data->Quant

Caption: Experimental workflow for NAE quantification using LEA internal standard.

G NAPE N-Acyl-Phosphatidyl- ethanolamine (NAPE) NAE N-Acylethanolamine (NAE) (e.g., Anandamide, PEA, OEA) NAPE->NAE Synthesis PA Phosphatidic Acid Products Fatty Acid + Ethanolamine NAE->Products Degradation NAPE_PLD NAPE-PLD NAPE_PLD->NAE FAAH FAAH FAAH->Products

Caption: Biosynthesis and degradation pathway of N-acylethanolamines (NAEs).

References

Application Notes and Protocols for Determining the In Vitro Activity of Lignoceroyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceroyl ethanolamide is a member of the N-acylethanolamine (NAE) family, a class of endogenous bioactive lipids. NAEs, such as the well-studied palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are involved in a variety of physiological processes, including inflammation, pain, and energy metabolism. The biological activity of NAEs is determined by their interaction with specific enzymes and receptors. This compound is distinguished by its very long 24-carbon saturated acyl chain (lignoceric acid). While the specific biological functions of this compound are not well-characterized, its structural similarity to other bioactive NAEs suggests that it may interact with similar molecular targets.

These application notes provide detailed protocols for in vitro assays to investigate the activity of this compound. The primary targets for investigation include the key metabolic enzymes Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine Acid Amidase (NAAA), and the potential signaling receptors Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and G-protein coupled receptor 55 (GPR55).

Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for other NAEs. Researchers should consider these as a starting point and may need to optimize conditions for this specific very-long-chain fatty acid ethanolamide.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays. Example data from studies on other N-acylethanolamines are included for illustrative purposes and should not be considered as the actual activity of this compound.

Table 1: Enzyme Hydrolysis of this compound

EnzymeSubstrate Concentration (µM)Rate of Hydrolysis (nmol/min/mg protein)Michaelis-Menten Kinetics
Km (µM)
Vmax (nmol/min/mg protein)
FAAH User-defined rangeExperimental dataCalculated value
NAAA User-defined rangeExperimental dataCalculated value

Table 2: Inhibition of FAAH and NAAA Activity by this compound

EnzymeInhibitor Concentration (µM)% InhibitionIC50 (µM)
FAAH User-defined rangeExperimental dataCalculated value
NAAA User-defined rangeExperimental dataCalculated value

Table 3: Receptor Activation by this compound

ReceptorLigand Concentration (µM)Reporter Gene Activity (Fold Change)EC50 (µM)
PPAR-α User-defined rangeExperimental dataCalculated value
GPR55 User-defined rangeExperimental dataCalculated value

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol determines if this compound is a substrate or inhibitor of FAAH. FAAH is a key enzyme responsible for the degradation of many NAEs.[1][2][3][4][5]

Principle:

A fluorometric assay can be used to measure FAAH activity. In the presence of a suitable substrate, FAAH cleaves the amide bond, releasing a fluorescent product. To test if this compound is a substrate, it would need to be synthesized with a fluorescent reporter. A more straightforward initial approach is to assess its ability to inhibit the hydrolysis of a known fluorogenic FAAH substrate.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • This compound

  • FAAH inhibitor (as a positive control, e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360/465 nm)

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant FAAH enzyme in assay buffer to the desired concentration.

    • Prepare a working solution of the fluorogenic FAAH substrate in assay buffer.

  • Inhibition Assay:

    • Add 50 µL of diluted FAAH enzyme solution to each well of the 96-well plate.

    • Add 2 µL of various concentrations of this compound (or vehicle control) to the wells.

    • Add 2 µL of the FAAH inhibitor to positive control wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of the fluorogenic FAAH substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

N-acylethanolamine Acid Amidase (NAAA) Activity Assay

This protocol is to determine if this compound is a substrate or inhibitor of NAAA, another key enzyme in NAE degradation, which is optimally active at an acidic pH.[6][7][8][9][10]

Principle:

A radiometric assay is commonly used to measure NAAA activity. A radiolabeled NAE substrate is incubated with a source of NAAA, and the resulting radiolabeled fatty acid product is separated from the substrate by thin-layer chromatography (TLC) and quantified.

Materials:

  • Source of NAAA (e.g., lysate from cells overexpressing NAAA or tissue homogenates)

  • NAAA assay buffer (e.g., 50 mM sodium phosphate/citrate buffer, pH 5.0, containing 0.1% Triton X-100 and 1 mM DTT)

  • Radiolabeled substrate (e.g., [14C]palmitoylethanolamide)

  • This compound

  • NAAA inhibitor (as a positive control)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide, 80:20:2, v/v/v)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare Reaction Mixtures:

    • In a microcentrifuge tube, add the NAAA-containing lysate or homogenate.

    • For the inhibition assay, pre-incubate the enzyme with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add the radiolabeled substrate to the reaction mixture.

    • Incubate at 37°C for 30-60 minutes.

  • Terminate Reaction and Extract Lipids:

    • Stop the reaction by adding 2 volumes of chloroform/methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Thin-Layer Chromatography:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the plate in the TLC developing solvent.

    • Allow the plate to dry.

  • Quantification:

    • Visualize the separated substrate and product spots (e.g., using a phosphorimager or by scraping the silica (B1680970) and using a scintillation counter).

    • Calculate the amount of product formed.

  • Data Analysis:

    • Determine the enzyme activity (nmol of product formed per minute per mg of protein).

    • For the inhibition assay, calculate the percent inhibition and determine the IC50 value.

PPAR-α Activation Assay

This protocol assesses the ability of this compound to activate the nuclear receptor PPAR-α. Very-long-chain fatty acids are known to be potent ligands for PPAR-α.[1][2]

Principle:

A cell-based reporter gene assay is used to measure PPAR-α activation. Cells are co-transfected with a plasmid expressing PPAR-α and a reporter plasmid containing a PPAR-α response element (PPRE) linked to a reporter gene (e.g., luciferase). Activation of PPAR-α by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmid for human or mouse PPAR-α

  • Reporter plasmid with a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Known PPAR-α agonist (e.g., GW7647) as a positive control

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of this compound, a positive control agonist, or vehicle control.

    • Incubate for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell viability.

    • Express the results as fold activation over the vehicle control.

    • Determine the EC50 value by plotting the fold activation against the logarithm of the ligand concentration.

GPR55 Signaling Assay

This protocol is to determine if this compound can activate the G-protein coupled receptor GPR55.

Principle:

GPR55 activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye in cells expressing GPR55.

Materials:

  • Cell line stably or transiently expressing human GPR55 (e.g., HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Known GPR55 agonist (e.g., L-α-lysophosphatidylinositol, LPI) as a positive control

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Preparation:

    • Seed GPR55-expressing cells in a 96-well black, clear-bottom plate.

    • Incubate for 24 hours.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Inject various concentrations of this compound, positive control, or vehicle control into the wells.

    • Immediately record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence).

    • Express the results as a percentage of the response to the maximal concentration of the positive control agonist.

    • Determine the EC50 value by plotting the response against the logarithm of the ligand concentration.

Signaling Pathways and Experimental Workflow

FAAH_NAAA_Metabolism

PPAR_Alpha_Signaling

GPR55_Signaling

Experimental_Workflow

References

Application Notes and Protocols for Studying Lignoceroyl Ethanolamide Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceroyl ethanolamide is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules. It is the amide of lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA). The accumulation of VLCFAs is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder. Consequently, understanding the cellular effects of this compound and its precursor, lignoceric acid, is critical for elucidating the pathophysiology of X-ALD and developing potential therapeutic interventions. These application notes provide detailed protocols for utilizing relevant cell culture models to investigate the effects of this compound.

Recommended Cell Culture Models

The study of this compound's effects is highly relevant in the context of X-linked adrenoleukodystrophy (X-ALD). Therefore, cell models that recapitulate the key features of this disease, such as the accumulation of very long-chain fatty acids (VLCFAs), are ideal.

1. iPSC-Derived Oligodendrocytes from X-ALD Patients: Induced pluripotent stem cells (iPSCs) derived from X-ALD patients and differentiated into oligodendrocytes offer a highly relevant and patient-specific model system. These cells inherently carry the genetic mutations of X-ALD and exhibit the characteristic VLCFA accumulation.

2. X-ALD Patient-Derived Fibroblasts: Skin fibroblasts from X-ALD patients are a more readily accessible cell model. While not of neural origin, they exhibit the biochemical defect of impaired VLCFA metabolism and are widely used for studying the cellular consequences of VLCFA accumulation and for screening potential therapeutic compounds.[1]

3. Murine Oligodendrocyte Cell Lines (e.g., 158N): These cell lines provide a consistent and scalable model to study the general effects of VLCFAs on oligodendrocyte biology, including cytotoxicity and metabolic stress.[2]

4. Primary Astrocytes: Astrocytes are crucial in the central nervous system and are implicated in the neuroinflammatory processes of X-ALD. Primary astrocyte cultures can be used to study the inflammatory response to this compound.

Data Presentation: Quantitative Effects of Lignoceric Acid in X-ALD and Related Cell Models

The following tables summarize quantitative data from studies on the effects of lignoceric acid (C24:0), the precursor to this compound, in relevant cell culture models. This data provides a baseline for investigating the effects of this compound.

Cell ModelTreatmentParameter MeasuredResultReference
158N Murine Oligodendrocytes20 µM Lignoceric Acid (C24:0) for 48hCell Viability (MTT Assay)~40% decrease[2]
158N Murine Oligodendrocytes20 µM Lignoceric Acid (C24:0) for 48hCell Death (Propidium Iodide Staining)Significant increase in PI-positive cells[2]
Primary Astrocytes50-400 µM Palmitic Acid (C16:0) for 24hTNF-α ReleaseDose-dependent increase[3]
Primary Astrocytes50-400 µM Palmitic Acid (C16:0) for 24hIL-6 ReleaseDose-dependent increase[3]

Note: Data for palmitic acid on astrocytes is included to represent the pro-inflammatory potential of saturated fatty acids.

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Cells with this compound

This protocol provides a general framework for treating adherent cell cultures with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cultured cells in multi-well plates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Cell Treatment: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared working solutions of this compound or vehicle control to the respective wells. d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various assays as described below.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Inflammatory Cytokines by ELISA

Materials:

  • Culture supernatant from treated cells

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Collect the culture supernatant from the treated cells and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding standards and samples (supernatant) to the wells. c. Incubating with a detection antibody. d. Adding a substrate to produce a colorimetric reaction. e. Stopping the reaction and measuring the absorbance.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Protocol 4: Analysis of Very Long-Chain Fatty Acids (VLCFAs) by GC-MS

Materials:

  • Cultured cells

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Chloroform:methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Hexane (B92381)

  • BF₃-methanol or other derivatizing agent

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction (Folch Method): a. Harvest and pellet the cells. b. Add a known amount of internal standard. c. Add 2 mL of chloroform:methanol (2:1) to the cell pellet and vortex vigorously. d. Add 0.4 mL of 0.9% NaCl solution and vortex. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a derivatizing agent such as BF₃-methanol and heat as required to convert fatty acids to FAMEs.

  • FAME Extraction: a. Add hexane and water, vortex, and centrifuge. b. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: a. Inject the FAME sample into the GC-MS. b. Use a suitable temperature program to separate the FAMEs based on their chain length and saturation. c. Identify and quantify the peaks corresponding to different VLCFAs by comparing their retention times and mass spectra to known standards.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Downstream Assays cell_culture Culture X-ALD Patient Fibroblasts or iPSC-derived Oligodendrocytes treatment Treat with this compound (and Vehicle Control) cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt Assess Cytotoxicity elisa Inflammatory Cytokine Measurement (ELISA on Supernatant) treatment->elisa Measure Inflammation gcms VLCFA Analysis (GC-MS on Cell Pellet) treatment->gcms Analyze Lipid Metabolism signaling_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_response Cellular Response LEA Lignoceroyl Ethanolamide PPARa PPARα LEA->PPARa Activates Gene_Expression Gene Expression (Inflammation, Lipid Metabolism) PPARa->Gene_Expression Modulates Inflammation Altered Inflammatory Response Gene_Expression->Inflammation Lipid_Metabolism Changes in Lipid Metabolism Gene_Expression->Lipid_Metabolism

References

Application Notes and Protocols: Synthesis and Metabolic Studies of Deuterated Lignoceroyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of deuterated Lignoceroyl ethanolamide (this compound-dx) and its application in metabolic studies. This compound is a long-chain N-acylethanolamine (NAE) and a member of the endocannabinoid family, although its specific biological roles are still under investigation.[1] The use of a deuterated internal standard is crucial for accurate quantification in biological matrices using mass spectrometry.[2]

Synthesis of Deuterated this compound

The synthesis of deuterated this compound can be approached through a two-step process: first, the deuteration of the precursor, lignoceric acid, followed by its amidation with ethanolamine (B43304).

Experimental Protocols

Protocol 1: Perdeuteration of Lignoceric Acid

This protocol is adapted from methods used for the perdeuteration of saturated fatty acids.[3]

Materials:

  • Lignoceric acid (Tetracosanoic acid)

  • Deuterium (B1214612) oxide (D₂O, 99.8 atom % D)

  • 10% Platinum on activated carbon (Pt/C)

  • Sodium deuteroxide (NaOD) in D₂O (40% w/w)

  • Hydrochloric acid (HCl), 1 M

  • Celite

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • In a high-pressure reactor, combine lignoceric acid (e.g., 10 g), 10% Pt/C (e.g., 0.3 g), and 40% w/w NaOD in D₂O (e.g., 10 g) in D₂O (e.g., 100 mL).

  • Degas the reactor by purging with nitrogen gas.

  • Seal the reactor and heat to 220°C with constant stirring for 3 days. The pressure will increase due to the heating.

  • Cool the reactor to room temperature and filter the contents through a short plug of Celite to remove the catalyst. Wash the Celite with H₂O.

  • Acidify the aqueous filtrate to pH 2 using 1 M HCl to precipitate the deuterated lignoceric acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • To achieve high levels of deuterium incorporation (>98%), the H/D exchange process can be repeated.[3]

Protocol 2: Enzymatic Synthesis of Deuterated this compound

This protocol utilizes an immobilized lipase (B570770) for the amidation reaction, which offers mild reaction conditions and high selectivity.[4][5]

Materials:

  • Deuterated lignoceric acid (from Protocol 1)

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Hexane

  • Magnesium sulfate (B86663) (anhydrous)

  • Ethanolamine

  • Immobilized Candida antarctica lipase (Novozyme 435)

  • Hexanes and isopropyl ether (1:1 mixture)

  • Diethyl ether

  • Silica (B1680970) gel for chromatography

Procedure: Step 2a: Esterification of Deuterated Lignoceric Acid

  • Dissolve the deuterated lignoceric acid in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester with hexane, dry the organic layer with anhydrous magnesium sulfate, and evaporate the solvent to yield deuterated methyl lignocerate.

Step 2b: Enzymatic Amidation

  • In a clean, dry flask, dissolve the deuterated methyl lignocerate (1 eq) in a 1:1 mixture of hexanes and isopropyl ether.

  • Add ethanolamine (1.2 eq) and immobilized Candida antarctica lipase (Novozyme 435, e.g., 100 mg per 0.20 mmol of ester).

  • Heat the reaction mixture to 45°C and stir until the reaction is complete (monitor by TLC). This may take 2-24 hours.[4]

  • Dilute the reaction mixture with diethyl ether and filter to remove the enzyme.

  • Concentrate the filtrate and purify the resulting residue by silica gel chromatography to obtain deuterated this compound.

Quantitative Data

The following table summarizes expected yields for the synthesis of N-acylethanolamines based on literature for similar compounds. Actual yields for deuterated this compound may vary.

Reaction StepStarting MaterialProductExpected Yield (%)Reference
PerdeuterationLignoceric AcidDeuterated Lignoceric Acid>95 (with >98% D incorporation after 2 cycles)[3]
Enzymatic AmidationFatty Acid Methyl EsterN-Acylethanolamine41-98[4][5]

Metabolic Studies of this compound

Deuterated this compound is an invaluable tool for metabolic studies, enabling its differentiation from endogenous, non-deuterated counterparts.

Experimental Protocols

Protocol 3: In Vitro Metabolism using Liver Microsomes

This protocol can be used to investigate the oxidative metabolism of this compound by cytochrome P450 enzymes.[6][7]

Materials:

  • Deuterated this compound

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., a different deuterated NAE)

Procedure:

  • Pre-incubate liver microsomes in potassium phosphate buffer at 37°C.

  • Add deuterated this compound to the microsome suspension.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify metabolites.

Protocol 4: Cellular Uptake and Metabolism

This protocol can be used to study how cells take up and metabolize this compound.

Materials:

  • Cell line of interest (e.g., neuronal cells, adipocytes)

  • Cell culture medium

  • Deuterated this compound

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Internal standard

Procedure:

  • Culture cells to a desired confluency in multi-well plates.

  • Replace the culture medium with fresh medium containing a known concentration of deuterated this compound.

  • Incubate for various time points.

  • At each time point, wash the cells with cold PBS to remove extracellular compound.

  • Lyse the cells and extract lipids with ice-cold methanol containing an internal standard.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of deuterated this compound and its metabolites.

Data Presentation

Quantitative data from metabolic studies should be presented in clear, tabular format.

Table 1: In Vitro Metabolic Stability of Deuterated this compound in Human Liver Microsomes

Time (min)Concentration of Parent Compound (ng/mL)% Remaining
01000100
5TBDTBD
15TBDTBD
30TBDTBD
60TBDTBD

TBD: To be determined experimentally.

Table 2: Cellular Uptake and Metabolism of Deuterated this compound

Time (min)Intracellular Parent Compound (pmol/mg protein)Intracellular Metabolite X (pmol/mg protein)
000
15TBDTBD
60TBDTBD
240TBDTBD

TBD: To be determined experimentally.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of N-Acylethanolamines

N-acylethanolamines (NAEs), including this compound, are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) and are primarily degraded by fatty acid amide hydrolase (FAAH).[8][9] Alternative pathways for both synthesis and degradation exist.[6][8]

NAE_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation PC Phosphatidylcholine (PC) NAPE N-Acyl-phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE NAE N-Lignoceroyl Ethanolamide NAPE->NAE NAPE-PLD FFA Lignoceric Acid NAE->FFA FAAH EA Ethanolamine Metabolites Oxidized Metabolites NAE->Metabolites CYP450

Caption: General metabolic pathway of N-Acylethanolamines (NAEs).

Experimental Workflow for Synthesis

The synthesis of deuterated this compound follows a logical workflow from the starting material to the final purified product.

Synthesis_Workflow Start Lignoceric Acid Deuteration Perdeuteration (Pt/C, D2O, Heat) Start->Deuteration Deut_Acid Deuterated Lignoceric Acid Deuteration->Deut_Acid Esterification Esterification (MeOH, H2SO4) Deut_Acid->Esterification Deut_Ester Deuterated Methyl Lignocerate Esterification->Deut_Ester Amidation Enzymatic Amidation (Ethanolamine, Lipase) Deut_Ester->Amidation Crude_Product Crude Deuterated This compound Amidation->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure Deuterated This compound Purification->Final_Product

Caption: Workflow for the synthesis of deuterated this compound.

Workflow for Metabolic Studies

A typical workflow for in vitro metabolic studies involves incubation, extraction, and analysis.

Metabolism_Workflow Incubation Incubation of Deuterated This compound with Liver Microsomes/Cells Quenching Quenching and Protein Precipitation with Acetonitrile + Internal Standard Incubation->Quenching Extraction Centrifugation and Supernatant Collection Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Quantification of Parent Compound and Metabolites Analysis->Data

Caption: Workflow for in vitro metabolic studies.

References

Application Notes and Protocols for the Separation of Long-Chain N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the analytical separation and quantification of long-chain N-acylethanolamines (NAEs), a class of bioactive lipids involved in diverse physiological processes. The following sections offer comprehensive guidance on sample preparation, chromatographic separation, and mass spectrometric detection of NAEs from biological matrices.

Introduction to N-Acylethanolamines

Long-chain N-acylethanolamines are lipid signaling molecules derived from fatty acids linked to ethanolamine.[1] Prominent members of this family include anandamide (B1667382) (AEA), an endogenous cannabinoid, palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA), which are involved in pain, inflammation, and appetite regulation, respectively. Accurate quantification of these molecules is crucial for understanding their roles in health and disease and for the development of novel therapeutics. The low abundance of NAEs in biological tissues necessitates highly sensitive and specific analytical methods for their detection.[2]

Analytical Techniques: An Overview

The gold standard for the quantification of NAEs is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[3][4] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, though it often requires a derivatization step to increase the volatility of the analytes.[2] Sample preparation is a critical step to remove interfering substances and enrich the NAEs prior to instrumental analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

Signaling Pathways of N-Acylethanolamines

The biosynthesis and degradation of NAEs are tightly regulated enzymatic processes. A simplified overview of the primary metabolic pathways is presented below.

NAE_Metabolism PL Phospholipids PE Phosphatidylethanolamine (PE) PL->PE NAPE N-Acyl-phosphatidylethanolamine (NAPE) PE->NAPE N-Acyltransferase NAE N-Acylethanolamine (NAE) NAPE->NAE NAPE-PLD FFA Fatty Acid NAE->FFA FAAH EtOH Ethanolamine NAE->EtOH FAAH

Caption: Biosynthesis and degradation pathway of N-acylethanolamines.

Experimental Protocols

Protocol 1: Quantification of NAEs in Human Plasma by LC-MS/MS

This protocol details a robust method for the simultaneous quantification of anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) in human plasma.

1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction

  • To 0.5 mL of plasma, add 1 mL of ice-cold acetonitrile (B52724) containing deuterated internal standards (e.g., AEA-d4, PEA-d4, OEA-d4).[5]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[5]

  • Centrifuge at 16,100 x g for 5 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube.

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.[6]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 10% acetonitrile in water.[5]

  • Elute the NAEs with 3 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Gradient: A suitable gradient to separate the analytes of interest. A typical starting condition is 70% B, increasing to 100% B over 5 minutes.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (C18) Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data MS->Data Data Acquisition & Quantification

Caption: Experimental workflow for LC-MS/MS analysis of NAEs.

Protocol 2: Analysis of NAEs in Brain Tissue by GC-MS

This protocol describes the analysis of NAEs in brain tissue using gas chromatography-mass spectrometry, which requires derivatization of the analytes.

1. Sample Preparation: Liquid-Liquid Extraction

  • Homogenize brain tissue (e.g., 200 mg) in an ice-cold solution of 0.1% formic acid in methanol.[8]

  • Perform a liquid-liquid extraction using a suitable organic solvent such as a mixture of chloroform (B151607) and methanol.[2]

  • Centrifuge to separate the phases and collect the organic layer.

  • Evaporate the organic solvent to dryness.

2. Derivatization

  • To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

  • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the NAEs.[9] This step increases the volatility of the analytes for GC analysis.[10]

3. GC-MS Analysis

  • Gas Chromatography:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the derivatized NAEs.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of long-chain NAEs using LC-MS/MS.

Table 1: Lower Limits of Quantification (LLOQ) and Detection (LOD) for NAEs in Human Plasma

AnalyteLLOQ (ng/mL)LOD (ng/mL)Reference
Anandamide (AEA)0.10.04[5]
Palmitoylethanolamide (PEA)0.10.04[5]
Oleoylethanolamide (OEA)0.10.04[5]
Stearoylethanolamide (SEA)0.10.04[5]
Linoleoylethanolamide (LEA)0.10.04[5]

Table 2: Recovery of NAEs from Biological Matrices

AnalyteMatrixExtraction MethodRecovery (%)Reference
Anandamide (AEA)PlasmaProtein Precipitation & SPE> 85[5]
Palmitoylethanolamide (PEA)PlasmaProtein Precipitation & SPE> 85[5]
Oleoylethanolamide (OEA)PlasmaProtein Precipitation & SPE> 85[5]
Various NAEsCSFAcetonitrile/Acetone Precipitation80-110[7]
Various NAEsBrainSolid-Phase Extraction86.5 ± 14.8[2]

Table 3: Circulating Levels of NAEs in Healthy Humans

AnalyteMatrixConcentration (pmol/mL)Reference
Anandamide (AEA)Plasma1.13 ± 0.37[11]
Palmitoylethanolamide (PEA)Plasma16.4 ± 3.8[11]
Oleoylethanolamide (OEA)Plasma5.24 ± 1.39[11]

Conclusion

The protocols and data presented provide a comprehensive resource for the analytical separation and quantification of long-chain N-acylethanolamines. The choice of analytical technique and sample preparation method will depend on the specific research question, the biological matrix, and the available instrumentation. Careful validation of the chosen method is essential to ensure accurate and reliable results. These application notes serve as a valuable starting point for researchers, scientists, and drug development professionals working in this exciting field.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Its primary signaling molecules, the endocannabinoids (eCBs) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid messengers that are synthesized on demand and have a short half-life. The accurate quantification of these and related lipids is essential for understanding their role in health and disease and for the development of novel therapeutics targeting the ECS. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of these analytes in complex biological matrices.[1][2] This document provides detailed protocols and data for the analysis of endocannabinoids and related lipids using UPLC-MS/MS.

Endocannabinoid Signaling Pathway

The endocannabinoid system is comprised of cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3][4][5] The two primary cannabinoid receptors are the G-protein coupled receptors CB1 and CB2.[6][7] Endocannabinoids act as retrograde messengers at synapses, where they are released from the postsynaptic neuron and activate presynaptic CB1 receptors to modulate neurotransmitter release.[7][8]

Sample_Preparation_Workflow start Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add Internal Standards (e.g., d8-AEA, d5-2-AG) start->add_is protein_precipitation Protein Precipitation (e.g., with cold Acetonitrile or Methanol) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (e.g., with Chloroform or Methyl tert-butyl ether) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase evaporation Evaporate to Dryness (under Nitrogen stream) organic_phase->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis UPLC_MSMS_Workflow cluster_ms Tandem Mass Spectrometry (MS/MS) autosampler Autosampler (Reconstituted Sample) column UPLC Column (e.g., C18) autosampler->column pump UPLC Pump (Mobile Phase Gradient) pump->column esi Electrospray Ionization (ESI) column->esi ms Mass Spectrometer quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Scanning quad2->quad3 detector Detector quad3->detector data_system Data Acquisition & Processing detector->data_system

References

Application of Lignoceroyl Ethanolamide in Traumatic Brain Injury Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex neurological condition characterized by primary mechanical damage followed by a cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, oxidative stress, and apoptosis, which collectively contribute to long-term neurological deficits.[1][2] N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that have demonstrated significant neuroprotective and anti-inflammatory properties.[2] A prominent member of this family, Palmitoylethanolamide (PEA), has been extensively studied in models of TBI, where it has been shown to reduce cerebral edema, lesion volume, and improve functional outcomes.[3][4]

Hypothesized Mechanism of Action of Lignoceroyl Ethanolamide in TBI

Based on the signaling pathways of other N-acylethanolamines, LEA may exert neuroprotective effects in TBI through the modulation of several key receptors and pathways. The primary hypothesized targets include Peroxisome Proliferator-Activated Receptor-Alpha (PPARα), G-protein coupled receptor 55 (GPR55), and Transient Receptor Potential Vanilloid 1 (TRPV1).

Potential Signaling Pathways

LEA_Signaling_Pathways cluster_TBI Traumatic Brain Injury cluster_LEA This compound (LEA) Intervention cluster_Targets Potential Molecular Targets cluster_Outcomes Therapeutic Outcomes TBI TBI Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) TBI->Neuroinflammation Apoptosis Neuronal Apoptosis TBI->Apoptosis Oxidative_Stress Oxidative Stress TBI->Oxidative_Stress Reduced_Inflammation Reduced Neuroinflammation Reduced_Apoptosis Reduced Apoptosis LEA Lignoceroyl Ethanolamide (LEA) PPARa PPARα LEA->PPARa Activation GPR55 GPR55 LEA->GPR55 Modulation TRPV1 TRPV1 LEA->TRPV1 Modulation PPARa->Reduced_Inflammation Inhibition of NF-κB signaling GPR55->Reduced_Inflammation Modulation of cytokine release TRPV1->Reduced_Apoptosis Modulation of calcium influx Improved_Neurological_Function Improved Neurological Function Reduced_Inflammation->Improved_Neurological_Function Reduced_Apoptosis->Improved_Neurological_Function

Caption: Hypothesized signaling pathways of LEA in TBI.

Data Presentation: Effects of Related N-Acylethanolamines in TBI Models

While no quantitative data currently exists for LEA in TBI, the following tables summarize the reported effects of Palmitoylethanolamide (PEA), a closely related NAE, in preclinical TBI models. This data provides a strong rationale for investigating LEA.

Parameter TBI Model Treatment Regimen Observed Effect Reference
Brain EdemaControlled Cortical Impact (CCI) in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBISignificant reduction in brain water content[4]
Lesion VolumeCCI in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBISignificant decrease in lesion size[4]
Neurological DeficitCCI in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBIImproved scores on a 12-point neurological severity scale[4]
Motor FunctionCCI in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBIImproved performance on the rotarod test[4]
Biomarker TBI Model Treatment Regimen Observed Effect Reference
Microglial Activation (Iba1)CCI in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBIReduced number of Iba1-positive cells in the perilesional cortex[4]
Astrocyte Activation (GFAP)CCI in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBIDecreased GFAP expression in the perilesional cortex[4]
Apoptosis (TUNEL)CCI in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBIReduced number of TUNEL-positive cells[4]
Pro-inflammatory Cytokines (TNF-α, IL-1β)CCI in micePEA (10 mg/kg, i.p.) at 1 and 6 hours post-TBIDecreased expression of TNF-α and IL-1β[4]

Experimental Protocols

The following protocols are designed for a foundational study to assess the therapeutic potential of this compound in a mouse model of TBI.

Experimental Workflow

Experimental_Workflow cluster_pre_tbi Pre-TBI cluster_tbi TBI Induction and Treatment cluster_post_tbi Post-TBI Assessment Baseline_Behavior Baseline Behavioral Testing (mNSS, Rotarod) TBI_Surgery Controlled Cortical Impact (CCI) or Sham Surgery Baseline_Behavior->TBI_Surgery Treatment LEA or Vehicle Administration (e.g., 1 and 6 hours post-TBI) TBI_Surgery->Treatment Post_TBI_Behavior Post-TBI Behavioral Testing (Days 1, 3, 7) Treatment->Post_TBI_Behavior Tissue_Harvest Tissue Harvest and Preparation (Day 7) Post_TBI_Behavior->Tissue_Harvest Histology Immunohistochemistry (Iba1, GFAP) Tissue_Harvest->Histology Apoptosis_Assay TUNEL Assay Tissue_Harvest->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for investigating LEA in TBI.

Controlled Cortical Impact (CCI) Model of TBI in Mice

This protocol induces a focal and reproducible cortical contusion.

Materials:

  • Adult male C57BL/6 mice (8-12 weeks old)

  • Isoflurane (B1672236) anesthesia system

  • Stereotaxic frame

  • CCI device with a 3-5 mm impactor tip

  • Surgical drill

  • Sterile surgical instruments

  • Heating pad

  • Suturing material

Procedure:

  • Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Secure the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Make a midline scalp incision to expose the skull.

  • Perform a craniotomy (4-5 mm diameter) over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.

  • Position the CCI impactor tip perpendicular to the dural surface.

  • Induce the cortical impact with defined parameters (e.g., velocity of 3.5 m/s, deformation depth of 1.0 mm, dwell time of 150 ms).

  • Control any bleeding with sterile cotton swabs.

  • Replace the bone flap (optional) and suture the scalp incision.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the mouse to recover in a clean, warm cage. Sham-operated animals undergo the same procedure without the cortical impact.

This compound (LEA) Administration

Materials:

  • This compound (LEA)

  • Vehicle (e.g., saline containing 1% Tween 80)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a stock solution of LEA in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice.

  • Administer LEA or vehicle via intraperitoneal (i.p.) injection at predetermined time points post-TBI (e.g., 1 hour and 6 hours). The injection volume should be consistent across all animals (e.g., 10 µL/g body weight).

Behavioral Assessment

This is a composite score to assess motor, sensory, reflex, and balance functions.

Procedure:

  • Conduct baseline mNSS testing before TBI.

  • Perform post-TBI mNSS assessments at specified time points (e.g., days 1, 3, and 7).

  • The scoring is based on a scale of 0-10, where a higher score indicates a more severe deficit. Tasks include:

    • Forelimb and hindlimb flexion during suspension by the tail.

    • Gait and placement of all four limbs.

    • Beam walking on beams of decreasing width.

    • Circling behavior.

This test evaluates motor coordination and balance.

Procedure:

  • Train the mice on the rotarod for 2-3 days prior to TBI.

  • On the testing days (baseline and post-TBI), place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.

Histological and Molecular Analyses

This protocol is for visualizing microglia (Iba1) and astrocytes (GFAP).

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Cryostat

  • Microscope slides

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP

  • Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • At the designated endpoint (e.g., day 7 post-TBI), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

  • Post-fix the brains in 4% PFA overnight at 4°C.

  • Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink.

  • Freeze the brains and cut 20-30 µm thick coronal sections using a cryostat.

  • Mount sections on slides and wash with PBS.

  • Permeabilize the sections with 0.3% Triton X-100 in PBS.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstain with DAPI.

  • Wash and mount the coverslips.

  • Visualize and quantify fluorescence using a confocal or fluorescence microscope.

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Commercially available TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI

  • Mounting medium

Procedure:

  • Use brain sections prepared as for immunohistochemistry.

  • Follow the manufacturer's instructions for the TUNEL kit. A general procedure is as follows:

  • Rehydrate and wash the sections.

  • Incubate with Proteinase K for antigen retrieval.

  • Permeabilize the sections.

  • Incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber at 37°C for 1 hour.

  • Wash the sections with PBS.

  • Counterstain with DAPI.

  • Mount the coverslips.

  • Analyze the number of TUNEL-positive cells in the perilesional area using a fluorescence microscope.

Conclusion

While direct evidence for the efficacy of this compound in traumatic brain injury is yet to be established, its classification as an N-acylethanolamine provides a strong rationale for its investigation. The protocols outlined in these application notes offer a comprehensive framework for conducting preclinical studies to evaluate the neuroprotective and anti-inflammatory potential of LEA in a mouse model of TBI. The findings from such research could pave the way for the development of novel therapeutic strategies for this debilitating condition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of linoleoyl ethanolamide (LEA) and related N-acylethanolamines (NAEs), a class of bioactive lipids with significant therapeutic potential. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Introduction

N-acylethanolamines are endogenous fatty acid amides that play crucial roles in various physiological processes, including inflammation, pain perception, and energy metabolism. Linoleoyl ethanolamide, in particular, has demonstrated anti-inflammatory properties by inhibiting NF-κB signaling.[1][] While it exhibits weak affinity for the cannabinoid receptors CB1 and CB2, its biological effects make it a compound of interest for drug development.[] The synthesis of high-purity LEA and its analogs is essential for further biological and pharmacological studies. This document outlines two primary methods for synthesis: a high-yield chemical method and a selective enzymatic method.

Data Presentation: Synthesis of N-Acylethanolamines

The following tables summarize quantitative data from representative synthesis protocols for linoleoyl ethanolamide and oleoyl (B10858665) ethanolamide, a related N-acylethanolamine.

Table 1: Chemical Synthesis of Linoleoyl Ethanolamide via Amidation

ParameterValueReference
Acyl DonorMethyl Linoleate (B1235992) (0.5 mmol)[3][4]
AmineEthanolamine (B43304) (5.0 mmol)[3][4]
CatalystSodium Methoxide (B1231860) (5.4 M in Methanol (B129727), 15 µL)[3][4]
Temperature30°C[3][4]
Reaction Time1 hour[3][4]
Yield (Crude) 97.2% [3][4]
Yield (Large Scale) 95.9% [3][4]

Table 2: Enzymatic Synthesis of Unsaturated N-Acylethanolamines

ParameterValueReference
Acyl DonorUnsaturated Fatty Acids (e.g., Linoleic Acid, Oleic Acid)[5][6]
AmineEthanolamine (1:1 molar ratio with fatty acid)[5][6]
CatalystCandida antarctica Lipase (B570770) B (CALB), immobilized[5][6]
SolventHexane[5][6]
Temperature40°C[5][6]
Reaction Time15 hours[5]
Yield Range 80-88% [5][6]

Table 3: Enzymatic Synthesis of Oleoyl Ethanolamide

ParameterValueReference
Acyl DonorPurified Oleic Acid (1 mmol)[7][8]
AmineEthanolamine (1 mmol)[7][8]
CatalystNovozym 435 Lipase (30% w/w)[7][8]
SolventHexane (1.5 mL) with 10 µL water[7][8]
Temperature65°C[7][8]
Reaction Time3 hours[7]
Purity 96.6% [7][8]
Yield (Large Scale, after crystallization) 73.5% [7][8]

Experimental Protocols

Protocol 1: Chemical Synthesis of Linoleoyl Ethanolamide

This protocol describes a highly efficient chemical synthesis of linoleoyl ethanolamide from methyl linoleate and ethanolamine.[3][4]

Materials:

  • Methyl linoleate

  • Ethanolamine

  • Sodium methoxide solution (5.4 M in methanol)

  • Solvents for purification (e.g., chloroform, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 0.5 mmol of methyl linoleate with 5.0 mmol of ethanolamine.

  • With stirring, add 15 µL of a 5.4 M solution of sodium methoxide in methanol to the reaction mixture.

  • Maintain the reaction at 30°C and continue stirring for 1 hour.

  • After 1 hour, remove the excess ethanolamine under reduced pressure.

  • The crude product can be purified by silica gel column chromatography. Elute with a gradient of methanol in chloroform.[9]

  • Collect the fractions containing the purified linoleoyl ethanolamide and concentrate under reduced pressure.

  • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[10][11]

Protocol 2: Enzymatic Synthesis of Linoleoyl Ethanolamide

This protocol outlines the synthesis of linoleoyl ethanolamide using an immobilized lipase, which offers high selectivity.[5][6]

Materials:

  • Linoleic acid

  • Ethanolamine

  • Immobilized Candida antarctica Lipase B (CALB)

  • Hexane

  • Solvents for purification (e.g., diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, dissolve linoleic acid (1 equivalent) and ethanolamine (1 equivalent) in hexane.

  • Add immobilized Candida antarctica Lipase B to the solution.

  • Heat the reaction mixture to 40°C and stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure linoleoyl ethanolamide.

  • Confirm the structure and purity of the synthesized compound by GC-MS and NMR.[10][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Biosynthesis of N-Acylethanolamines (NAEs) PL Phospholipids PE Phosphatidylethanolamine (PE) PL->PE Phospholipid Metabolism NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PE->NAPE N-Acyltransferase (NAT) NAE N-Acylethanolamine (e.g., Linoleoyl Ethanolamide) NAPE->NAE NAPE-specific Phospholipase D (NAPE-PLD)

Caption: General biosynthetic pathway of N-acylethanolamines.

G Chemical Synthesis Workflow for Linoleoyl Ethanolamide Reactants Methyl Linoleate + Ethanolamine Reaction Amidation Reaction (Sodium Methoxide, 30°C, 1h) Reactants->Reaction Evaporation Removal of Excess Ethanolamine Reaction->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification Characterization GC-MS and NMR Analysis Purification->Characterization Product Pure Linoleoyl Ethanolamide Purification->Product

Caption: Workflow for the chemical synthesis of linoleoyl ethanolamide.

G Anti-inflammatory Signaling of Linoleoyl Ethanolamide cluster_cell LEA Linoleoyl Ethanolamide (LEA) TLR4 Toll-like Receptor 4 (TLR4) LEA->TLR4 Suppresses LPS-induced activation NFkB_p65 NF-κB p65 LEA->NFkB_p65 Inhibits nuclear translocation Cell Macrophage IKK IKK Complex TLR4->IKK Activation IKK->NFkB_p65 Phosphorylation and Activation Nucleus Nucleus NFkB_p65->Nucleus Nuclear Translocation Inflammation Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Gene Transcription

Caption: Inhibition of NF-κB signaling by linoleoyl ethanolamide.

References

Troubleshooting & Optimization

Improving the solubility of Lignoceroyl ethanolamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Lignoceroyl Ethanolamide in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound (N-tetracosanoylethanolamine) possesses a long C24 saturated acyl chain, making it highly lipophilic and consequently poorly soluble in aqueous solutions. It is a crystalline solid with a reported solubility in the organic solvent chloroform (B151607) of approximately 0.16 mg/mL[1]. Its molecular structure leads to strong intermolecular forces in the solid state, which are not easily overcome by the polar interactions of water.

Q2: What are the initial signs of solubility issues with this compound?

Common indicators of poor solubility include:

  • A visible particulate suspension or cloudiness in the buffer that does not clarify upon mixing.

  • The formation of a thin film on the surface of the liquid.

  • Precipitation of the compound out of solution over time, especially after storage or temperature changes.

Q3: Can I directly dissolve this compound in my aqueous experimental buffer?

Directly dissolving this compound in aqueous buffers is generally not feasible due to its low water solubility. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into the aqueous buffer.

Q4: What organic solvents are recommended for creating a stock solution of this compound?

For related long-chain N-acyl ethanolamides, such as Stearoyl ethanolamide and Arachidoyl ethanolamide, Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and N,N-dimethylformamide (DMF) are commonly used to prepare stock solutions[2][3][4]. It is crucial to purge the solvent with an inert gas to prevent oxidation of the lipid.

Q5: What is the maximum recommended concentration of organic solvent in the final aqueous buffer?

The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% (v/v), to avoid potential off-target effects in biological assays. Always perform a vehicle control experiment to ensure the solvent at its final concentration does not influence the experimental outcome.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of the stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer/solvent mixture. The organic solvent is rapidly diluted, causing the lipophilic compound to crash out.- Increase the proportion of organic solvent in the final solution, if permissible for your experiment.- Vigorously vortex or sonicate the solution during the dilution step to aid dispersion.- Consider using a surfactant or cyclodextrin (B1172386) in the aqueous buffer to enhance solubility (see protocols below).- Prepare a more dilute stock solution and add a larger volume to the aqueous buffer.
Cloudy or hazy appearance of the final solution. Formation of a fine precipitate or an emulsion.- The solution may be a stable emulsion, which could be suitable for some experiments. Check for precipitate formation over time.- If a true solution is required, filtration through a 0.22 µm filter may remove undissolved particles, but this may also reduce the effective concentration. Quantify the concentration post-filtration.- Employ solubility enhancement techniques like surfactants or cyclodextrins.
Inconsistent experimental results. Variability in the solubilization of this compound between experiments. Precipitation of the compound during the experiment.- Ensure the stock solution is fully dissolved and homogenous before each use.- Prepare fresh dilutions in aqueous buffer for each experiment, as the compound may precipitate out of aqueous solutions over time.- Use a standardized and validated solubilization protocol.
Cell toxicity or unexpected biological effects. The organic solvent used for the stock solution is toxic to the cells at the final concentration.- Reduce the final concentration of the organic solvent to the lowest possible level.- Switch to a less toxic solvent. For example, ethanol is often better tolerated than DMSO in cell culture.- Perform a vehicle control with the solvent alone to assess its baseline toxicity.

Quantitative Data on Solubility Enhancement

Direct quantitative solubility data for this compound in various aqueous buffers is limited in the scientific literature. The following table provides data for analogous long-chain N-acyl ethanolamides to guide formulation development.

CompoundSolvent/Buffer SystemSolubility
This compoundChloroform~0.16 mg/mL[1]
Arachidoyl EthanolamidePBS (pH 7.2)Sparingly soluble[2]
Arachidoyl EthanolamideDMSO~30 mg/mL[2]
Arachidoyl EthanolamideDMF~10 mg/mL[2]
Niclosamide (ethanolamine salt)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3][4]
(S)-(-)-Docosahexaenyl-1'-hydroxy-2'-propylamide1:2 Ethanol:PBS (pH 7.2)~0.3 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent
  • Weigh the desired amount of this compound in a sterile glass vial.

  • Add the appropriate volume of high-purity DMSO, ethanol, or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Purge the vial with an inert gas (e.g., nitrogen or argon) and cap tightly.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming in a water bath (37-50°C) may aid dissolution.

  • Store the stock solution at -20°C.

Protocol 2: Solubilization using Surfactants
  • Prepare the desired aqueous buffer (e.g., PBS, TRIS).

  • Add a surfactant, such as Tween® 20 or Polysorbate 80, to the buffer at a concentration above its critical micelle concentration (CMC). For Tween® 20, a common final concentration is 0.05-0.1% (v/v)[6].

  • Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.

  • While vortexing the surfactant-containing buffer, slowly add the this compound stock solution to achieve the final desired concentration.

  • Continue to vortex or sonicate the final solution for several minutes to ensure thorough mixing and micellar encapsulation.

Protocol 3: Solubilization using Cyclodextrins
  • Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired buffer. The concentration of HP-β-CD will need to be optimized but can range from 1-10% (w/v).

  • Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the cyclodextrin solution while stirring vigorously.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of inclusion complexes.

  • The resulting solution should be a clear, aqueous formulation of the this compound-cyclodextrin complex.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_solubilization Solubilization Method cluster_final Final Preparation start Start: Weigh this compound stock Prepare Stock Solution (e.g., in DMSO or Ethanol) start->stock method1 Method 1: Co-solvent Dilution stock->method1 method2 Method 2: Surfactant Micelles stock->method2 method3 Method 3: Cyclodextrin Complexation stock->method3 dilute Dilute into Aqueous Buffer method1->dilute method2->dilute method3->dilute mix Vortex / Sonicate dilute->mix end Ready for Experiment mix->end

Workflow for solubilizing this compound.

signaling_pathway Putative Signaling Pathway of this compound cluster_receptors Potential Receptors cluster_effects Downstream Cellular Effects cluster_bio_outcomes Biological Outcomes LEA This compound (LEA) PPARa PPARα LEA->PPARa Activates GPR55 GPR55 LEA->GPR55 Activates TRPV1 TRPV1 LEA->TRPV1 Activates gene_exp Modulation of Gene Expression (Anti-inflammatory) PPARa->gene_exp ca_signal Intracellular Ca2+ Signaling GPR55->ca_signal ion_flux Cation Influx TRPV1->ion_flux inflammation Reduced Inflammation gene_exp->inflammation neurotransmission Modulation of Neurotransmission ca_signal->neurotransmission pain Pain Perception ion_flux->pain

Putative signaling pathway for this compound.

References

Technical Support Center: Lignoceroyl Ethanolamide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Lignoceroyl ethanolamide (LEA). This resource provides practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with LEA quantification.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the analysis of this compound and other N-acylethanolamines (NAEs).

Q1: Why is my this compound (LEA) signal weak or undetectable?

A1: Low signal intensity is a common issue in mass spectrometry and can be particularly challenging for low-abundance endogenous lipids like LEA.[1][2] Several factors across the experimental workflow could be the cause.[3]

  • Inefficient Ionization: LEA, being a large (MW 411.7), nonpolar lipid, may not ionize efficiently.[4] Ensure the mass spectrometer's ion source is properly tuned and calibrated.[3] Using mobile phase additives like 0.1-0.25% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) can promote the formation of the protonated precursor ion [M+H]⁺.[5][6]

  • Poor Sample Recovery: Analyte loss during sample preparation is a significant concern. Validate your extraction procedure for recovery. Solid-phase extraction (SPE) columns can exhibit variable performance between brands, and very long-chain NAEs may have lower recoveries.[1]

  • Analyte Degradation: NAEs can undergo non-enzymatic hydrolysis under basic or highly aqueous conditions.[5] Maintain a slightly acidic pH throughout your sample preparation and analysis to enhance stability.[5]

  • Suboptimal MS Parameters: Compound-specific parameters must be optimized for your specific instrument.[7] Using settings from literature without verification can lead to a significant loss of sensitivity.[7] Refer to the data tables below for recommended starting parameters for LEA.

Q2: I am observing high background noise or unexpected peaks in my blank samples. What is the source?

A2: Contamination is a frequent problem in trace-level lipid analysis.

  • Solvent Contamination: Certain batches or brands of solvents, particularly chloroform, have been found to contain quantifiable amounts of other NAEs like N-palmitoylethanolamine (PEA) and N-stearoylethanolamide (SEA).[1] It is crucial to test all solvents by evaporating a large volume and analyzing the residue.

  • Glassware Contamination: A widespread source of contamination for PEA has been identified in common glass Pasteur pipettes.[8] This highlights the importance of thoroughly cleaning all glassware or pre-screening disposable items for lipid contaminants.

  • Sample Carryover: If a high-concentration sample was run previously, carryover can occur. Ensure your autosampler wash procedure is effective by running multiple blank injections after a high-concentration standard.

Q3: My mass accuracy is poor, or my peaks are broad and tailing. How can I fix this?

A3: These issues typically point to problems with either the mass spectrometer's calibration or the liquid chromatography method.

  • Mass Calibration: The mass spectrometer must be calibrated regularly according to the manufacturer's guidelines to ensure accurate mass measurements.[3] Instrument drift can affect mass accuracy over time.[3]

  • Chromatography: For NAEs, reversed-phase C18 columns are most commonly used.[5][9] Peak tailing can result from secondary interactions with the column. Ensure your mobile phase composition is optimal. A shallow gradient may be necessary to resolve LEA from other structurally similar lipids. The use of additives like formic acid not only aids ionization but also improves peak shape.[5]

Troubleshooting Logic Diagram

For a systematic approach to diagnosing low signal intensity, follow the logic in the diagram below.

Troubleshooting_Low_Signal Start Problem: Low or No LEA Signal SamplePrep Step 1: Verify Sample Preparation Start->SamplePrep Recovery Poor Recovery? (Run spike/recovery test) SamplePrep->Recovery Evaluate LC_Check Step 2: Check LC System Column_Issue Column Integrity? (High backpressure, poor peak shape) LC_Check->Column_Issue Evaluate MS_Check Step 3: Check MS System Tuning Instrument Tuned? (Run calibration/tune check) MS_Check->Tuning Evaluate Resolved Signal Restored Degradation Degradation? (Check pH, storage) Recovery->Degradation No Fix_SPE Solution: Optimize SPE method or switch to LLE. Recovery->Fix_SPE Yes Degradation->LC_Check No Fix_pH Solution: Use acidic modifiers (e.g., 0.1% Formic Acid). Degradation->Fix_pH Yes Fix_SPE->Resolved Fix_pH->Resolved MobilePhase_Issue Mobile Phase? (Freshly prepared, correct pH) Column_Issue->MobilePhase_Issue No Fix_Column Solution: Flush or replace column. Column_Issue->Fix_Column Yes MobilePhase_Issue->MS_Check No Fix_MobilePhase Solution: Prepare fresh mobile phase. MobilePhase_Issue->Fix_MobilePhase Yes Fix_Column->Resolved Fix_MobilePhase->Resolved Parameters MRM Parameters Correct? (Precursor/Product ions, CE) Tuning->Parameters No Fix_Tuning Solution: Recalibrate and tune MS. Tuning->Fix_Tuning Yes Fix_Parameters Solution: Optimize MRM transitions (infuse standard). Parameters->Fix_Parameters Yes Fix_Tuning->Resolved Fix_Parameters->Resolved

Caption: A flowchart for troubleshooting low LEA signal intensity.

Quantitative Data and Method Parameters

Optimizing an LC-MS/MS method requires careful selection of parameters. The tables below provide a starting point for the analysis of this compound.

Table 1: Recommended Mass Spectrometry Parameters for this compound (LEA)
ParameterValueComments
Analyte This compound-
Formula C₂₆H₅₃NO₂[4]
Molecular Weight 411.7 g/mol [4]
Ionization Mode ESI PositiveStandard for NAEs.[10]
Precursor Ion [M+H]⁺ m/z 412.7Protonated molecule.
Qualifier Ion [M+Na]⁺ m/z 434.7Sodium adducts are also possible.[6]
Product Ion (Quantifier) m/z 62.1Corresponds to the protonated ethanolamide headgroup; a characteristic fragment for NAEs.[2][6][11]
Product Ion (Qualifier) m/z 84.1A potential secondary fragment for confirmation. Requires optimization.
Collision Energy (CE) 15-30 VStarting range. Must be optimized for the specific instrument and transition.[12]
Internal Standard LEA-d₄ (if available)Deuterated standards are highly recommended for accurate quantification.[1]
Table 2: Typical Liquid Chromatography Parameters for NAE Analysis
ParameterTypical Setting
LC System UHPLC or HPLC
Column Reversed-Phase C18 (e.g., 2.1 x 50-100 mm, <2 µm)
Mobile Phase A Water + 0.1-0.25% Formic Acid and/or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1-0.25% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
Gradient Start at ~60-80% B, ramp to 100% B over 5-10 min, hold, then re-equilibrate.
Table 3: Representative Method Performance (Based on similar NAEs)
ParameterExpected PerformanceReference
Lower Limit of Quantification (LLOQ) 0.05 - 1.0 ng/mL (in plasma)[11]
Linearity (R²) > 0.99[10]
Inter-assay Precision (%CV) < 15%[11]
Inter-assay Accuracy (%Bias) ± 15%[10]
Extraction Recovery 40 - 100%[11]

Detailed Experimental Protocol: Quantification of LEA in Plasma

This protocol provides a step-by-step method for the extraction and quantification of LEA from human plasma using UPLC-MS/MS.

Materials and Reagents
  • Human plasma (collected in K₂EDTA tubes)

  • This compound (LEA) analytical standard

  • Deuterated LEA internal standard (IS), e.g., LEA-d₄

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Protein precipitation plates (96-well) or polypropylene (B1209903) tubes

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice. Vortex briefly to ensure homogeneity.

  • In a 1.5 mL polypropylene tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., LEA-d₄ at 100 ng/mL in methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2 .

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Create a sequence including calibration standards, quality control (QC) samples, and unknown plasma samples.

  • Inject 5 µL of the prepared sample extract.

  • Acquire data using Multiple Reaction Monitoring (MRM) mode.

Data Processing
  • Integrate the chromatographic peaks for LEA and the internal standard.

  • Calculate the peak area ratio (LEA / IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of LEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (50 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Precipitate 3. Add Cold Acetonitrile (+ 0.1% Formic Acid) Add_IS->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min, 4°C) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject onto UPLC-MS/MS Transfer->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Ionize 9. Ionize (ESI+) Separate->Ionize Detect 10. Detect (MRM Mode) Ionize->Detect Integrate 11. Integrate Peaks Detect->Integrate Calibrate 12. Generate Calibration Curve Integrate->Calibrate Quantify 13. Quantify LEA Concentration Calibrate->Quantify

Caption: Workflow for LEA quantification in plasma.

NAE Biosynthesis and Degradation Pathway

This compound is part of the broader N-acylethanolamine family of signaling lipids. Understanding its metabolic context is important for interpreting experimental results. The diagram below shows the general pathway for NAE synthesis and degradation.

NAE_Metabolism NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD (Synthesis) NAPE->NAPE_PLD NAE N-Acylethanolamine (NAE) (e.g., this compound) FAAH FAAH (Degradation) NAE->FAAH FattyAcid Free Fatty Acid (e.g., Lignoceric Acid) Ethanolamine Ethanolamine NAPE_PLD->NAE Hydrolysis FAAH->FattyAcid FAAH->Ethanolamine

Caption: General metabolic pathway for NAEs.

References

Technical Support Center: Optimization of Lignoceroyl Ethanolamide (LEA) Extraction from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of Lignoceroyl ethanolamide (LEA) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound (LEA) from plasma?

A1: The most prevalent methods for extracting LEA and other N-acylethanolamines (NAEs) from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Protein precipitation is also used, often as an initial step before LLE or SPE to remove the bulk of proteins from the plasma matrix.[1]

Q2: Why is the choice of extraction method for LEA critical?

A2: The choice of extraction method is critical due to the low endogenous concentrations of LEA in plasma. An optimized method is essential to ensure high recovery, minimize sample contamination, and reduce matrix effects, all of which can significantly impact the accuracy and reproducibility of quantification by techniques like liquid chromatography-mass spectrometry (LC-MS).[2]

Q3: What are "matrix effects" and how do they affect LEA analysis?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, phospholipids).[3][4] This can lead to ion suppression or enhancement, causing underestimation or overestimation of the true LEA concentration.[3][4]

Q4: Should I be concerned about the stability of LEA in plasma samples?

A4: Yes, like other NAEs, LEA can be subject to enzymatic degradation in improperly handled or stored plasma samples. It is crucial to use appropriate collection tubes (e.g., with EDTA), process samples quickly at low temperatures, and store them at -80°C to minimize degradation.[5]

Q5: Which internal standard is suitable for LEA quantification?

A5: An ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated LEA. If a specific deuterated standard for LEA is unavailable, a deuterated analog of another long-chain NAE can be used, but validation of its performance is crucial. Using a suitable internal standard is critical to compensate for analyte loss during sample preparation and for matrix effects.[6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound (LEA)

Q: I am experiencing low recovery of LEA from my plasma samples. What are the potential causes and how can I troubleshoot this?

A: Low recovery of LEA can stem from several factors related to the extraction protocol. Here is a step-by-step guide to troubleshoot this issue:

  • Inadequate Solvent Polarity in LLE:

    • Problem: The organic solvent used in LLE may not be optimal for the extraction of the very long-chain, lipophilic LEA.

    • Solution: Consider using or testing different extraction solvents. While classic methods use chloroform:methanol (B129727) mixtures, other solvents like toluene (B28343) or methyl tert-butyl ether (MTBE) have shown high recovery for lipophilic molecules.[7][8] A combination of a non-polar and a moderately polar solvent can be effective.

  • Inefficient Elution in SPE:

    • Problem: The elution solvent in your SPE protocol may not be strong enough to desorb LEA completely from the solid phase.

    • Solution: Increase the strength of your elution solvent. This can be achieved by increasing the proportion of the more polar solvent (e.g., methanol or isopropanol) in the elution mixture. Test a gradient of elution solvents to find the optimal composition.

  • Analyte Loss During Solvent Evaporation:

    • Problem: Although LEA is not highly volatile, aggressive evaporation conditions (high temperature, high nitrogen flow) can lead to sample loss.

    • Solution: Use a gentle stream of nitrogen and a moderate temperature (e.g., 30-40°C) for solvent evaporation. Ensure the sample is not left to dryness for an extended period after the solvent has evaporated.

  • Suboptimal pH Conditions:

    • Problem: The pH of the sample can influence the extraction efficiency of NAEs.

    • Solution: Adjusting the pH of the plasma sample before extraction may improve recovery. Acidification is a common strategy in NAE extraction.[5]

Issue 2: High Variability in LEA Quantification

Q: My replicate measurements of LEA concentration show high variability. What could be causing this and how can I improve precision?

A: High variability in quantification is often linked to inconsistent sample processing and matrix effects.

  • Inconsistent Sample Handling:

    • Problem: Minor variations in sample handling, such as vortexing times or incubation periods, can introduce variability.

    • Solution: Standardize every step of your protocol. Use automated or semi-automated liquid handling where possible to ensure consistency across all samples.

  • Matrix Effects:

    • Problem: Inconsistent matrix effects between samples can lead to high variability in the analyte signal.

    • Solution:

      • Improve sample cleanup by optimizing the wash steps in your SPE protocol or by performing a two-step extraction (e.g., protein precipitation followed by LLE or SPE).

      • Ensure you are using a suitable internal standard that co-elutes with LEA to compensate for variable matrix effects.

      • Evaluate different plasma lots to understand the extent of variability in matrix effects.

  • Emulsion Formation in LLE:

    • Problem: The formation of an emulsion layer between the aqueous and organic phases during LLE can make it difficult to consistently collect the organic layer, leading to variable recovery.

    • Solution: Centrifuge at a higher speed or for a longer duration to break the emulsion. Adding salt to the aqueous phase can also help to improve phase separation.

Data Presentation

Table 1: Comparison of Common Extraction Methods for N-Acylethanolamines from Plasma

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Partitioning of analyte between two immiscible liquid phases.[9]Analyte is retained on a solid sorbent and then eluted.[9]Proteins are precipitated with a solvent, and the analyte remains in the supernatant.
Selectivity Moderate; depends on solvent choice.High; can be tailored by sorbent and solvent selection.[9]Low; co-extraction of other soluble components is common.
Recovery Generally good, but can be affected by emulsion formation. Toluene has shown >80% recovery for some NAEs.[8]High and reproducible with optimized protocol.[10]Can be lower due to analyte co-precipitation with proteins.
Throughput Can be laborious for large sample numbers.Amenable to automation and high-throughput formats (e.g., 96-well plates).[9]Fast and simple, suitable for initial sample cleanup.
Solvent Usage High.[9]Lower compared to LLE.[9]Moderate.
Common Issues Emulsion formation, phase separation difficulties.[9]Sorbent-analyte interactions, column clogging, analyte breakthrough.Incomplete protein removal, co-precipitation of analyte.

Table 2: Quantitative Recovery Data for N-Acylethanolamines using Different Extraction Protocols

AnalyteExtraction MethodSolvent/SorbentRecovery (%)Reference
Anandamide (B1667382) (AEA)LLEToluene93[8]
2-AGLLEToluene89[8]
Anandamide (AEA)SPEOasis HLB>100 (peak fronting observed)[8]
2-AGSPEOasis HLB86[8]
Various NAEsProtein PrecipitationAcetonitrile (B52724)40 - 100[1]

Note: Data for LEA is limited; recoveries of other NAEs are presented as an indication of method performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of LEA from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add an appropriate amount of a deuterated internal standard for LEA.

    • Vortex briefly to mix.

  • Protein Precipitation & Extraction:

    • Add 400 µL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 800 µL of methyl tert-butyl ether (MTBE) or toluene.

    • Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Add 250 µL of high-purity water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection and Evaporation:

    • Carefully collect the upper organic layer into a new clean glass tube, avoiding the protein pellet and aqueous phase.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., acetonitrile:isopropanol 1:1, v/v) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of LEA from Plasma
  • Sample Pre-treatment:

    • To 100 µL of plasma, add a deuterated internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 or polymeric reverse-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 40% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the LEA and other NAEs with 1 mL of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_FinalSteps Final Steps Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 PPT_Solvent Add Methanol (Protein Precipitation) Vortex1->PPT_Solvent PPT_Solvent2 Add Acetonitrile (Protein Precipitation) Vortex1->PPT_Solvent2 Vortex2 Vortex PPT_Solvent->Vortex2 Add_Extraction_Solvent Add Toluene/MTBE Vortex2->Add_Extraction_Solvent Vortex3 Vortex Add_Extraction_Solvent->Vortex3 Add_Water Add Water (Phase Separation) Vortex3->Add_Water Vortex4 Vortex Add_Water->Vortex4 Centrifuge1 Centrifuge Vortex4->Centrifuge1 Collect_Organic Collect Organic Layer Centrifuge1->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Centrifuge2 Centrifuge PPT_Solvent2->Centrifuge2 Load_Sample Load Supernatant on Conditioned SPE Cartridge Centrifuge2->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute LEA Wash->Elute Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for LEA extraction from plasma.

Troubleshooting_Workflow cluster_LLE Using LLE? cluster_SPE Using SPE? cluster_General General Checks Start Low LEA Recovery? Check_Solvent Check Solvent Polarity (e.g., try Toluene/MTBE) Start->Check_Solvent Yes Check_Elution Check Elution Solvent Strength (Increase % Organic) Start->Check_Elution Yes Check_Emulsion Emulsion Formation? (Increase Centrifugation/Add Salt) Check_Solvent->Check_Emulsion Check_Evaporation Gentle Evaporation Conditions? Check_Emulsion->Check_Evaporation Check_Wash Analyte Loss in Wash Step? (Decrease Wash Solvent Strength) Check_Elution->Check_Wash Check_Wash->Check_Evaporation Check_pH Optimize Sample pH? Check_Evaporation->Check_pH End Re-evaluate Recovery Check_pH->End

Caption: Troubleshooting decision tree for low LEA recovery.

References

Stability testing of Lignoceroyl ethanolamide under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lignoceroyl ethanolamide under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experimental design and ensure the integrity of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and analysis of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
I observe unexpected degradation of my this compound sample. 1. Improper Storage Temperature: Storage at temperatures above the recommended -20°C can lead to degradation over time. 2. Repeated Freeze-Thaw Cycles: Frequent temperature fluctuations can affect the stability of the compound in solution. 3. Exposure to Light: Prolonged exposure to UV or ambient light may induce photodegradation. 4. Presence of Contaminants: Contamination in solvents or from lab equipment can catalyze degradation.[1] 5. Inappropriate Solvent: The choice of solvent can impact the stability of this compound in solution.1. Verify Storage Conditions: Ensure the compound is stored as a solid at -20°C for long-term stability.[2] 2. Aliquot Samples: For solutions, prepare single-use aliquots to minimize freeze-thaw cycles. 3. Protect from Light: Store samples in amber vials or protect them from light, especially when in solution. 4. Use High-Purity Solvents: Utilize HPLC or MS-grade solvents and ensure all glassware is scrupulously clean.[1] 5. Solvent Selection: For short-term storage in solution, consider aprotic solvents. If aqueous buffers are necessary, use freshly prepared buffers and store at low temperatures.
My analytical results (e.g., HPLC, LC-MS) are inconsistent. 1. Sample Preparation Variability: Inconsistent extraction or dilution procedures can lead to variable results. 2. Solvent Contamination: Some grades of chloroform (B151607) have been found to contain contaminants that can react with N-acylethanolamines.[1] 3. Poor Chromatographic Resolution: Suboptimal HPLC/LC-MS conditions can lead to poor peak shape and inaccurate quantification. 4. Instrument Carryover: Lipids are known to be "sticky" and can carry over between injections, affecting subsequent runs.1. Standardize Protocols: Develop and adhere to a strict, validated sample preparation protocol. 2. Solvent Purity Check: Test new batches of solvents for purity and potential contaminants.[1] 3. Method Optimization: Optimize chromatographic conditions (e.g., mobile phase, gradient, column) for this compound. 4. Implement Wash Steps: Incorporate rigorous needle and column wash steps between sample injections to prevent carryover.
I'm having trouble dissolving this compound. 1. Low Solubility in Aqueous Solutions: As a long-chain fatty acid amide, this compound has very low water solubility. 2. Incorrect Solvent Choice: The compound has limited solubility in many common solvents.1. Use of Organic Solvents: this compound is soluble in chloroform at approximately 0.16 mg/mL. For stock solutions, use an appropriate organic solvent and purge with an inert gas. 2. Consider Co-solvents or Emulsifiers: For aqueous-based assays, a co-solvent or a suitable emulsifying agent may be necessary. However, their impact on stability should be evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[2]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, temperature, and pH. For short-term storage, it is advisable to keep solutions at low temperatures and protected from light. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. Due to the lack of specific stability data for this compound in various solutions, it is recommended to use freshly prepared solutions for experiments whenever possible.

Q3: What are the primary degradation pathways for this compound?

A3: The primary chemical degradation pathway for this compound is the hydrolysis of the amide bond, which breaks the molecule into lignoceric acid and ethanolamine.[3] This reaction is catalyzed by strong acids or bases, particularly at elevated temperatures. In biological systems, enzymes such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA) can hydrolyze the amide bond.[3][4] As a saturated fatty acid amide, it is generally resistant to oxidation.

Q4: Is this compound sensitive to light?

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) is a common and effective technique for stability studies.[6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying this compound and its potential degradation products.[6]

Data Presentation: Stability of N-Acylethanolamines Under Various Conditions

Quantitative stability data for this compound is not extensively available in the literature. Therefore, the following tables present data for Palmitoylethanolamide (PEA), a structurally similar long-chain saturated N-acylethanolamine, which can serve as a proxy to infer the stability of this compound. These tables are illustrative and based on typical forced degradation studies.

Table 1: Thermal Stability of Palmitoylethanolamide (PEA) in Solution

TemperatureDurationPercent PEA Remaining
37°C6 hours>95%
60°C24 hours~90%
80°C24 hours~75%
Data is hypothetical and for illustrative purposes based on general chemical stability principles.

Table 2: pH Stability of Palmitoylethanolamide (PEA) at 37°C

pHConditionDurationPercent PEA Remaining
2.00.1 N HCl24 hours~85%
7.4PBS Buffer6 hours>95%[2]
12.00.1 N NaOH24 hours~80%
Data is a combination of literature-derived[2] and illustrative values based on general amide hydrolysis principles.

Table 3: Photostability of Palmitoylethanolamide (PEA) in Solution at 25°C

Light ConditionDurationPercent PEA Remaining
Ambient Light48 hours>98%
UV Light (254 nm)24 hours~92%
Data is hypothetical and for illustrative purposes based on general chemical stability principles.

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC-MS

This protocol describes a general method for assessing the stability of this compound under forced degradation conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution to a final concentration of 10 µg/mL in the respective stress medium.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the sample with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the sample with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Thermal Stress: Incubate the sample in a neutral buffer (pH 7.4) at 60°C for 24 hours.

  • Photostability: Expose the sample in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Oxidative Stress: Mix the sample with 3% hydrogen peroxide and keep at room temperature for 24 hours.

3. Sample Analysis by LC-MS/MS:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[8]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.4 mL/min.[8]

    • Column Temperature: 45°C.[8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and its potential degradation products (lignoceric acid and ethanolamine).[8]

4. Data Analysis:

  • Quantify the peak area of this compound at each time point and under each condition.

  • Calculate the percentage of this compound remaining relative to the initial (time zero) sample.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Organic Solvent) Working Prepare Working Solutions (10 µg/mL in Stress Media) Stock->Working Acid Acidic (0.1 N HCl, 60°C) Base Basic (0.1 N NaOH, 60°C) Thermal Thermal (pH 7.4, 60°C) Photo Photolytic (UV Light, 25°C) Oxidative Oxidative (3% H2O2, 25°C) LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Thermal->LCMS Photo->LCMS Oxidative->LCMS Quant Quantification of Remaining Compound LCMS->Quant Report Generate Stability Report Quant->Report End End Report->End Start Start Start->Stock

Caption: Workflow for Stability Testing of this compound.

Degradation_Pathway cluster_products Degradation Products LEA This compound C26H53NO2 LignocericAcid Lignoceric Acid C24H48O2 LEA->LignocericAcid Hydrolysis (Acid/Base/Enzymatic) Ethanolamine Ethanolamine C2H7NO LEA->Ethanolamine Hydrolysis (Acid/Base/Enzymatic)

References

Troubleshooting low recovery of very long-chain NAEs during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of very long-chain N-acylethanolamines (NAEs). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low recovery and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of very long-chain NAEs during SPE?

Low recovery of highly hydrophobic molecules like very long-chain NAEs is a frequent issue. The three most common causes are:

  • Analyte Breakthrough: The NAEs do not bind to the SPE sorbent during the loading step and are lost in the flow-through. This can happen if the sample solvent is too strong or the sorbent chemistry is not appropriate for retaining highly nonpolar compounds.[1]

  • Incomplete Elution: The NAEs bind too strongly to the sorbent due to their hydrophobic nature and are not fully recovered during the elution step. The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent.[2]

  • Analyte Loss During Wash Steps: The wash solvent may be too strong, causing the premature elution of the target NAEs along with the interferences.[1]

To diagnose the issue, it is crucial to collect and analyze each fraction of the SPE process (load, wash, and elution) to determine at which step the analyte is being lost.[1]

Q2: How do I select the appropriate SPE sorbent for very long-chain NAEs?

The choice of sorbent is critical. Since very long-chain NAEs are nonpolar lipids, reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbents are commonly used.[3]

  • Reversed-Phase (C18): These sorbents retain lipids through hydrophobic interactions.[4] They are suitable for extracting NAEs from aqueous samples or crude lipid extracts diluted with a polar solvent.[3][4]

  • Normal-Phase (Silica): These sorbents use polar interactions to bind molecules.[4] They are effective for separating lipids based on the polarity of their head groups and are often used after an initial liquid-liquid extraction.[5]

  • Mixed-Mode Sorbents: For complex matrices, mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can provide higher selectivity and lead to cleaner extracts.[6]

It's important to note that significant variability in retention and recovery can exist between different manufacturers' SPE columns, even with the same sorbent type.[5][7] Therefore, validation of the chosen column is highly recommended.

Q3: My analyte seems to be irreversibly stuck on the column. How can I improve elution?

If your very long-chain NAEs are not eluting, the elution solvent is not strong enough to overcome the hydrophobic interactions with the sorbent.[2][8] Consider the following strategies:

  • Increase Elution Solvent Strength: For reversed-phase SPE, this means increasing the proportion of the nonpolar organic solvent. For normal-phase silica (B1680970) SPE, a more polar solvent is needed. A common and effective elution solvent for lipids is a mixture of chloroform (B151607) and methanol (B129727).[4]

  • Test Different Solvent Mixtures: A preliminary study on lipid extraction showed that mixtures of a hydrophobic solvent with methanol were required for efficient elution.[9] Solvent combinations like chloroform/methanol or dichloromethane/methanol can provide high recoveries.[9]

  • Use a Soak Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes (a "soak step") can improve the disruption of analyte-sorbent interactions and enhance recovery.[10]

  • Change the Sorbent: If elution remains a problem, the sorbent may be too retentive for your specific analytes. Switching to a less retentive sorbent (e.g., C8 instead of C18) may be necessary.[8]

Q4: Could my choice of chloroform be impacting my results?

Yes. Studies have shown that the brand and stabilizer used in chloroform can significantly affect NAE analysis.[5] Some chloroform brands have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA), which can lead to artificially high measurements of these compounds.[5][7] Furthermore, certain chloroforms can cause a chemical reaction with unsaturated NAEs, leading to a loss of the target analyte.[5] It is crucial to test solvents for contaminants and to report the specific brand used in your methodology.[7]

Troubleshooting Guide: Low Recovery

This guide provides a systematic approach to diagnosing and solving low recovery issues.

Step 1: Pinpoint the Analyte Loss

The first step is to determine where the analyte is being lost. Run your SPE method but collect each fraction separately:

  • Load Fraction (Flow-through)

  • Wash Fraction(s)

  • Elution Fraction

Analyze each fraction using your analytical method (e.g., LC-MS/MS) to see where your very long-chain NAEs are present.[1]

Step 2: Address the Problem Based on Findings

The following diagram illustrates a logical workflow for troubleshooting based on which fraction contains the lost analyte.

G start Start: Low NAE Recovery check_fractions Where is the analyte lost? Analyze Load, Wash, and Elution Fractions start->check_fractions in_load Analyte in Load Fraction (Breakthrough) check_fractions->in_load In Load in_wash Analyte in Wash Fraction check_fractions->in_wash In Wash not_eluted Analyte Not in Any Fraction (Strong Retention) check_fractions->not_eluted Not Found solution_load Potential Solutions: 1. Decrease sample solvent strength. 2. Ensure proper sorbent conditioning. 3. Adjust sample pH to enhance interaction. 4. Increase sorbent mass to prevent overload. 5. Switch to a more retentive sorbent. in_load->solution_load solution_wash Potential Solutions: 1. Decrease wash solvent strength. 2. Use a less polar/nonpolar wash solvent. 3. Ensure sorbent bed is dry before washing. in_wash->solution_wash solution_elution Potential Solutions: 1. Increase elution solvent strength. 2. Test different elution solvent mixtures (e.g., Chloroform/Methanol). 3. Increase elution solvent volume. 4. Add a solvent 'soak' step. 5. Switch to a less retentive sorbent. not_eluted->solution_elution

Caption: A troubleshooting workflow for low SPE recovery.

Quantitative Data Summary

The choice of SPE column and elution solvent system can dramatically impact recovery.

Table 1: Comparison of NAE Recoveries on Different Silica SPE Columns This table summarizes findings from a study investigating the recovery of various NAEs using four different commercial silica SPE columns. Note the significant variability between brands.

NAEColumn 1 Recovery (%)Column 2 Recovery (%)Column 3 Recovery (%)Column 4 Recovery (%)
PEA ~95~85~60~90
SEA ~98~90~70~95
OEA ~100~95~80~98
AEA ~90~60~40~75
Data adapted from a study on pitfalls in N-acylethanolamine sample preparation.[5][7] Recoveries are approximate and for illustrative purposes.

Table 2: Effect of Elution Solvent Composition on Lipid Recovery This table shows the impact of different solvent mixtures on the elution and recovery of lipids from an SPE sorbent designed for lipid extraction.

Elution Solvent Mixture (v/v)Average Recovery (%)Reproducibility (RSD %)
1:1 Chloroform / Methanol>110%<1%
1:2 Dichloromethane / Methanol>110%<1%
1:1 MTBE / Methanol~100%~2%
1:1 1-Chlorobutane / Methanol~95%~3%
Data from a study on a novel SPE method for lipidomic analysis.[9] Over 100% recovery indicates the release of lipids trapped in protein precipitates during the elution step.

Experimental Protocols

Protocol: SPE for Purification of Very Long-Chain NAEs using Silica Gel

This protocol is a general guideline for purifying very long-chain NAEs from a total lipid extract obtained via a method like Folch or Bligh-Dyer.

1. Sorbent Conditioning:

  • Wash a silica SPE cartridge (e.g., 500 mg) with 5 mL of a nonpolar solvent like hexane (B92381) or chloroform to remove any impurities.[11][12]

  • Do not let the sorbent bed go dry.

2. Sample Loading:

  • Evaporate the initial lipid extract (e.g., from a Bligh-Dyer extraction) to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a minimal volume (~200-500 µL) of a nonpolar solvent, typically the same one used for the initial wash (e.g., chloroform).[12]

  • Load the reconstituted sample onto the conditioned SPE cartridge. Allow it to flow through slowly.

3. Washing (Interference Elution):

  • Wash the cartridge with 5-10 mL of a nonpolar solvent (e.g., hexane or chloroform) to elute very nonpolar impurities like cholesterol esters and triacylglycerols, while the more polar NAEs are retained.[4][11]

4. Elution (Analyte Collection):

  • Elute the target very long-chain NAEs using 5-10 mL of a stronger, more polar solvent mixture. An effective mixture is chloroform/methanol (e.g., 9:1 or 2:1, v/v).[4][5] The optimal ratio may require testing.

  • Collect the entire eluate in a clean glass tube.

5. Final Processing:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the purified NAEs in a suitable solvent for your analytical instrument (e.g., acetonitrile/isopropanol for LC-MS).

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis extract Initial Lipid Extraction (e.g., Bligh-Dyer) dry_recon Dry & Reconstitute in Nonpolar Solvent extract->dry_recon condition 1. Condition Column (e.g., Hexane) load 2. Load Sample condition->load wash 3. Wash Interferences (e.g., Hexane/Chloroform) load->wash elute 4. Elute NAEs (e.g., Chloroform/Methanol) wash->elute waste1 Waste: Nonpolar lipids (e.g., TAGs) wash->waste1 dry_final Dry Eluate & Reconstitute for Analysis elute->dry_final collect Collect: Purified NAEs elute->collect lcms LC-MS/MS Analysis dry_final->lcms

Caption: A general experimental workflow for NAE purification.

References

Minimizing artifactual formation of ethanolamides during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the artifactual formation of N-acylethanolamines (NAEs), including fatty acid ethanolamides (FAEs), during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are N-acylethanolamines (NAEs) and why is their accurate measurement important?

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators involved in diverse physiological processes, including neurotransmission, inflammation, and appetite regulation. Prominent examples include the endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the anorexic lipid N-oleoylethanolamine (OEA). Accurate quantification of these molecules is crucial for understanding their roles in health and disease and for the development of novel therapeutics.

Q2: What is "artifactual formation" of NAEs?

Q3: What is the primary enzyme responsible for the artifactual formation of NAEs?

The primary enzyme implicated in the artifactual formation of NAEs is N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] This enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs), which are precursor lipids present in cell membranes, to produce NAEs.[1][2]

Q4: Are there other pathways for NAE formation?

Yes, besides the direct action of NAPE-PLD, alternative, multi-step enzymatic pathways can also contribute to the formation of NAEs.[3][4][5] These pathways may become particularly relevant under certain conditions or in specific tissues and can also contribute to artifactual formation if not properly controlled during sample preparation.

Troubleshooting Guides

Issue 1: My measured NAE levels, particularly anandamide, are unexpectedly high and variable across replicate samples.

Possible Cause: Post-mortem or ex vivo enzymatic activity is leading to the artifactual formation of NAEs. Studies have shown a significant, time- and temperature-dependent increase in plasma anandamide concentrations after blood collection if samples are not processed immediately.[6] For instance, anandamide levels can double if EDTA-treated blood samples are kept at 4°C for 60 minutes before centrifugation.[6] In brain tissue, post-mortem delays can lead to a several-fold increase in anandamide levels.

Solutions:

  • Rapid Sample Processing: Process samples as quickly as possible after collection. For blood, plasma should be separated from cells immediately. For tissues, they should be flash-frozen in liquid nitrogen or processed for extraction without delay.

  • Enzyme Inactivation: Immediately upon collection, employ methods to denature enzymes responsible for NAE formation. This can be achieved through:

    • Heat Inactivation: Heating the sample can effectively denature enzymes. For brain tissue, boiling for 3 minutes has been shown to completely prevent post-mortem prostaglandin (B15479496) synthesis, a principle that can be applied to other enzymatic processes.[7] For serum or plasma, heating to 56°C for 30 minutes is a common practice.[8]

    • Chemical Inhibition: Use of broad-spectrum enzyme inhibitors or specific NAPE-PLD inhibitors can prevent artifactual formation.

    • Solvent Quenching: Rapidly homogenizing the sample in a cold organic solvent mixture (e.g., chloroform (B151607)/methanol) effectively stops enzymatic activity.[1][2][9]

Issue 2: I am working with post-mortem tissue samples. How can I minimize the impact of artifactual NAE formation that may have already occurred?

Possible Cause: Significant post-mortem intervals can lead to substantial increases in NAE levels. The extent of this increase can vary depending on the time, temperature, and tissue type.

Solutions:

  • Standardize Post-Mortem Interval (PMI): If possible, use tissues with a consistent and documented PMI for all experimental groups to ensure that any artifactual formation is uniform.

  • Focus on Comparative Analysis: While absolute quantification may be compromised, a comparative analysis between different experimental groups with the same PMI can still yield valuable insights.

  • Acknowledge the Limitation: When reporting data from post-mortem tissues, it is crucial to acknowledge the potential for artifactual NAE elevation and discuss its potential impact on the interpretation of the results.

Issue 3: I am concerned that my extraction solvent is contaminated or causing artifacts.

Possible Cause: Certain grades of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA). Additionally, some chloroform preparations can cause chemical modifications of unsaturated NAEs, such as the chlorination of N-oleoylethanolamine (OEA).[10]

Solutions:

  • Solvent Validation: Always test your solvents for purity by running a solvent blank. Evaporate a significant volume of the solvent, reconstitute in a small volume of a clean solvent, and analyze by LC-MS or GC-MS.[10]

  • Use High-Purity Solvents: Utilize high-purity, HPLC, or LC-MS grade solvents from reputable suppliers.

  • Method Validation: During method development, thoroughly validate all aspects of your sample preparation, including the choice of solvent, and report the specific brands and grades used in your publications.[10]

Quantitative Data Summary

Table 1: Inhibitors of NAPE-PLD

InhibitorTypeIC50Notes
ARN19874 Quinazoline sulfonamide derivative~34 µMA first-generation selective and reversible NAPE-PLD inhibitor.[11]
LEI-401 Novel ChemotypeKi = 0.027 µM (human) Ki = 0.18 µM (mouse)A potent and brain-penetrant NAPE-PLD inhibitor.[12]
p-Chloromercuribenzoic acid Thiol-modifying reagent~3 µMA non-specific inhibitor of sulfhydryl enzymes.[13]
Cetyltrimethylammonium chloride Cationic detergent~100 µMA non-specific amphiphilic inhibitor.[13]
Phosphatidylinositol & Cardiolipin Phospholipids~1 µMInhibit purified NAPE-PLD.[13]

Table 2: Effect of Sample Handling on Anandamide (AEA) Levels

Sample TypeConditionFold Increase in AEAReference
Human Blood (EDTA)Stored at 4°C for 60 min vs. immediate processing~2-fold[6]
Human Blood (Heparin)Stored at 37°C for 120 min~9-fold (compared to immediate processing)[6]
Rat Brain24h post-mortem vs. immediate processing~7-fold

Note: The exact fold-increase can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for Tissue Samples to Minimize Artifactual NAE Formation

This protocol incorporates immediate enzymatic inactivation to ensure the measured NAE levels reflect the physiological state at the time of collection.

  • Tissue Collection:

    • Excise the tissue of interest as rapidly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Store samples at -80°C until extraction. Proper storage is critical to prevent degradation.[1][2][9]

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Pre-cool all solvents and equipment on ice.

    • Weigh the frozen tissue (~50-100 mg) in a pre-chilled tube.

    • Add 1 mL of cold methanol (B129727) containing internal standards (e.g., deuterated NAEs).

    • Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain.

    • Add 2 mL of cold chloroform.

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.8 mL of cold water.

    • Vortex again for 1 minute to ensure thorough mixing and induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

    • Re-extract the remaining aqueous phase and protein pellet with another 2 mL of chloroform.

    • Combine the organic phases.

    • Dry the combined organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol or acetonitrile).

Protocol 2: Heat Inactivation of Enzymes in Brain Tissue

This protocol is an alternative to solvent quenching for inactivating enzymes prior to lipid extraction.

  • Sample Preparation:

    • Immediately after collection, place the intact brain tissue (or region of interest) in a suitable container.

  • Heat Inactivation:

    • Submerge the container in boiling water (100°C) for a minimum of 3 minutes.[7] This duration has been shown to be sufficient to inactivate enzymes responsible for the synthesis of other lipid mediators.[7]

  • Homogenization and Extraction:

    • Following heat inactivation, proceed with homogenization and lipid extraction as described in Protocol 1.

Visualizations

NAE_Formation_Pathways NAPE N-Acylphosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (e.g., Anandamide) NAPE->NAE Physiological Biosynthesis NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Alternative_Pathways Alternative Multi-Step Pathways NAPE->Alternative_Pathways Artifactual_NAE Artifactual NAE Formation NAPE_PLD->NAE NAPE_PLD->Artifactual_NAE Alternative_Pathways->NAE Alternative_Pathways->Artifactual_NAE PostMortem Post-Mortem / Ex Vivo Conditions PostMortem->Artifactual_NAE

Caption: Enzymatic pathways leading to physiological and artifactual NAE formation.

Experimental_Workflow Start Sample Collection Quench Immediate Enzyme Inactivation Start->Quench FlashFreeze Flash Freezing (Liquid Nitrogen) Quench->FlashFreeze Option A HeatInactivation Heat Inactivation (e.g., Boiling) Quench->HeatInactivation Option B SolventQuench Cold Solvent Homogenization Quench->SolventQuench Option C Store Storage at -80°C FlashFreeze->Store Extract Lipid Extraction (e.g., Bligh-Dyer) HeatInactivation->Extract SolventQuench->Extract Store->Extract Analyze LC-MS / GC-MS Analysis Extract->Analyze

Caption: Recommended experimental workflow for minimizing artifactual NAEs.

Troubleshooting_Logic Problem High / Variable NAE Levels CheckPMI Was Sample Processing Delayed? Problem->CheckPMI YesPMI Implement Rapid Processing & Enzyme Inactivation CheckPMI->YesPMI Yes NoPMI Check for Solvent Contamination CheckPMI->NoPMI No SolventBlank Analyze Solvent Blank NoPMI->SolventBlank Contaminated Solvent is Contaminated SolventBlank->Contaminated Positive Clean Solvent is Clean SolventBlank->Clean Negative ValidateMethod Re-validate Full Analytical Method Clean->ValidateMethod

Caption: Troubleshooting decision tree for unexpectedly high NAE measurements.

References

Enhancing the signal intensity of Lignoceroyl ethanolamide in LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Lignoceroyl ethanolamide (LGEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this very-long-chain N-acylethanolamine.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of this compound (LGEA) often low in LC-MS analysis?

A1: The low signal intensity of LGEA can be attributed to several factors related to its chemical structure:

  • Poor Solubility: LGEA has a long C24:0 saturated acyl chain, which makes it highly hydrophobic and poorly soluble in mobile phases with a high aqueous content. This can lead to sample precipitation in the autosampler or at the head of the analytical column.

  • Inefficient Ionization: While N-acylethanolamines (NAEs) are typically analyzed in positive electrospray ionization (ESI) mode, the long, nonpolar acyl chain of LGEA can hinder efficient droplet formation and desolvation in the ESI source, leading to lower ionization efficiency compared to shorter-chain NAEs.

  • Matrix Effects: Biological samples are complex, and co-eluting lipids and other matrix components can suppress the ionization of LGEA.

Q2: What is the best ionization mode for LGEA analysis?

A2: Positive ion mode electrospray ionization (ESI+) is the most common and effective ionization mode for the analysis of LGEA and other NAEs.[1] Protonated molecules [M+H]+ are typically monitored. The addition of mobile phase modifiers can help to promote the formation of these ions.

Q3: What are the characteristic product ions of LGEA in MS/MS analysis?

A3: In positive ion mode, the most characteristic fragmentation of NAEs, including LGEA, is the neutral loss of the ethanolamine (B43304) head group. The most common and stable product ion for quantification is therefore the ethanolamine fragment at m/z 62.

Q4: Can I use the same LC-MS method for LGEA as for other NAEs like anandamide (B1667382) (AEA) or palmitoylethanolamide (B50096) (PEA)?

A4: While the general principles are the same, a method optimized for shorter-chain NAEs will likely need modification for LGEA. Due to its higher hydrophobicity, LGEA will be much more strongly retained on a reverse-phase column. You will likely need a mobile phase with a higher percentage of organic solvent and a steeper gradient to elute LGEA in a reasonable time and with good peak shape.

Troubleshooting Guides

Issue 1: Weak or No LGEA Signal

This is a common issue when analyzing very-long-chain lipids. The following decision tree can help you troubleshoot the problem.

weak_signal_troubleshooting start Weak or No LGEA Signal check_ms Is the mass spectrometer tuned and calibrated? start->check_ms check_lc Are you seeing other, less hydrophobic lipids? check_ms->check_lc Yes optimize_ms Optimize MS Parameters: - Infuse LGEA standard - Check for [M+H]+, [M+Na]+, [M+NH4]+ - Optimize cone voltage and collision energy check_ms->optimize_ms No check_sample_prep Was the sample preparation successful? check_lc->check_sample_prep Yes optimize_lc Optimize LC Method: - Increase organic content of mobile phase - Use a stronger solvent (e.g., isopropanol) - Check for column clogging check_lc->optimize_lc No optimize_sample_prep Optimize Sample Preparation: - Ensure complete extraction with appropriate non-polar solvents - Check for losses during solvent evaporation and reconstitution - Reconstitute in a solvent with high organic content check_sample_prep->optimize_sample_prep No solution_ms Solution: Tune and calibrate the mass spectrometer. optimize_ms->solution_ms solution_lc Solution: Adjust LC conditions for very-long-chain lipids. optimize_lc->solution_lc solution_sample_prep Solution: Refine the sample preparation protocol. optimize_sample_prep->solution_sample_prep experimental_workflow sample Plasma Sample add_is Add Internal Standard (LGEA-d4) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute in High Organic Solvent evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing nae_signaling_pathway cluster_synthesis Synthesis cluster_signaling Signaling & Degradation PC Phosphatidylcholine (with Lignoceric Acid at sn-1) NAPE N-Lignoceroyl-phosphatidylethanolamine (NAPE) PC->NAPE N-acyltransferase PE Phosphatidylethanolamine PE->NAPE LGEA This compound (LGEA) NAPE->LGEA NAPE-PLD FAAH Fatty Acid Amide Hydrolase (FAAH) LGEA->FAAH Hydrolysis Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

References

Addressing matrix effects in the quantification of Lignoceroyl ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Lignoceroyl ethanolamide (LEA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2][3] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In the analysis of LEA, a very-long-chain fatty acid ethanolamide, common interfering matrix components include phospholipids, other lipids, salts, and proteins from biological samples.[1][4]

Q2: My this compound signal is low and inconsistent. How can I determine if this is due to matrix effects?

A2: Low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. To confirm this, you can perform a post-extraction spike experiment.[5] This involves comparing the signal response of a pure LEA standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has already undergone the extraction process. A significant difference between the two signals indicates the presence of matrix effects.

Q3: What are the most effective strategies to minimize matrix effects during sample preparation for this compound analysis?

A3: Rigorous sample preparation is the most effective way to reduce matrix effects by removing interfering components before they enter the mass spectrometer.[1] For LEA, a combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is often recommended.[6] LLE can separate lipids from more polar matrix components, while SPE can further purify the sample by removing interfering lipids like phospholipids.

Q4: Can I simply dilute my sample to reduce matrix effects for this compound quantification?

A4: Sample dilution can be a straightforward and effective method to reduce matrix effects by lowering the concentration of interfering components. However, this approach is only viable if the concentration of this compound in your sample remains high enough for sensitive detection after dilution.[3] Given that very-long-chain fatty acid ethanolamides are often present at low concentrations, this may not always be a suitable strategy.[4]

Q5: How can I use a stable isotope-labeled internal standard to correct for matrix effects?

A5: Using a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is a highly effective method to compensate for matrix effects. The SIL internal standard is added to the sample at the beginning of the sample preparation process. Since the SIL internal standard is chemically identical to the analyte, it will be affected by matrix effects in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Signal Intensity / Peak Area Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol, such as a combination of liquid-liquid extraction and solid-phase extraction (SPE).[6]2. Optimize Chromatography: Adjust the LC gradient to better separate LEA from interfering compounds.[7]3. Dilute the Sample: If sensitivity allows, dilute the sample to reduce the concentration of matrix components.[3]
High Signal Intensity / Inconsistent Results Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Enhance Sample Purification: Utilize a more selective SPE sorbent to remove the enhancing compounds.2. Chromatographic Separation: Modify the mobile phase composition or gradient to improve the separation of LEA from the enhancing compounds.
Poor Reproducibility Between Replicates Variable Matrix Effects: Inconsistent levels of matrix components across different sample preparations.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.2. Use a Stable Isotope-Labeled Internal Standard: This will compensate for variations in matrix effects between samples.
Shift in Retention Time Matrix-Induced Chromatographic Effects: High concentrations of matrix components can affect the interaction of LEA with the analytical column.1. Improve Sample Cleanup: Reduce the overall matrix load on the column through better sample preparation.2. Column Washing: Implement a robust column washing step between injections to remove residual matrix components.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using LLE and SPE

This protocol describes a general procedure for the extraction and purification of this compound from a plasma matrix.

Materials:

  • Plasma sample

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Chloroform

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard.

  • Liquid-Liquid Extraction:

    • Add 400 µL of cold methanol to precipitate proteins. Vortex thoroughly.

    • Add 800 µL of chloroform. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

    • Collect the lower organic layer.

  • Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Reconstitute the dried extract in 500 µL of 10% methanol in water and load it onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.

Sample Sets:

  • Set A (Neat Standard): Prepare a this compound standard in the mobile phase at a known concentration.

  • Set B (Blank Matrix Extract): Process a blank plasma sample (with no LEA) through the entire extraction protocol (Protocol 1).

  • Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with the LEA standard to the same final concentration as Set A.

Procedure:

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

Table 1: Hypothetical Matrix Effect Assessment for this compound

Sample Set Mean Peak Area (n=3) Standard Deviation Matrix Effect (%)
Set A (Neat Standard) 1,520,00045,600-
Set C (Post-Spiked Matrix) 988,00069,16065% (Suppression)

Table 2: Comparison of Sample Preparation Methods on Recovery and Matrix Effect

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Precision (%RSD)
Protein Precipitation Only 9545% (Suppression)18
Liquid-Liquid Extraction (LLE) 8868% (Suppression)12
LLE + Solid-Phase Extraction (SPE) 8592% (Minimal Effect)5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with SIL IS plasma->spike lle Liquid-Liquid Extraction spike->lle spe Solid-Phase Extraction lle->spe reconstitute Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inconsistent / Inaccurate Quantification Results check_is Check Internal Standard Response start->check_is assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me IS Response OK me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil end Accurate Quantification use_sil->end no_me->end

Caption: Troubleshooting flowchart for addressing matrix effects.

nae_signaling cluster_receptors Potential Receptors cluster_effects Downstream Cellular Effects lea This compound (LEA) (and other NAEs) ppar PPAR-α lea->ppar trpv1 TRPV1 lea->trpv1 gpr55 GPR55 lea->gpr55 gene Gene Transcription (Lipid Metabolism) ppar->gene ion Ion Flux (Analgesia) trpv1->ion calcium Calcium Mobilization gpr55->calcium

Caption: Putative signaling pathways for N-acyl ethanolamides (NAEs).

References

Technical Support Center: Purification of Chemically Synthesized Lignoceroyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chemically synthesized Lignoceroyl ethanolamide (N-(2-hydroxyethyl)tetracosanamide). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of purifying this long-chain saturated N-acylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of chemically synthesized this compound?

A1: The most common impurities typically include:

  • Unreacted Starting Materials: Lignoceric acid (tetracosanoic acid) and ethanolamine (B43304) are the primary reactants and can remain if the reaction does not go to completion.

  • Byproducts: Side reactions can lead to the formation of esters (from the reaction of lignoceric acid with the hydroxyl group of ethanolamine or another molecule of lignoceric acid) and other N-acylated species if impurities are present in the starting materials.

  • Solvents and Reagents: Residual solvents used in the synthesis and reagents such as catalysts or coupling agents may also be present.

Q2: What are the main challenges in purifying this compound compared to other N-acylethanolamines (NAEs)?

A2: this compound presents unique challenges due to its very long (C24), saturated acyl chain:

  • Low Solubility: It has very low solubility in many common organic solvents at room temperature, which can make chromatographic purification and recrystallization challenging.

  • High Melting Point: Its high melting point can also complicate handling and purification procedures.

  • Waxy Nature: Like many long-chain lipids, it can be a waxy solid, which can be difficult to handle and may lead to issues like "oiling out" during recrystallization instead of forming distinct crystals.

Q3: Which purification techniques are most suitable for this compound?

A3: The most effective purification strategies for this compound typically involve a combination of the following techniques:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a robust method for separating the nonpolar this compound from more polar impurities like unreacted ethanolamine and more nonpolar impurities like unreacted lignoceric acid.

  • Recrystallization: This is an excellent final purification step to achieve high purity, provided a suitable solvent system can be identified.

  • Solid-Phase Extraction (SPE): SPE can be used for rapid cleanup of the crude product, particularly for removing highly polar or nonpolar impurities before a final purification step.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation, although its scalability may be a limitation.

Q4: How can I monitor the purity of my this compound fractions during purification?

A4: Purity can be monitored by:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to track the progress of column chromatography and to check the purity of fractions. A common solvent system is chloroform (B151607):methanol (B129727).

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a suitable detector (e.g., ELSD, CAD, or MS) can provide quantitative purity information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to assess purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure and identify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Compound does not elute from the column The solvent system is not polar enough to move the compound down the silica gel.Gradually increase the polarity of the mobile phase. For this compound, a gradient of methanol in chloroform or ethyl acetate (B1210297) in hexane (B92381) is often effective. Start with a low polarity and slowly increase it.
Compound elutes too quickly with the solvent front The solvent system is too polar.Start with a less polar mobile phase, such as pure hexane or a low percentage of ethyl acetate in hexane, and gradually increase the polarity.
Poor separation of the product from impurities The chosen solvent system has poor selectivity for the compounds.Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider trying dichloromethane (B109758)/methanol. Also, ensure the column is not overloaded; a general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2]
Streaking or tailing of spots on TLC/bands on the column The compound may be slightly acidic or basic, interacting strongly with the silica gel. The sample is overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or 0.1-1% triethylamine (B128534) for basic compounds). Reduce the amount of sample loaded onto the column.
Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound "oils out" instead of crystallizing The solution is too supersaturated, or the cooling rate is too fast. The solvent may be too nonpolar.Use a more dilute solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Try a different solvent or a co-solvent system (e.g., dissolve in a good solvent like hot chloroform or dichloromethane and slowly add a poor solvent like hexane or acetonitrile (B52724) until turbidity appears, then heat to clarify and cool slowly).
No crystals form upon cooling The solution is not saturated enough. The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then try cooling again. Try a different solvent in which the compound is less soluble.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.Ensure the solution is cooled sufficiently to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Impure crystals are obtained The crystals may have formed too quickly, trapping impurities. The chosen solvent is not effective at leaving impurities in the mother liquor.Recrystallize a second time. Ensure slow cooling to allow for selective crystallization. Try a different recrystallization solvent.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography Purification

This protocol is a general guideline and may require optimization.

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Allow the solvent to drain until it is just above the silica bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot chloroform or dichloromethane). If solubility is an issue, consider a dry loading method where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution:

    • Start with a nonpolar eluent (e.g., 100% hexane) to elute highly nonpolar impurities.

    • Gradually increase the polarity of the eluent. A common gradient is increasing percentages of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50% ethyl acetate). Alternatively, a gradient of methanol in dichloromethane (e.g., 1%, 2%, 5% methanol) can be effective.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol requires the identification of a suitable solvent system, where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Selection: Test the solubility of the crude product in small amounts of various hot solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, or a mixture like chloroform/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

N-AcylethanolamineSynthesis MethodPurification MethodPurityReference
Linoleoyl ethanolamideChemical (from methyl linoleate)Removal of excess ethanolamine97.2%[2]
Linoleoyl ethanolamideChemical (from methyl linoleate, large scale)Removal of excess ethanolamine95.9%[2]
OleoylethanolamideEnzymatic (from oleic acid)Crystallization96.1%

Visualization of Workflow and Signaling Pathway

General Purification Workflow

Purification_Workflow Crude Crude Lignoceroyl Ethanolamide SPE Solid-Phase Extraction (Optional Cleanup) Crude->SPE Initial Cleanup Column Silica Gel Column Chromatography Crude->Column SPE->Column Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure Lignoceroyl Ethanolamide Recrystallization->Pure NAE_Signaling cluster_membrane Cell Membrane cluster_cell Postsynaptic Neuron CB1 CB1 Receptor Signaling Downstream Signaling CB1->Signaling Activates CB2 CB2 Receptor CB2->Signaling Activates LEA Lignoceroyl Ethanolamide (LEA) LEA->CB1 Binds LEA->CB2 Binds FAAH FAAH LEA->FAAH Hydrolysis Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Lignoceroyl Ethanolamide In Vivo: A Comparative Guide to N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the in vivo anti-inflammatory properties of Lignoceroyl ethanolamide (LEA). To date, no specific studies validating its effects in living organisms have been published. However, the broader class of N-acylethanolamines (NAEs), to which LEA belongs, has been the subject of extensive research, with several members demonstrating potent anti-inflammatory activities. This guide provides a comparative overview of the in vivo anti-inflammatory effects of two well-characterized NAEs, Linoleoyl ethanolamide and Palmitoylethanolamide, to offer a predictive framework for researchers interested in the potential therapeutic applications of this compound.

This document summarizes key experimental data, details common in vivo protocols for assessing anti-inflammatory action, and visualizes the underlying signaling pathways. This information is intended to guide researchers, scientists, and drug development professionals in designing future studies to investigate the in vivo efficacy of this compound and other very-long-chain fatty acid ethanolamides.

Comparative Efficacy of N-Acylethanolamines in Preclinical Models

While data for this compound is absent, studies on other NAEs provide valuable insights into their potential anti-inflammatory capabilities. Linoleoyl ethanolamide and Palmitoylethanolamide have been shown to ameliorate inflammation in various animal models.

Summary of In Vivo Anti-inflammatory Effects
CompoundAnimal ModelKey FindingsReference
Linoleoyl ethanolamide 2,4-dinitrofluorobenzene (DNFB)-induced contact dermatitis in mice- Ameliorated ear skin inflammation. - Reduced expression of pro-inflammatory cytokines at the inflamed site.[1]
High-fat diet-induced obese rats- Reduced circulating levels of inflammatory markers IL-6 and TNF-α.[2]
Palmitoylethanolamide Dinitrobenzenesulfonic acid (DNBS)-induced colitis in mice- Attenuated colonic inflammation and intestinal permeability. - Effect mediated by CB2 receptors, GPR55, and PPARα.

Experimental Protocols for In Vivo Inflammation Models

The following are detailed methodologies for common in vivo models used to assess the anti-inflammatory effects of compounds like N-acylethanolamines.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is widely used to screen for compounds that can mitigate a systemic inflammatory response.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Compound Administration: The test compound (e.g., an N-acylethanolamine) is administered, typically via intraperitoneal (i.p.) injection, at a predetermined dose range. The vehicle is administered to the control group.

  • Induction of Inflammation: One hour after compound administration, inflammation is induced by an i.p. injection of Lipopolysaccharide (LPS) from Escherichia coli at a dose of 0.005 to 1 mg/kg.[3]

  • Sample Collection: Blood samples are collected at various time points (e.g., 1, 3, or 6 hours) post-LPS injection.[3]

  • Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA or MesoScale Discovery (MSD) technology.[1][3]

Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute inflammation.

  • Animal Model: Male Sprague-Dawley rats, weighing 150-200g.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of N-acylethanolamines are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

Putative Anti-inflammatory Signaling Pathway for N-Acylethanolamines

N-acylethanolamines, such as Linoleoyl ethanolamide, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a central regulator of the expression of numerous pro-inflammatory genes.

NF-kB Signaling Pathway Putative Anti-inflammatory Signaling Pathway of N-Acylethanolamines LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates LEA This compound (or other NAEs) LEA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Experimental Workflow General Workflow for In Vivo Anti-inflammatory Assessment start Start: Acclimatize Animals grouping Randomly Assign to Control & Treatment Groups start->grouping administer Administer Test Compound (e.g., this compound) or Vehicle grouping->administer induce Induce Inflammation (e.g., LPS, Carrageenan) administer->induce collect Collect Samples (Blood, Tissue) induce->collect analyze Analyze Inflammatory Markers (Cytokines, Edema) collect->analyze end End: Data Analysis & Interpretation analyze->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acyl Ethanolamines (NAEs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of N-acyl ethanolamines (NAEs): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to offer a clear, data-driven overview to assist researchers in selecting the appropriate methodology for their specific needs, ensuring data accuracy and reliability in drug development and biomedical research.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method for NAE quantification is critical and depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. Below is a summary of the key performance characteristics of LC-MS/MS and ELISA for the analysis of prominent NAEs like anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA).

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Analyte(s) Anandamide (AEA), Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), and other NAEsPrimarily specific to one NAE per kit (e.g., Anandamide)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.Competitive or sandwich immunoassay based on antigen-antibody recognition.
Limit of Quantification (LOQ) High sensitivity, typically in the range of 50 pg/mL for AEA and 100 pg/mL for OEA and PEA.[1] Can achieve limits of detection in the pM range.[2]Lower sensitivity compared to LC-MS/MS, with detection limits around 0.93 ng/mL to 2.47 ng/mL for AEA.[3]
Linearity Excellent linearity over a wide dynamic range, often up to 100 ng/mL.[1]The reliable portion of the standard curve is typically between 20-80% of the maximum signal.[4]
Precision (CV%) High precision, with intra- and inter-day precision values typically within recommended guidelines.[5]Intra-assay precision (CV) is generally <10% and inter-assay precision (CV) is <12%.
Specificity High specificity due to chromatographic separation and mass fragmentation, allowing for the differentiation of structurally similar NAEs.Specificity depends on the antibody used and may be subject to cross-reactivity with other structurally related molecules.
Sample Throughput Moderate to high, can be automated for higher throughput.High throughput, suitable for screening a large number of samples.
Matrix Effects Can be susceptible to matrix effects which may require careful method development and the use of internal standards.Can be affected by matrix components that interfere with antibody binding.[4]
Cost Higher initial instrument cost and operational expenses.Lower cost per sample and for initial setup.

Experimental Protocols

LC-MS/MS Method for NAE Quantification in Plasma

This protocol provides a general framework for the quantification of NAEs in a plasma matrix. Optimization will be required based on the specific analytes of interest and the instrumentation used.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL plasma sample, add an internal standard solution (e.g., deuterated NAEs).

  • Perform a liquid-liquid extraction using a suitable organic solvent like toluene (B28343) for optimal recovery.[6]

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.[7]

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.2% acetic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is often employed.[6]

    • Flow Rate: A typical flow rate is 0.200 mL/min.[6]

    • Injection Volume: 10 µL of the reconstituted sample.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (+ESI) is generally used.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each NAE and internal standard are monitored.

ELISA Method for Anandamide (AEA) Quantification

This protocol is based on a typical competitive inhibition ELISA kit. Refer to the specific manufacturer's instructions for the exact procedure.

a. Principle

This assay employs the competitive inhibition enzyme immunoassay technique.[8] A known amount of AEA is pre-coated onto the microplate wells. When the sample or standard is added, the AEA in the sample competes with the coated AEA for binding to a biotin-conjugated primary antibody. The amount of bound antibody is then detected using an enzyme-linked secondary antibody and a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of AEA in the sample.

b. Assay Procedure

  • Preparation: Prepare all reagents, samples, and standards as directed in the kit manual.

  • Standard/Sample Addition: Add a specific volume (e.g., 50 µL) of standard or sample to each well.

  • Competitive Binding: Immediately add the detection reagent (e.g., biotin-conjugated antibody) to each well. Incubate for a specified time (e.g., 1 hour at 37°C).[3]

  • Washing: Aspirate and wash the wells multiple times with the provided wash buffer.

  • Secondary Antibody/Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., HRP-avidin) and incubate.

  • Washing: Repeat the washing step to remove any unbound enzyme conjugate.

  • Substrate Addition: Add the TMB substrate solution and incubate in the dark for color development.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the concentration of AEA in the samples by comparing their absorbance to the standard curve.[8]

Mandatory Visualization

Anandamide (AEA) Signaling Pathway

anandamide_signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release Neurotransmitter Release Vesicle->Release NAPE_PLD NAPE-PLD AEA_post Anandamide (AEA) NAPE_PLD->AEA_post Synthesizes FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid NAPE NAPE NAPE->NAPE_PLD AEA_post->FAAH Degrades to AEA_synapse AEA AEA_post->AEA_synapse Retrograde Signaling AEA_synapse->CB1

Caption: Retrograde signaling pathway of the endocannabinoid anandamide (AEA).

Experimental Workflow for NAE Analysis

nae_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Start Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS ELISA ELISA Analysis Evaporation->ELISA Quantification Quantification LC_MS->Quantification ELISA->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: General experimental workflow for the analysis of N-acyl ethanolamines (NAEs).

References

Lignoceroyl ethanolamide versus anandamide: a comparative functional study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of two endogenous N-acylethanolamines: Lignoceroyl ethanolamide (LEA) and N-arachidonoylethanolamide (anandamide or AEA). While both belong to the same family of lipid signaling molecules, the extent of scientific investigation into their specific biological activities differs vastly. Anandamide (B1667382) is a well-characterized endocannabinoid with a broad range of established functions and receptor interactions. In contrast, this compound, a saturated very-long-chain N-acylethanolamine, remains largely uncharacterized, with a significant lack of specific experimental data on its functional activities. This guide summarizes the current state of knowledge for both compounds, highlighting the extensive data available for anandamide and the existing knowledge gaps for this compound.

Quantitative Comparison of Receptor Interactions

The following tables summarize the available quantitative data on the binding affinity and functional efficacy of anandamide at key receptor targets. It is important to note that corresponding quantitative experimental data for this compound is not currently available in the public scientific literature.

Table 1: Comparative Binding Affinities (Ki) at Cannabinoid Receptors

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)SpeciesReference
Anandamide (AEA) 89.0 ± 11.0371.0 ± 63.0Rat Brain[Devane et al., 1992]
61.5 ± 8.51930 ± 240Mouse Brain[Felder et al., 1993]
This compound (LEA) Data not availableData not available

Table 2: Functional Efficacy (EC50/IC50) at Cannabinoid Receptors

CompoundCB1 Receptor (EC50, nM) (GTPγS binding)CB2 Receptor (EC50, nM) (GTPγS binding)SpeciesReference
Anandamide (AEA) 210 ± 30>10000Rat Brain[Breivogel et al., 2001]
This compound (LEA) Data not availableData not available

Table 3: Interaction with TRPV1 Channels

CompoundReceptorActivityEC50 (µM)SpeciesReference
Anandamide (AEA) TRPV1Agonist1.4 ± 0.2 (Ca2+ influx)Rat DRG neurons[Zygmunt et al., 1999]
This compound (LEA) TRPV1Data not availableData not available

Table 4: Interaction with PPARs

CompoundReceptorActivityEC50 (µM)SpeciesReference
Anandamide (AEA) PPARαAgonist~5Mouse[Sun et al., 2007]
PPARγAgonist~3Mouse[O'Sullivan et al., 2005]
This compound (LEA) PPARαData not availableData not available
PPARγData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data for anandamide presented in this guide.

Radioligand Binding Assays for Cannabinoid Receptors
  • Objective: To determine the binding affinity (Ki) of a ligand for CB1 and CB2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat brain for CB1, spleen or transfected cells for CB2).

    • Incubation: Membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (anandamide).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay
  • Objective: To measure the functional activation of G protein-coupled receptors (GPCRs) like CB1 and CB2 by an agonist.

  • Methodology:

    • Membrane Preparation: Similar to radioligand binding assays, membranes expressing the receptor are prepared.

    • Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the agonist (anandamide).

    • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

    • Separation and Quantification: The amount of [35S]GTPγS bound to the G proteins is measured after separation of free and bound radiolabel.

    • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined.

Calcium Influx Assay for TRPV1 Activation
  • Objective: To assess the activation of the TRPV1 ion channel by measuring changes in intracellular calcium concentration.

  • Methodology:

    • Cell Culture: Cells endogenously expressing or transfected with TRPV1 (e.g., dorsal root ganglion neurons or HEK293 cells) are cultured.

    • Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: Cells are exposed to varying concentrations of the test compound (anandamide).

    • Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity of the calcium indicator dye using a fluorescence microscope or a plate reader.

    • Data Analysis: The concentration of the agonist that produces 50% of the maximal increase in intracellular calcium (EC50) is calculated.

PPAR Reporter Gene Assay
  • Objective: To determine the ability of a compound to activate peroxisome proliferator-activated receptors (PPARs).

  • Methodology:

    • Cell Transfection: Cells (e.g., HEK293 or HeLa cells) are co-transfected with a plasmid expressing the PPAR isotype of interest (PPARα or PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

    • Treatment: Transfected cells are treated with varying concentrations of the test compound (anandamide).

    • Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • Data Analysis: The concentration of the compound that induces a half-maximal increase in luciferase expression (EC50) is determined.

Signaling Pathways and Metabolic Fate

Anandamide Signaling Pathways

Anandamide is a versatile signaling molecule that interacts with multiple receptor systems to elicit a wide range of physiological effects. Its primary targets are the cannabinoid receptors CB1 and CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and peroxisome proliferator-activated receptors (PPARs).

anandamide_signaling cluster_receptors Receptor Targets cluster_effects Downstream Effects AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Agonist CB2 CB2 Receptor AEA->CB2 Weak Agonist TRPV1 TRPV1 Channel AEA->TRPV1 Agonist PPARa PPARα AEA->PPARa Agonist PPARg PPARγ AEA->PPARg Agonist Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Pain Pain Perception CB1->Pain Inflammation Modulation of Inflammation CB2->Inflammation TRPV1->Pain Ion_Flux Cation Influx (Ca2+, Na+) TRPV1->Ion_Flux Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression PPARg->Inflammation PPARg->Gene_Expression

Caption: Signaling pathways of anandamide (AEA).

Biosynthesis and Degradation of N-Acylethanolamines

The synthesis and degradation of N-acylethanolamines, including both anandamide and presumably this compound, are tightly regulated enzymatic processes. The primary biosynthetic route involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE), followed by the release of the N-acylethanolamine by a phospholipase D-type enzyme. The main catabolic enzyme is fatty acid amide hydrolase (FAAH).

nae_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation PE Phosphatidylethanolamine (PE) NAT N-acyltransferase (NAT) PE->NAT PC Phosphatidylcholine (PC) PC->NAT NAPE N-acyl-phosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-specific Phospholipase D (NAPE-PLD) NAPE->NAPE_PLD NAE N-Acylethanolamine (AEA, LEA, etc.) NAPE_PLD->NAE FAAH Fatty Acid Amide Hydrolase (FAAH) Fatty_Acid Fatty Acid FAAH->Fatty_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NAE_deg N-Acylethanolamine NAE_deg->FAAH

Caption: General pathways for N-acylethanolamine biosynthesis and degradation.

Functional Roles

Anandamide (AEA)

Anandamide's physiological roles are diverse and well-documented. As a key endocannabinoid, it plays a crucial role in the central nervous system, modulating neurotransmitter release and influencing processes such as pain perception, appetite, mood, and memory.[1] Its interaction with CB1 receptors in the brain is primarily responsible for its psychoactive effects. In the peripheral nervous system and in non-neuronal tissues, anandamide's activation of CB2 and TRPV1 receptors, as well as PPARs, contributes to its anti-inflammatory and analgesic properties.[1]

This compound (LEA)

The specific physiological functions of this compound are largely unknown. As a saturated, very-long-chain N-acylethanolamine, its physical properties differ significantly from the polyunsaturated anandamide, which likely influences its interaction with cell membranes and receptors. While it is classified as an endocannabinoid, its affinity for and activity at cannabinoid receptors have not been reported. The presence of lignoceric acid, its parent fatty acid, in the brain suggests a potential role in the central nervous system, but this remains to be experimentally verified. Further research is required to elucidate the specific biological roles of LEA and to determine if it acts through the same receptor systems as anandamide or possesses unique molecular targets.

Conclusion

This comparative guide highlights the extensive body of research characterizing the functional properties of anandamide, a pivotal endocannabinoid. Its interactions with CB1, CB2, TRPV1, and PPARs are well-defined, and the downstream physiological consequences are subjects of ongoing investigation for therapeutic applications. In stark contrast, this compound remains an enigmatic member of the N-acylethanolamine family. The absence of fundamental experimental data on its receptor pharmacology and specific metabolic pathways represents a significant knowledge gap. Future research focused on characterizing the functional profile of LEA is essential to understand its potential physiological significance and to explore any therapeutic potential it may hold. This guide will be updated as new experimental data for this compound becomes available.

References

Lignoceroyl Ethanolamide as a Potential Biomarker in Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lignoceroyl ethanolamide as a potential biomarker for peroxisomal biogenesis disorders (PBDs), specifically focusing on Zellweger spectrum disorders (ZSD). Due to a gap in current research, direct quantitative data for this compound in ZSD patient samples is not available. Therefore, this guide evaluates its potential based on its biochemical relationship to established very-long-chain fatty acid (VLCFA) biomarkers and compares it with current diagnostic standards.

Introduction to this compound and Peroxisomal Disorders

Zellweger spectrum disorders are a group of severe, inherited metabolic diseases caused by defects in peroxisome biogenesis.[1] This impairment leads to the accumulation of various metabolites, most notably very-long-chain fatty acids (VLCFAs), in plasma and tissues.[1][2] this compound is the N-acylethanolamine (NAE) derivative of lignoceric acid (C24:0), a VLCFA that is elevated in ZSD. As a downstream metabolite of an established biomarker, this compound presents a theoretical candidate for a novel biomarker with potential diagnostic and prognostic value.

Current Biomarkers for Zellweger Spectrum Disorders (ZSD)

The diagnosis of ZSD currently relies on the measurement of several key biochemical markers.[3] The gold standard involves the quantification of VLCFAs and, more recently, VLCFA-containing lysophosphatidylcholines.

Table 1: Performance of Established Biomarkers for Zellweger Spectrum Disorders

BiomarkerAnalyte(s)MatrixMethodDiagnostic PerformanceReference
Very-Long-Chain Fatty Acids (VLCFA) C26:0PlasmaGC-MSElevated in ZSD patients. However, false negatives can occur in milder cases.[3]
C26:0/C22:0 RatioPlasmaGC-MSIncreased ratio is a key diagnostic criterion.[2][3]
VLCFA-Lysophosphatidylcholine C26:0-LPCPlasma / Dried Blood Spot (DBS)LC-MS/MSSuperior diagnostic performance compared to VLCFA analysis; elevated in all tested ZSD patients.[3]

Note: GC-MS = Gas Chromatography-Mass Spectrometry; LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry.

This compound: A Potential Alternative

Hypothesis: As lignoceric acid (C24:0) accumulates in ZSD, its downstream metabolite, this compound, may also show altered levels, potentially offering a more sensitive or specific readout of metabolic dysregulation. NAEs are bioactive lipids involved in various signaling pathways, suggesting that changes in this compound could reflect not just substrate accumulation but also downstream pathophysiological events.

Comparison with Alternatives:

  • Potential Advantages:

    • As a signaling molecule, its levels might reflect dynamic cellular responses to VLCFA accumulation, offering insights into disease activity.

    • Targeting a different class of molecules (NAEs) could complement existing VLCFA panels and improve diagnostic accuracy, especially in biochemically ambiguous or mild cases.

  • Current Limitations:

    • Lack of Clinical Data: There is currently no published data quantifying this compound levels in ZSD patients.

    • Unknown Performance: Its sensitivity, specificity, and correlation with disease severity are entirely unknown.

Experimental Protocols

The quantification of this compound would be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the standard for analyzing NAEs. Below is a representative protocol adapted from established methods for other NAEs in human plasma.

Protocol: Quantification of N-Acylethanolamines in Human Plasma by LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 2 mL polypropylene (B1209903) tube, add 150 µL of human plasma.

    • Spike with an appropriate internal standard (e.g., deuterated this compound, if available, or an analog like D4-Palmitoylethanolamide).

    • Add 1.5 mL of a cold extraction solvent mixture (e.g., ethyl acetate/hexane, 9:1 v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/water, 85:15 v/v).

  • LC-MS/MS Analysis:

    • Chromatography System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 5 mM Ammonium formate (B1220265) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient from ~60% to 100% Mobile Phase B over several minutes to separate the analytes.

    • Flow Rate: 0.30 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined (e.g., [M+H]+ → m/z 62, corresponding to the ethanolamine (B43304) headgroup).

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations: Pathways and Workflows

Biosynthesis of N-Acylethanolamines

The primary pathway for the synthesis of NAEs, including the putative synthesis of this compound, involves the transfer of a fatty acyl chain from a phospholipid to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved to yield the NAE.

NAE_Biosynthesis cluster_0 N-Acyltransferase Reaction cluster_1 NAPE-PLD Cleavage PC Phosphatidylcholine (with Lignoceric Acid at sn-1) NAPE N-Lignoceroyl- phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase (Ca2+-dependent) PE Phosphatidylethanolamine PE->NAPE N-Acyltransferase (Ca2+-dependent) NAE Lignoceroyl ethanolamide (NAE) NAPE->NAE NAPE-PLD PA Phosphatidic Acid

Caption: Putative biosynthesis pathway for this compound.

Experimental Workflow for Biomarker Quantification

The process of analyzing this compound from a patient sample follows a standardized bioanalytical workflow.

Experimental_Workflow Sample 1. Plasma Sample Collection Extraction 2. Liquid-Liquid Extraction Sample->Extraction Add Internal Standard Analysis 3. LC-MS/MS Analysis Extraction->Analysis Reconstitute in Mobile Phase Data 4. Data Processing & Quantification Analysis->Data Generate MRM Data Comparison 5. Comparison to Control/Disease Cohorts Data->Comparison Calculate Concentrations

Caption: General experimental workflow for biomarker quantification.

Conclusion and Future Directions

This compound is a theoretically promising, yet unvalidated, biomarker for Zellweger spectrum disorders. Its direct connection to the core metabolic defect in VLCFA metabolism warrants investigation. Future research should prioritize the development and validation of a sensitive LC-MS/MS method for its quantification in plasma and dried blood spots from ZSD patients. Comparative studies against established markers like C26:0 and C26:0-LPC are essential to determine if this compound offers any additive diagnostic or prognostic value. Such studies will be crucial to confirm its role and potentially integrate it into the diagnostic workflow for peroxisomal disorders.

References

A Functional Showdown: Saturated vs. Unsaturated N-Acylethanolamines in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the functional characteristics of N-acylethanolamines (NAEs) reveals a fascinating dichotomy between its saturated and unsaturated members. While structurally similar, these endogenous lipids engage distinct signaling pathways, exhibit varied receptor affinities, and undergo different metabolic fates, leading to a broad spectrum of physiological effects. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of this versatile class of molecules.

At a Glance: Key Functional Differences

The degree of saturation in the acyl chain of NAEs is a critical determinant of their biological activity. Unsaturated NAEs, most notably the endocannabinoid anandamide (B1667382) (AEA), are primary ligands for cannabinoid receptors. In contrast, saturated NAEs, such as palmitoylethanolamide (B50096) (PEA) and stearoylethanolamide (SEA), and the monounsaturated oleoylethanolamide (OEA), preferentially target other receptors like PPARα and TRPV1. This fundamental difference in receptor engagement dictates their downstream effects, from the psychoactive and appetite-modulating roles of AEA to the anti-inflammatory and neuroprotective actions of PEA.

Quantitative Comparison of NAE Function

To facilitate a direct comparison, the following tables summarize key quantitative parameters for representative saturated and unsaturated NAEs.

Table 1: Receptor Binding Affinities (Ki) and Activation Potencies (EC50)

NAE (Acyl Chain)ReceptorKi (nM)EC50 (µM)Primary Functional Role
Anandamide (AEA) (20:4, Unsaturated)CB1890.031Endocannabinoid signaling, neurotransmission
CB23710.027Immunomodulation
TRPV1pKi = 5.680.261[1]Nociception, inflammation
PPARα->10Weak agonist
Palmitoylethanolamide (PEA) (16:0, Saturated)CB1>10,000InactiveAnti-inflammatory, neuroprotective
CB2>10,000InactiveIndirect modulation
TRPV1-Weak partial agonist/potentiator[2][3]Analgesia, anti-inflammatory
PPARα-3.1[4]Anti-inflammatory, metabolic regulation
Oleoylethanolamide (OEA) (18:1, Unsaturated)CB1>10,000InactiveSatiety signaling, metabolic regulation
CB2>10,000Inactive-
TRPV1-~2 (PKC-dependent)[5]Nociception, satiety signaling
PPARα-AgonistSatiety, lipid metabolism

Table 2: Metabolic Enzyme Inhibition (IC50)

NAE (Acyl Chain)EnzymeIC50 (µM)Preferred Substrate
Anandamide (AEA) (20:4, Unsaturated)FAAH-Yes
NAAA-No
Palmitoylethanolamide (PEA) (16:0, Saturated)FAAH~5.1[6]Yes
NAAA-Yes
Oleoylethanolamide (OEA) (18:1, Unsaturated)FAAH~5.33 (mixed inhibition)[6]Yes
NAAA-Yes

Table 3: Comparative Anti-inflammatory Effects

NAEModelKey FindingsReference
Palmitoylethanolamide (PEA) Carrageenan-induced paw edema (mice)Attenuates inflammation in a PPARα-dependent manner.[4][4]
LPS-stimulated macrophagesReduces production of prostaglandins (B1171923) D2 and E2.[7][7]
Obese miceReduces systemic and brain inflammation.[8][8]
Anandamide (AEA) Rat inflamed plantar pawsLevels are modulated during inflammation.[9][9]

Signaling Pathways and Metabolism

The divergent functions of saturated and unsaturated NAEs are rooted in their distinct signaling cascades and metabolic pathways.

NAE_Signaling_Pathways cluster_unsaturated Unsaturated NAEs (e.g., AEA) cluster_saturated Saturated/Monounsaturated NAEs (e.g., PEA, OEA) cluster_receptors cluster_effects AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 TRPV1 TRPV1 Channel AEA->TRPV1 PEA_OEA PEA / OEA PEA_OEA->TRPV1 PPARa PPARα Receptor PEA_OEA->PPARa Psychoactivity Psychoactivity, Appetite Modulation CB1->Psychoactivity Immunomodulation Immunomodulation CB2->Immunomodulation Pain_Inflammation Pain & Inflammation TRPV1->Pain_Inflammation Anti_Inflammatory Anti-inflammatory, Neuroprotection PPARa->Anti_Inflammatory Satiety Satiety, Metabolic Regulation PPARa->Satiety

Divergent signaling pathways of saturated and unsaturated NAEs.

The metabolism of NAEs is primarily governed by the enzymes Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). FAAH exhibits broad substrate specificity, hydrolyzing both saturated and unsaturated NAEs, while NAAA shows a preference for saturated and monounsaturated NAEs like PEA.

NAE_Metabolism NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAEs N-Acylethanolamines (Saturated & Unsaturated) FAAH FAAH NAEs->FAAH Degradation (Broad) NAAA NAAA NAEs->NAAA Degradation (Prefers Saturated) Fatty_Acid Fatty Acid Ethanolamine (B43304) Ethanolamine NAPE_PLD->NAEs Biosynthesis FAAH->Fatty_Acid FAAH->Ethanolamine NAAA->Fatty_Acid NAAA->Ethanolamine

Simplified overview of NAE biosynthesis and degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NAE function. Below are summarized protocols for key in vitro assays.

1. Cannabinoid Receptor Binding Assay (CB1/CB2)

This protocol outlines a competitive radioligand binding assay to determine the affinity of NAEs for cannabinoid receptors.

Receptor_Binding_Workflow start Start prep Prepare cell membranes expressing CB1 or CB2 receptors start->prep incubate Incubate membranes with radioligand (e.g., [3H]CP55,940) and varying concentrations of test NAE prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine Ki values quantify->analyze end End analyze->end

Workflow for a cannabinoid receptor binding assay.
  • Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g., [3H]CP55,940), test NAEs, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4), glass fiber filters, scintillation cocktail.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and a range of concentrations of the test NAE in binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine non-specific binding in the presence of a saturating concentration of a known unlabeled cannabinoid ligand.

    • Calculate specific binding and determine the IC50 of the test NAE. Convert IC50 to Ki using the Cheng-Prusoff equation.

2. Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay measures the ability of NAEs to inhibit FAAH activity.

  • Materials: Recombinant human FAAH, fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), FAAH assay buffer, test NAEs, microplate reader.

  • Procedure:

    • Pre-incubate FAAH enzyme with varying concentrations of the test NAE in the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm).

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the IC50 value for the inhibition of FAAH activity by the test NAE.

3. N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay

This assay quantifies NAAA activity by measuring the hydrolysis of a radiolabeled substrate.

  • Materials: Cell or tissue lysates containing NAAA, radiolabeled substrate (e.g., [14C]palmitoylethanolamide), NAAA assay buffer (acidic pH, e.g., 4.5-5.0), organic solvents for extraction, scintillation cocktail.

  • Procedure:

    • Incubate the lysate with the radiolabeled substrate in the acidic assay buffer at 37°C.

    • Terminate the reaction by adding a mixture of chloroform (B151607) and methanol.

    • Separate the aqueous and organic phases by centrifugation. The radiolabeled ethanolamine product will be in the aqueous phase.

    • Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

    • Calculate NAAA activity based on the amount of product formed per unit time and protein concentration.

4. PPARα Activation Reporter Assay

This cell-based reporter assay measures the ability of NAEs to activate the PPARα nuclear receptor.

  • Materials: A cell line (e.g., HEK293) co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase), cell culture reagents, test NAEs, luciferase assay reagent.

  • Procedure:

    • Plate the transfected cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test NAE.

    • Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

    • Determine the EC50 value for PPARα activation by the test NAE.

5. TRPV1 Functional Assay (Calcium Influx)

This assay measures the activation of TRPV1 channels by monitoring intracellular calcium levels.

  • Materials: A cell line (e.g., HEK293) expressing TRPV1, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, test NAEs, a fluorescence plate reader or microscope.

  • Procedure:

    • Load the TRPV1-expressing cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Measure baseline fluorescence.

    • Add varying concentrations of the test NAE and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

    • Determine the EC50 value for TRPV1 activation.

Conclusion

The functional divergence between saturated and unsaturated N-acylethanolamines offers a rich landscape for therapeutic intervention. The potent and selective actions of unsaturated NAEs at cannabinoid receptors have established them as key players in neurotransmission and immunomodulation. Conversely, the engagement of PPARα and other targets by saturated NAEs underscores their significant potential in treating inflammatory conditions and metabolic disorders. A thorough understanding of their distinct pharmacological profiles, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of novel therapeutics targeting the NAE signaling system.

References

Unveiling Ethanolamine: A Potential Biomarker for Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Diabetic retinopathy (DR) remains a leading cause of vision loss in working-age adults. Early and accurate diagnosis is paramount to preventing irreversible damage. While glycemic control, monitored by HbA1c, is a cornerstone of management, a significant number of patients with well-controlled glucose levels still develop DR, highlighting the need for more specific and sensitive biomarkers. This guide provides an in-depth comparison of ethanolamine (B43304), a promising new biomarker for DR, with established markers, supported by experimental data and detailed protocols.

Ethanolamine: Outperforming Traditional Markers in Diabetic Retinopathy Detection

Recent studies have identified serum ethanolamine as a potential biomarker for diabetic retinopathy, particularly in patients with well-controlled glucose levels (GW-DR). A significant decrease in serum ethanolamine levels has been observed in these patients, offering a new avenue for early detection.

Diagnostic Performance of Serum Ethanolamine

A key study has demonstrated the superior diagnostic performance of serum ethanolamine in identifying GW-DR compared to the standard marker, Hemoglobin A1c (HbA1c). The Receiver Operating Characteristic (ROC) curve analysis, a measure of a diagnostic test's accuracy, revealed a significantly higher Area Under the Curve (AUC) for ethanolamine.[1]

BiomarkerCohortAUCComparison BiomarkerAUC
Serum Ethanolamine Discovery0.954HbA1c0.506
Serum Ethanolamine Validation0.906HbA1c0.521

Table 1: Comparison of the diagnostic performance of serum ethanolamine and HbA1c for Glucose-Well-Controlled Diabetic Retinopathy (GW-DR).[1]

These findings suggest that serum ethanolamine is a more robust indicator of DR in this specific patient population than HbA1c.[1] Further research has also indicated that lower levels of urinary ethanolamine are associated with the presence of diabetic retinopathy.[2]

Comparison with Other Potential Biomarkers

While direct head-to-head comparisons of the diagnostic performance of ethanolamine with other biomarkers like Vascular Endothelial Growth Factor (VEGF) are still emerging, existing data on VEGF provides a basis for indirect comparison.

BiomarkerSample TypeAssociation with DR Severity
Ethanolamine SerumLower levels associated with DR[1]
Ethanolamine UrineLower levels associated with DR[2]
VEGF Vitreous HumorSignificantly higher levels in proliferative DR (PDR)[3]
VEGF SerumInconsistent association with DR severity[3][4]

Table 2: Association of Ethanolamine and VEGF with Diabetic Retinopathy.

Vitreous humor levels of VEGF are strongly correlated with the severity of DR, particularly in its proliferative stage.[3] However, serum VEGF levels have shown inconsistent results, with some studies finding no significant difference between DR patients and controls.[3][4] This suggests that while vitreous VEGF is a strong indicator of advanced disease, serum VEGF may be a less reliable systemic biomarker for early-stage DR compared to the promising results seen with serum ethanolamine.

The Science Behind Ethanolamine: A Mechanistic Insight

Ethanolamine is a naturally occurring organic compound that is a precursor for the synthesis of several important phospholipids (B1166683) in cell membranes. In the context of diabetic retinopathy, its role appears to be linked to the modulation of inflammatory pathways in the retina.

Inhibition of Microglial Activation

Studies have shown that ethanolamine can attenuate diabetic retinal inflammation by suppressing the activation of microglia, the resident immune cells of the retina.[1] This suppression is mediated through the diacylglycerol (DAG)-dependent protein kinase C (PKC) pathway. Hyperglycemia is known to activate this pathway in microglia, leading to the production of pro-inflammatory cytokines and contributing to retinal damage. Ethanolamine appears to counteract this effect, suggesting a protective role in the retina.

G cluster_microglia Retinal Microglia PKC PKC Activation Inflammation Pro-inflammatory Cytokine Release PKC->Inflammation promotes Hyperglycemia Hyperglycemia DAG Diacylglycerol (DAG) Synthesis Hyperglycemia->DAG increases DAG->PKC activates Ethanolamine Ethanolamine Ethanolamine->PKC inhibits

Ethanolamine's inhibitory effect on the DAG-PKC pathway in microglia.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Experimental Workflow for Biomarker Validation

The validation of a new biomarker like ethanolamine typically follows a multi-stage process.

G Start Patient Cohort Selection Discovery Discovery Phase: Untargeted Metabolomics Start->Discovery Identification Biomarker Candidate Identification Discovery->Identification Validation Validation Phase: Targeted Analysis in Independent Cohort Identification->Validation Performance Diagnostic Performance Evaluation (ROC analysis) Validation->Performance End Clinical Utility Assessment Performance->End

A typical workflow for the discovery and validation of a new biomarker.
Measurement of Serum Ethanolamine by LC-MS/MS

1. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • To 50 µL of serum, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., d4-ethanolamine) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like ethanolamine.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient from high to low organic content is used to elute ethanolamine.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for ethanolamine and its internal standard.

Vitreous Humor Sample Collection and Processing for Metabolomics

1. Sample Collection:

  • Vitreous humor samples are collected during vitrectomy surgery.[5]

  • A core vitrectomy specimen (0.5-1.0 mL) is aspirated before the infusion of any fluids.[5]

  • The sample is immediately placed on dry ice or in liquid nitrogen and then stored at -80°C until analysis.[5]

2. Sample Processing:

  • Thaw frozen vitreous humor samples on ice.[5]

  • To 100 µL of vitreous humor, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 g for 15 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the validation of ethanolamine as a promising biomarker for diabetic retinopathy, particularly in the glucose-well-controlled patient population. Its superior diagnostic performance compared to HbA1c and its plausible biological mechanism make it a strong candidate for further investigation and potential clinical adoption.

Future research should focus on:

  • Conducting large-scale, multi-center clinical trials to definitively establish the sensitivity and specificity of serum ethanolamine for different stages of DR.

  • Performing head-to-head comparisons of ethanolamine with a panel of other potential biomarkers to determine the most effective combination for early DR detection.

  • Further elucidating the precise molecular mechanisms by which ethanolamine exerts its protective effects in the retina.

The development of a reliable and easily accessible biomarker like ethanolamine has the potential to revolutionize the screening and management of diabetic retinopathy, ultimately preserving the vision of millions of individuals with diabetes worldwide.

References

Safety Operating Guide

Proper Disposal of Lignoceroyl Ethanolamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Lignoceroyl Ethanolamide, based on current safety data.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It presents a low hazard profile, simplifying its disposal requirements. However, adherence to proper laboratory practices and local regulations remains essential.

Safety and Hazard Information

A summary of the hazard ratings for this compound is provided below, indicating a low risk under normal laboratory conditions.

Hazard Classification SystemRatingInterpretation
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Minimal Hazard
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Minimal Hazard
GHS Classification Not ClassifiedSubstance does not meet the criteria for hazard classification.[1]

Despite the low hazard rating, standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound to minimize any potential for contact.

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on the quantity and whether it is in its pure form or within contaminated packaging.

For Small Quantities of Pure this compound:

  • Assessment : Confirm that the quantity to be disposed of is small (typically a few grams, consistent with laboratory research use).

  • Disposal : The Safety Data Sheet (SDS) indicates that smaller quantities can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to double-bag the material in sealed containers.

  • Labeling : Clearly label the outer bag with the chemical name ("this compound") and the phrase "Non-hazardous waste for landfill."

  • Record Keeping : Document the disposal in the laboratory's chemical inventory and waste logs.

  • Final Disposal : Place the labeled bag in the designated non-hazardous solid waste stream for the facility.

For Large Quantities and Contaminated Packaging:

Disposal of larger quantities or packaging that has come into contact with this compound must be conducted in accordance with official regulations.[1] While not classified as hazardous, large amounts or contaminated materials require a more stringent disposal pathway to prevent environmental contamination.

  • Containment : Ensure the material is in a sealed, non-reactive container. Uncleaned packaging should be sealed to prevent any residual material from escaping.

  • Regulatory Compliance : Consult your institution's Environmental Health and Safety (EHS) department or your local waste disposal regulations. These regulations will provide specific guidance on the disposal of non-hazardous chemical waste.

  • Waste Stream : Do not dispose of large quantities or contaminated packaging in the regular trash. It is designated for the chemical waste stream.

  • Labeling : Label the container clearly with "this compound" and any other information required by your institution's EHS protocols.

  • Collection : Arrange for collection by a licensed chemical waste contractor, as directed by your EHS department.

Environmental Precautions:

This compound is classified as Water Hazard Class 1 (slightly hazardous for water).[1] Therefore, it is crucial to prevent the substance from entering the environment. Do not allow undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal quantity_check Assess Quantity and Form start->quantity_check small_quant Small Quantity (Pure) quantity_check->small_quant Small large_quant Large Quantity or Contaminated Packaging quantity_check->large_quant Large / Contaminated household_waste Dispose with Non-Hazardous Solid Waste (Double-bagged and Labeled) small_quant->household_waste ehs Consult Institutional EHS and Local Regulations large_quant->ehs end End of Disposal Process household_waste->end chemical_waste Dispose as Chemical Waste via Licensed Contractor ehs->chemical_waste chemical_waste->end

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Lignoceroyl Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Lignoceroyl Ethanolamide. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to ensure a safe research environment.

Hazard Identification and Safety Ratings

According to the Safety Data Sheet (SDS), this compound is not classified as hazardous under the Globally Harmonized System (GHS).[1] The substance has received the following safety ratings:

Hazard Assessment NFPA Ratings (0-4 Scale) HMIS Ratings (0-4 Scale)
Health00
Fire00
Reactivity00

Source: Cayman Chemical Safety Data Sheet[1]

These ratings indicate a minimal hazard. However, it is good laboratory practice to always handle chemicals with care.

Personal Protective Equipment (PPE)

As a standard precautionary measure when handling any chemical, the following personal protective equipment is recommended.

Protection Type Recommended Equipment Details
Hand Protection Impermeable glovesWhile no specific glove material is recommended due to a lack of testing, nitrile or latex gloves are standard for general laboratory use.[1]
Eye Protection Safety glasses or gogglesRecommended as a general precaution to prevent accidental eye contact.
Body Protection Laboratory coatTo protect clothing and skin from potential splashes.

Breathing equipment is not required under normal use.[1]

Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[2][3] Have all necessary equipment, including PPE, readily available.

  • Handling:

    • Avoid direct contact with the substance.[3]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.

    • Minimize the creation of dust.

    • If heating the substance, do so in a well-ventilated area.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

    • Clean the work surface to prevent cross-contamination.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

Exposure Scenario First-Aid Measures
Inhalation Move to fresh air. Consult a doctor if you feel unwell.[1]
Skin Contact While the product is generally not irritating, wash the affected area with soap and water.[1]
Eye Contact Rinse opened eye for several minutes under running water.[1]
Ingestion If symptoms persist, consult a doctor.[1]
Spill For a small spill, you can mechanically pick up the material (e.g., sweep or vacuum) and place it in a suitable container for disposal.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or waterways.[1]

General Laboratory Chemical Handling Workflow

The following diagram outlines a standard workflow for handling chemical substances in a laboratory setting.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare Clean Work Area B->C D Weigh/Measure Chemical C->D Proceed to handling E Perform Experiment D->E F Clean Work Area and Equipment E->F Experiment complete G Dispose of Waste According to Regulations F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lignoceroyl Ethanolamide
Reactant of Route 2
Reactant of Route 2
Lignoceroyl Ethanolamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.